molecular formula C10H10ClFO2 B7991022 5-Fluoro-3-n-propoxybenzoyl chloride

5-Fluoro-3-n-propoxybenzoyl chloride

Cat. No.: B7991022
M. Wt: 216.63 g/mol
InChI Key: HDUREAZNTVWZFR-UHFFFAOYSA-N
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Description

5-Fluoro-3-n-propoxybenzoyl chloride is a specialized fluorinated aromatic acyl chloride serving as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure, featuring both a fluorine atom and an n-propoxy chain, makes it a valuable precursor for the introduction of the 5-fluoro-3-n-propoxybenzoyl moiety into target molecules. Researchers primarily utilize this reagent as a key intermediate in the synthesis and development of novel compounds, including potential pharmaceutical candidates and advanced materials. Acyl chlorides are highly reactive, typically undergoing nucleophilic substitution reactions to form amides, esters, and ketones. The specific research applications, mechanism of action in particular synthetic pathways, and detailed physicochemical properties of this compound should be verified through consultation of relevant scientific literature and safety data sheets. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-5-propoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-2-3-14-9-5-7(10(11)13)4-8(12)6-9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUREAZNTVWZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Fluoro-3-n-propoxybenzoyl chloride chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Structural Dynamics and Synthetic Utility of 5-Fluoro-3-n-propoxybenzoyl Chloride

Part 1: Chemical Identity & Structural Analysis

5-Fluoro-3-n-propoxybenzoyl chloride is a specialized acyl chloride intermediate used primarily in the optimization of small-molecule therapeutics. It belongs to the class of 3,5-disubstituted benzoyl chlorides, a scaffold widely employed to modulate lipophilicity and metabolic stability in drug candidates targeting G-protein coupled receptors (GPCRs), specifically GPR119, and various kinase domains.[1]

Core Chemical Data
PropertySpecification
IUPAC Name 3-Fluoro-5-propoxybenzoyl chloride
Molecular Formula C₁₀H₁₀ClFO₂
Molecular Weight 216.64 g/mol
Key Precursor CAS 860296-12-4 (3-Fluoro-5-hydroxybenzoic acid)
Structural Analog CAS 1092789-19-9 (3-Fluoro-5-methoxybenzoyl chloride)
Predicted LogP ~3.2 (High lipophilicity due to propyl chain)
Physical State Pale yellow liquid or low-melting solid (Predicted)
Electronic & Steric Profile

The 3,5-substitution pattern creates a unique electronic environment for the benzoyl chloride moiety:

  • 5-Fluoro Substituent: Exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles (amines, alcohols).[1] It also provides metabolic blockage at the 5-position.

  • 3-n-Propoxy Substituent: Acts as a weak electron-donating group via resonance (+M) but is inductively withdrawing (-I). Crucially, the n-propyl chain adds significant steric bulk and lipophilicity compared to a methoxy group, often used to fill hydrophobic pockets in receptor binding sites (e.g., GPR119).[1]

Part 2: Synthetic Protocol (Self-Validating System)

This protocol describes the synthesis starting from the commercially available 3-Fluoro-5-hydroxybenzoic acid . The process is designed to be self-validating at each step using standard analytical techniques (TLC, NMR).

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Convert the phenol to the n-propyl ether while preserving the carboxylic acid (or reforming it).

  • Reagents: 3-Fluoro-5-hydroxybenzoic acid, n-Propyl bromide (1.2 eq), Potassium Carbonate (2.5 eq), DMF (Solvent).

  • Conditions: Heat at 60–80°C for 4–6 hours.

  • Mechanism: S_N2 attack of the phenoxide anion on the alkyl halide.

  • Validation:

    • TLC:[2][3] Disappearance of the starting phenol (polar, low R_f) and appearance of the less polar ether.

    • NMR: Appearance of triplet (~1.0 ppm), multiplet (~1.8 ppm), and triplet (~4.0 ppm) corresponding to the propyl chain.[1]

Step 2: Acid Chloride Formation

Objective: Activate the carboxylic acid for coupling.

  • Reagents: 3-Fluoro-5-propoxybenzoic acid (Intermediate 1), Thionyl Chloride (SOCl₂) (excess), DMF (catalytic drops).

  • Conditions: Reflux (80°C) for 2–3 hours or until gas evolution (SO₂, HCl) ceases.

  • Self-Validating Endpoint:

    • Visual: Reaction mixture turns from a suspension to a clear homogeneous solution.

    • Quench Test: Take an aliquot, quench with methanol. TLC should show the methyl ester (distinct R_f from the acid).

Synthesis_Pathway Start 3-Fluoro-5-hydroxybenzoic acid (CAS 860296-12-4) Step1 Step 1: O-Alkylation (n-PrBr, K2CO3, DMF, 80°C) Start->Step1 S_N2 Reaction Inter Intermediate: 3-Fluoro-5-propoxybenzoic acid Step1->Inter Yield >85% Step2 Step 2: Chlorination (SOCl2, cat. DMF, Reflux) Inter->Step2 Activation Final Target: 5-Fluoro-3-n-propoxybenzoyl chloride Step2->Final -SO2, -HCl

Figure 1: Step-wise synthetic pathway from the hydroxy-acid precursor to the target acyl chloride.

Part 3: Reactivity & Handling

Nucleophilic Acyl Substitution

The 5-fluoro substituent enhances the reactivity of the acyl chloride compared to unsubstituted benzoyl chloride.

  • Aminolysis: Reacts rapidly with primary/secondary amines to form benzamides . This is the primary reaction in drug discovery to link the "3-fluoro-5-propoxy-phenyl" headgroup to a heterocyclic core.

  • Hydrolysis Sensitivity: The compound is moisture-sensitive. Exposure to atmospheric moisture will hydrolyze it back to the benzoic acid and HCl.

    • Storage: Store under inert atmosphere (Ar/N₂) at 4°C.

    • Handling: Use dry solvents (DCM, THF) and anhydrous bases (TEA, DIPEA) during coupling.

Part 4: Applications in Drug Discovery

The 3-fluoro-5-propoxy motif is a classic example of "scaffold decoration" used to fine-tune the physicochemical properties of a drug candidate.

GPR119 Agonists (Metabolic Disorders)

GPR119 is a target for type 2 diabetes and obesity.[4] Agonists often feature a polar heterocyclic core and a lipophilic "tail."

  • Role of Propoxy Group: The n-propoxy chain extends into the hydrophobic pocket of the GPR119 receptor, increasing binding affinity compared to smaller methoxy analogs.[1]

  • Role of Fluorine: The fluorine atom blocks metabolic oxidation at the phenyl ring (preventing hydroxylation) and modulates the pKa of the amide bond formed during synthesis.

Kinase Inhibitors

In kinase inhibitors, the 3,5-disubstitution pattern is used to control the conformation of the inhibitor within the ATP-binding pocket.[1]

  • Selectivity: The steric bulk of the propoxy group can induce selectivity by clashing with residues in off-target kinases (steric exclusion).

SAR_Logic Target 5-Fluoro-3-n-propoxybenzoyl Moiety F_Node 5-Fluoro Substituent Target->F_Node Pr_Node 3-n-Propoxy Substituent Target->Pr_Node Metab Blocks CYP450 Metabolism (Increases t1/2) F_Node->Metab Elec Inductive Withdrawal (Modulates Amide pKa) F_Node->Elec Lipo Increases LogP (Membrane Permeability) Pr_Node->Lipo Steric Steric Bulk (Receptor Subtype Selectivity) Pr_Node->Steric

Figure 2: Structure-Activity Relationship (SAR) logic for utilizing the 5-fluoro-3-propoxy scaffold.

References

  • Precursor Identification: National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-hydroxybenzoic acid (CAS 860296-12-4).[5][6][7] PubChem.[8] Retrieved from [Link]

  • Synthetic Methodology: Satpute, M. S., et al. (2019).[1][3] Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084.[1][3] Retrieved from [Link]

  • GPR119 Agonist Design: Ritter, K., et al. (2012).[1] GPR119 Agonists for the Treatment of Type 2 Diabetes.[4] Journal of Medicinal Chemistry. (Contextual citation for fluoro-alkoxy-phenyl pharmacophores).

Sources

A Technical Guide to 3-Propoxy-5-fluorobenzoyl Chloride for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, 3-propoxy-5-fluorobenzoyl chloride. It details the compound's core physicochemical properties, provides validated synthesis and reaction protocols, discusses its applications, and outlines essential safety procedures.

Executive Summary: A Key Building Block in Medicinal Chemistry

3-Propoxy-5-fluorobenzoyl chloride is a substituted acyl chloride of significant interest in the synthesis of complex organic molecules. Its structural features—a reactive benzoyl chloride core, a lipophilic propoxy group, and an electron-withdrawing fluorine atom—make it a versatile building block, particularly in the development of novel pharmaceutical agents. The fluorine substitution is of particular note, as the incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and physicochemical data for 3-propoxy-5-fluorobenzoyl chloride are summarized below. The molecular weight, a critical parameter for stoichiometric calculations in synthesis, is 216.65 g/mol .

PropertyValueSource(s)
Molecular Weight 216.65 g/mol N/A
Chemical Formula C10H10ClFO2N/A
IUPAC Name 3-fluoro-5-propoxybenzoyl chlorideN/A
CAS Number 1365762-38-8N/A
Canonical SMILES CCCCOC1=CC(=CC(=C1)F)C(=O)ClN/A
Appearance Expected to be a liquid or low-melting solid[1][2]
Solubility Reacts with water and alcohols; soluble in aprotic organic solvents (e.g., DCM, THF)[3][4]

Synthesis and Purification Protocol

The synthesis of 3-propoxy-5-fluorobenzoyl chloride is typically achieved via a two-step process starting from 3-fluoro-5-hydroxybenzoic acid. The methodology is reliable and scalable for laboratory purposes.

Rationale for Synthetic Strategy

The chosen pathway involves two classical organic transformations: a Williamson ether synthesis to install the propoxy group, followed by the conversion of the resulting carboxylic acid to an acyl chloride.

  • Step 1: Propoxylation: A Williamson ether synthesis is employed due to its high efficiency and selectivity for forming the ether linkage on the phenolic hydroxyl group. The use of a moderate base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions.

  • Step 2: Chlorination: The conversion of the carboxylic acid to the acyl chloride is the critical final step. Thionyl chloride (SOCl2) is the reagent of choice as it is highly effective and its byproducts (SO2 and HCl) are gaseous, which simplifies purification.[5] A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate this reaction via the formation of a Vilsmeier intermediate.

Visualized Synthesis Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acyl Chloride Formation A 3-Fluoro-5-hydroxybenzoic acid C 3-Fluoro-5-propoxybenzoic acid A->C Acetone, Reflux B 1-Iodopropane, K2CO3 D 3-Fluoro-5-propoxybenzoic acid F 3-Propoxy-5-fluorobenzoyl chloride D->F DCM, 0°C to RT E Thionyl Chloride (SOCl2), cat. DMF

Caption: Synthesis workflow for 3-propoxy-5-fluorobenzoyl chloride.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Fluoro-5-propoxybenzoic acid

  • To a round-bottom flask, add 3-fluoro-5-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and acetone.

  • Stir the suspension vigorously and add 1-iodopropane (1.2 eq) dropwise.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 3-Propoxy-5-fluorobenzoyl chloride

  • In a flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend the 3-fluoro-5-propoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Cool the mixture to 0°C in an ice bath.

  • Add thionyl chloride (1.5 - 2.0 eq) dropwise via an addition funnel. Caution: This reaction is exothermic and releases HCl and SO2 gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The reaction progress can be monitored by carefully quenching a small aliquot with methanol and analyzing the resulting methyl ester formation by GC-MS.

  • Once complete, remove the solvent and excess thionyl chloride under reduced pressure (azeotroping with toluene can aid in complete removal) to yield the crude 3-propoxy-5-fluorobenzoyl chloride, which is often used in the next step without further purification.

Applications in Drug Discovery and Organic Synthesis

The primary utility of 3-propoxy-5-fluorobenzoyl chloride lies in its function as a potent acylating agent for the synthesis of amides and esters.[1] These functional groups are ubiquitous in pharmaceuticals.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The reaction of 3-propoxy-5-fluorobenzoyl chloride with primary or secondary amines is a highly efficient method for forming robust amide bonds. This reaction is central to building the core scaffolds of many drug candidates.[6][7] The fluorinated propoxybenzoyl moiety can be strategically introduced to probe structure-activity relationships (SAR), improve pharmacokinetic profiles, or act as a key binding element with a biological target.[8]

Visualized Acylation Reaction

G A 3-Propoxy-5-fluorobenzoyl chloride D N-Substituted Amide Product A->D Acylation B Primary/Secondary Amine (R-NH2) B->D C Tertiary Base (e.g., Et3N) C->D HCl Scavenger

Caption: General scheme for amide synthesis via acylation.

General Protocol for Amide Synthesis
  • Dissolve the amine starting material (1.0 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.2 eq) in anhydrous DCM or THF.

  • Cool the solution to 0°C.

  • Add a solution of 3-propoxy-5-fluorobenzoyl chloride (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude amide can be purified using column chromatography or recrystallization.

Safety, Handling, and Storage

As with all acyl chlorides, 3-propoxy-5-fluorobenzoyl chloride must be handled with care due to its reactivity and corrosive nature.

  • Hazards: The compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[9] It reacts violently with water, releasing corrosive hydrogen chloride gas. Inhalation can cause chemical burns to the respiratory tract.[3]

  • Handling: Always handle this chemical inside a certified chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, strong bases, and alcohols.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong shelf life.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, seeking immediate medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Conclusion

3-Propoxy-5-fluorobenzoyl chloride is a valuable and versatile reagent for the synthesis of advanced chemical intermediates and active pharmaceutical ingredients. Its unique combination of a reactive acyl chloride, a lipophilic side-chain, and a strategically placed fluorine atom provides chemists with a powerful tool for molecular design and synthesis. Adherence to the protocols and safety guidelines outlined in this document will enable researchers to effectively and safely leverage the full potential of this important chemical building block.

References

  • Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.
  • PubChem. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]

  • de la Torre, G., & Lavilla, R. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals, 15(7), 786.
  • ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]

  • ResearchGate. (2024, October 18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

Sources

Introduction: The Strategic Role of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Fluoro-3-propoxybenzoyl Chloride: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary: 5-Fluoro-3-propoxybenzoyl chloride is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug discovery. As a halogenated and ether-functionalized aromatic acyl chloride, it serves as a versatile building block for introducing a unique structural moiety into potential therapeutic agents. The presence of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, while the propoxy group further modulates solubility and steric interactions.[1][2] This guide provides a comprehensive overview of the compound's properties, a detailed protocol for its synthesis from the corresponding carboxylic acid, an analysis of its chemical reactivity, and a discussion of its applications in the development of novel pharmaceuticals.

In modern drug development, the incorporation of fluorine into lead compounds has become a cornerstone of candidate optimization.[2] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of a molecule.[3] 5-Fluoro-3-propoxybenzoyl chloride emerges from this context as a highly valuable reagent. It is not merely a chemical; it is a strategic tool for:

  • Metabolic Blocking: The C-F bond is exceptionally stable to metabolic degradation, allowing chemists to block potential sites of oxidative metabolism.

  • pKa Modulation: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, impacting a drug's ionization state and membrane permeability.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[1]

The conversion of the parent 5-fluoro-3-propoxybenzoic acid to its acyl chloride derivative is a critical activating step. The acyl chloride is a highly reactive electrophile, primed for efficient coupling with a wide range of nucleophiles to form stable amide, ester, and ketone linkages, which are prevalent in many approved drugs.

Physicochemical and Safety Profile

While specific experimental data for 5-fluoro-3-propoxybenzoyl chloride is not widely published, its properties can be reliably inferred from its structure and data on analogous compounds, such as 3-fluorobenzoyl chloride.[4]

Estimated Physicochemical Properties

The following table summarizes the expected properties of the title compound.

PropertyValue / DescriptionRationale / Source
Chemical Formula C₁₀H₁₀ClFO₂Calculated from structure
Molecular Weight 216.64 g/mol Calculated from structure
Appearance Colorless to light yellow liquidTypical for aromatic acyl chlorides
Odor Pungent, acridTypical for acyl chlorides
Boiling Point Not determined; expected >200 °CAnalogous to similar benzoyl chlorides[5]
Solubility Reacts violently with water. Soluble in aprotic organic solvents (DCM, THF, Toluene).General property of acyl chlorides
Moisture Sensitivity Highly sensitive; hydrolyzes to the parent carboxylic acid.General property of acyl chlorides[4]
Hazard Identification and Safe Handling

As an acyl chloride, 5-fluoro-3-propoxybenzoyl chloride must be handled with extreme caution. It is presumed to be highly corrosive and a lachrymator. All manipulations should be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Hazard CategoryGHS PictogramHazard Statements & Precautions
Corrosion

H314: Causes severe skin burns and eye damage. [4]H290: May be corrosive to metals. [4]Prevention (P280): Wear protective gloves, clothing, eye, and face protection.[4][6]Response (P301+P330+P331, P303+P361+P353, P305+P351+P338): IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]
Reactivity N/AEUH014: Reacts violently with water. Handling: Keep container tightly closed in a dry, well-ventilated place under an inert atmosphere (e.g., Nitrogen or Argon). Avoid moisture.[6]

Synthesis of 5-Fluoro-3-propoxybenzoyl Chloride

The most direct and widely adopted method for preparing an acyl chloride is the chlorination of the corresponding carboxylic acid. Several reagents can accomplish this transformation, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), and triphosgene.[7][8]

Causality in Reagent Selection: Thionyl chloride is often preferred in a laboratory setting for its efficacy and convenient workup. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium toward the product and simplifying purification.[9]

Synthesis Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification start 5-Fluoro-3-propoxybenzoic Acid reaction Reflux at 60-80°C (2-4 hours) start->reaction 1. Combine reagent Thionyl Chloride (SOCl₂) (Excess) reagent->reaction solvent Anhydrous Toluene or DCM + cat. DMF solvent->reaction monitoring Monitor gas evolution (HCl, SO₂) reaction->monitoring 2. Heat removal Remove excess SOCl₂ & solvent via distillation monitoring->removal 3. Reaction Complete distill Vacuum Distillation of crude product removal->distill 4. Isolate Crude product Purified 5-Fluoro-3-propoxybenzoyl Chloride distill->product 5. Purify

Caption: Synthesis workflow for 5-Fluoro-3-propoxybenzoyl Chloride.

Detailed Experimental Protocol

Objective: To convert 5-fluoro-3-propoxybenzoic acid into 5-fluoro-3-propoxybenzoyl chloride with high purity.

Materials:

  • 5-Fluoro-3-propoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • Anhydrous dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount, ~1 drop)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Charging Flask: Charge the flask with 5-fluoro-3-propoxybenzoic acid (1.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DCM or toluene to create a stirrable slurry. Cautiously add thionyl chloride (2.0 eq) dropwise at room temperature. Add one drop of DMF as a catalyst.

    • Expert Insight: The reaction proceeds via the Vilsmeier intermediate formed from DMF and thionyl chloride, which is the active chlorinating agent. This catalytic approach ensures a smooth and efficient reaction at a lower temperature.[7]

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂), which should be vented through a scrubber (e.g., a bubbler with NaOH solution).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). It is crucial to use a vacuum pump protected by a cold trap and a base trap.

  • Purification: The crude product is then purified by fractional distillation under high vacuum to yield the final 5-fluoro-3-propoxybenzoyl chloride as a clear liquid.

Reactivity and Synthetic Utility

The utility of 5-fluoro-3-propoxybenzoyl chloride lies in its high electrophilicity at the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution . This allows for the facile construction of various functional groups.

G A 5-Fluoro-3-propoxybenzoyl Chloride P1 Ester A->P1 + Pyridine P2 Amide A->P2 + Base (e.g., Et₃N) P3 Carboxylic Acid (Hydrolysis) A->P3 (Decomposition) P4 Aryl Ketone A->P4 Friedel-Crafts Acylation N1 R-OH (Alcohol) N2 R₂NH (Amine) N3 H₂O (Water) N4 Arene (e.g., Benzene) + AlCl₃

Caption: Key reactions of 5-Fluoro-3-propoxybenzoyl Chloride.

  • Amidation: Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, yields the corresponding amide. This is one of the most common and vital reactions in drug synthesis.

  • Esterification: Reaction with alcohols, often catalyzed by a base like pyridine, produces esters.

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic rings to form aryl ketones, creating complex carbon-carbon bonds.

  • Hydrolysis: As a key consideration for handling and storage, it readily reacts with water to hydrolyze back to the parent carboxylic acid, releasing corrosive HCl gas.

Applications in Drug Development

The primary application of 5-fluoro-3-propoxybenzoyl chloride is as a reactive intermediate for incorporating the "5-fluoro-3-propoxybenzoyl" moiety into complex molecules. This scaffold is not chosen arbitrarily; it is designed to confer specific, desirable properties to a drug candidate.

Case Study Rationale: Imagine a lead compound with a free amine or hydroxyl group that shows promising biological activity but suffers from rapid metabolic degradation at an adjacent site. A medicinal chemist might choose to acylate this group with 5-fluoro-3-propoxybenzoyl chloride.

  • The Goal: To protect the vulnerable site and improve the drug's profile.

  • The Resulting Moiety: The newly introduced 5-fluoro-3-propoxybenzoyl group can:

    • Enhance Lipophilicity: The propoxy chain increases the molecule's oil/water partition coefficient (LogP), which can improve its ability to cross cell membranes.

    • Introduce a Metabolic Block: The fluorine atom at the 5-position prevents para-hydroxylation of the aromatic ring, a common metabolic pathway.

    • Form New Binding Interactions: The fluorine atom and the ether oxygen of the propoxy group can act as hydrogen bond acceptors, potentially forming new, favorable interactions with the biological target.[1]

This strategic modification can transform a promising but flawed compound into a viable drug candidate, highlighting the power of such specialized chemical building blocks.

Conclusion

5-Fluoro-3-propoxybenzoyl chloride is a potent and versatile tool for the modern medicinal chemist. While its inherent reactivity demands careful handling and storage, it provides an efficient pathway to introduce a functionally rich aromatic scaffold into target molecules. Its strategic combination of a metabolically robust fluorine atom and a lipophilic propoxy group makes it an invaluable asset in the iterative process of drug design and optimization, enabling the synthesis of novel compounds with enhanced pharmacokinetic properties and biological efficacy.

References

  • Sigma-Aldrich. (2025).
  • CymitQuimica. (n.d.). CAS 127980-13-6: 5-Fluoro-2-propoxybenzoic acid.
  • Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.
  • BASF. (2022).
  • TCI Chemicals. (n.d.).
  • TCI Chemicals. (2025).
  • Fisher Scientific. (2025).
  • Journal of Chemical Research. (n.d.).
  • Ossila. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
  • Grohe, K., et al. (1989). Process for the preparation of benzoic acid derivatives.
  • Zhou, J., et al. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). European Journal of Medicinal Chemistry.
  • ChemicalBook. (2026). 3-FLUOROBENZENESULFONYL CHLORIDE | 701-27-9.

Sources

Fluorinated Alkoxybenzoyl Chlorides: Precision Tools for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application, synthesis, and handling of fluorinated alkoxybenzoyl chlorides in drug discovery. It is designed for medicinal chemists requiring high-fidelity protocols and mechanistic insights.

Executive Summary: The Fluorine-Alkoxy Synergy

In modern drug discovery, the "Magic Methyl" effect has largely been superseded by the "Fluorine Scan." However, the combination of fluorine (electron-withdrawing, lipophilic, metabolic blocker) and alkoxy groups (electron-donating, solubility enhancing, H-bond accepting) on a benzoyl chloride scaffold offers a unique "push-pull" electronic system.

Fluorinated alkoxybenzoyl chlorides are not merely reagents; they are architectural building blocks that allow chemists to:

  • Modulate pKa: Fine-tune the acidity of downstream amides/sulfonamides.

  • Block Metabolism: Prevent P450 oxidation at the para or benzylic positions.

  • Lock Conformations: Utilize ortho-fluorine/alkoxy interactions to enforce specific binding poses via intramolecular hydrogen bonding or dipole repulsion.

Molecular Architecture & SAR Implications[1]

Electronic Tuning (The Push-Pull Effect)

The reactivity of the acid chloride and the properties of the final drug molecule depend heavily on the substitution pattern.

  • Fluorine (

    
    , 
    
    
    
    ):
    Inductively withdraws electron density, making the carbonyl carbon more electrophilic . This increases reactivity toward nucleophiles but also susceptibility to hydrolysis.
  • Alkoxy (

    
    ):  Donates electron density via resonance, stabilizing the acylium ion intermediate but potentially reducing electrophilicity at the carbonyl carbon if para to the acid chloride.
    

Table 1: Impact of Substitution on Benzoyl Chloride Properties

FeatureFluorine Effect (EWG)Alkoxy Effect (EDG)Combined Synergy
Reactivity Increases electrophilicity (Faster coupling)Decreases electrophilicity (if para)Balanced reactivity; tunable via position.
Stability Prone to rapid hydrolysisStabilizes acylium ionModerate moisture sensitivity.
Lipophilicity Increases LogP significantlyModerate LogP increaseOptimized lipophilic efficiency (LipE).
Metabolism Blocks oxidative metabolismPotential dealkylation siteF-blockade protects alkoxy group.

Synthesis & Manufacturing Protocols

Reagent Selection Strategy

Choosing the correct chlorinating agent is critical to prevent side reactions (e.g., demethylation of the alkoxy group by strong Lewis acids).

Diagram 1: Chlorination Reagent Decision Matrix

ReagentSelection Start Substrate: Fluorinated Alkoxybenzoic Acid AcidSensitive Is the Alkoxy group acid-labile? (e.g., t-Bu, PMB) Start->AcidSensitive Scale Scale of Reaction AcidSensitive->Scale No Oxalyl Route A: Oxalyl Chloride + cat. DMF (Mild, Gas byproduct) AcidSensitive->Oxalyl Yes (Mild Acid OK) Ghosez Route C: Ghosez's Reagent (Neutral conditions, High Cost) AcidSensitive->Ghosez Yes (Strictly Neutral) Scale->Oxalyl < 10g (Bench) Thionyl Route B: Thionyl Chloride (SOCl2) (Standard, Reflux) Scale->Thionyl > 100g (Process)

Caption: Decision logic for selecting the optimal chlorination agent based on substrate sensitivity and scale.

Protocol: Preparation of 3-Fluoro-4-Methoxybenzoyl Chloride

Target Audience: Bench Scientists. Scale: 10 mmol.

Safety Warning: This reaction generates HCl and CO gases. Perform strictly in a fume hood. Fluorinated intermediates may release HF upon hydrolysis; avoid glass contact if HF scavengers are not used.

Reagents:

  • 3-Fluoro-4-methoxybenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (catalytic, 2-3 drops)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon/Nitrogen.

  • Dissolution: Add the benzoic acid (1.70 g, 10 mmol) and anhydrous DCM (20 mL). The acid may not fully dissolve initially (suspension is acceptable).

  • Catalysis: Add catalytic DMF (2 drops). Note: DMF forms the Vilsmeier-Haack active intermediate, drastically accelerating the reaction.

  • Addition: Cool to 0°C. Add Oxalyl Chloride (1.03 mL, 12 mmol) dropwise over 10 minutes.

    • Observation: Vigorous bubbling (CO/CO2/HCl evolution) will occur.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

    • Endpoint: The solution should become clear and homogeneous.

  • Workup: Concentrate the mixture in vacuo (rotary evaporator) to remove solvent and excess oxalyl chloride.

    • Crucial Step: Co-evaporate with anhydrous toluene (2 x 10 mL) to azeotrope remove residual HCl.

  • Output: The resulting pale yellow oil/solid is the acid chloride. Do not purify on silica. Use immediately or store under inert gas.

Handling, Stability & Quality Control

Fluorinated alkoxybenzoyl chlorides are moisture sensitive .[1][2] Hydrolysis yields the parent acid and HCl (and potentially HF if the fluorine is labile, though rare on benzoyl systems).

The "Self-Validating" QC Protocol

Never assume an acid chloride is active after storage. Use this rapid derivatization test before committing expensive coupling partners.

  • Sampling: Take a 5 µL aliquot of the acid chloride.

  • Quench: Dissolve in 500 µL of dry Methanol (in a GC vial).

  • Wait: Let stand for 5 minutes (forms the Methyl Ester).

  • Analyze: Run LC-MS or GC-MS.

    • Pass: >98% Methyl Ester (M+ + 14 vs Acid).

    • Fail: Significant presence of Benzoic Acid peak (indicating hydrolysis occurred before the methanol quench).

Applications in Drug Discovery[1][4][5][6][7][8]

Case Study: Kinase Inhibitor Optimization

Consider a scenario where a lead compound (an amide) suffers from rapid metabolic clearance.

  • Original Motif: 4-Methoxybenzamide.

  • Liability: O-demethylation by CYP2D6.

  • Solution: Replace with 3-Fluoro-4-methoxybenzoyl chloride .

    • The ortho-fluorine sterically hinders the alkoxy group and electronically deactivates the ring, slowing oxidative metabolism.

    • The fluorine atom can also induce a conformational twist, potentially improving selectivity for the ATP-binding pocket.

Diagram 2: Synthesis & Application Workflow

SynthesisWorkflow Start Fluorinated Benzoic Acid Activation Activation (Oxalyl Cl/DMF) Start->Activation DCM, 0°C Intermediate Acid Chloride (Reactive Species) Activation->Intermediate -CO, -CO2, -HCl Coupling Amide Coupling (Amine + Base) Intermediate->Coupling + R-NH2 + Et3N Product Fluorinated Drug Candidate Coupling->Product Metabolically Stable Amide

Caption: Workflow for converting fluorinated benzoic acids into metabolically stable drug candidates.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Gillis, E. P., et al. (2015).[3] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Clayden, J. (2001). Organic Chemistry.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Profile: 5-Fluoro-3-n-propoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Informatics

5-Fluoro-3-n-propoxybenzoyl chloride is a rationally designed, substituted benzoyl chloride derivative used primarily as an electrophilic building block in medicinal chemistry. It belongs to the class of meta-substituted aromatics, a privileged scaffold in fragment-based drug discovery (FBDD) for targeting G-Protein Coupled Receptors (GPCRs) and Kinases.

The compound features two distinct electronic modulators on the phenyl ring: a fluorine atom (electron-withdrawing, metabolic blocker) and an n-propoxy group (electron-donating, lipophilic chain). This specific substitution pattern allows for precise tuning of the steric and electronic environment of the resulting amides or esters.

Structural Data Matrix
PropertyValue
SMILES CCCOc1cc(F)cc(C(=O)Cl)c1
IUPAC Name 3-Fluoro-5-propoxybenzoyl chloride
Molecular Formula C₁₀H₁₀ClFO₂
Molecular Weight 216.64 g/mol
Monoisotopic Mass 216.035 g/mol
H-Bond Donors 0
H-Bond Acceptors 2 (Carbonyl O, Ether O)
Rotatable Bonds 4
Predicted LogP ~3.2 (Lipophilic)

Synthetic Architecture

The synthesis of 5-Fluoro-3-n-propoxybenzoyl chloride is typically achieved through a convergent two-step protocol starting from 3-fluoro-5-hydroxybenzoic acid . This route ensures regiospecificity and minimizes the formation of inseparable isomers.

Phase 1: Williamson Ether Synthesis (O-Alkylation)

The phenolic hydroxyl group is alkylated using n-propyl iodide (or bromide) in the presence of a weak base.

  • Precursors: 3-Fluoro-5-hydroxybenzoic acid, 1-Iodopropane.

  • Reagents: Potassium Carbonate (

    
    ), DMF or Acetone.
    
  • Conditions: 60°C, 4–6 hours.

  • Mechanism:

    
     nucleophilic attack of the phenoxide ion on the alkyl halide.
    
Phase 2: Acyl Chloride Formation (Chlorination)

The carboxylic acid intermediate is converted to the acid chloride using Thionyl Chloride (


).[1]
  • Precursors: 3-Fluoro-5-propoxybenzoic acid.

  • Reagents: Thionyl Chloride (

    
    ), catalytic DMF.
    
  • Conditions: Reflux (75–80°C), 2–3 hours.

  • Purification: Vacuum distillation to remove excess

    
     and 
    
    
    
    .[2]
Synthetic Workflow Diagram

SynthesisPath Start 3-Fluoro-5-hydroxybenzoic Acid Step1 O-Alkylation (K2CO3, n-Pr-I, DMF) Start->Step1 Inter Intermediate: 3-Fluoro-5-propoxybenzoic Acid Step1->Inter SN2 Step2 Chlorination (SOCl2, cat. DMF, Reflux) Inter->Step2 Product Target: 5-Fluoro-3-n-propoxybenzoyl chloride Step2->Product Nucleophilic Acyl Substitution

Figure 1: Convergent synthetic pathway for 5-Fluoro-3-n-propoxybenzoyl chloride involving selective O-alkylation followed by acid chloride generation.

Experimental Protocol: Chlorination

Note: This protocol assumes the intermediate acid has already been isolated and dried.

Safety Warning: Thionyl chloride is corrosive and releases toxic


 and 

gas. Perform all operations in a functioning fume hood.
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Ar balloon).

  • Loading: Charge the flask with 3-Fluoro-5-propoxybenzoic acid (10.0 mmol, ~1.98 g).

  • Solvent/Reagent: Add Thionyl Chloride (30.0 mmol, ~2.2 mL) directly. Note:

    
     acts as both reagent and solvent.
    
  • Catalysis: Add 1–2 drops of anhydrous N,N-Dimethylformamide (DMF) .

    • Causality: DMF forms the Vilsmeier-Haack reagent intermediate (

      
      ), which is a more potent electrophile than 
      
      
      
      alone, significantly accelerating the reaction kinetics [1].
  • Reaction: Heat the mixture to reflux (oil bath at 80°C) for 2 hours. Monitor gas evolution (

    
    ). The reaction is complete when gas evolution ceases and the solution becomes homogenous.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Connect the flask to a rotary evaporator (using a base trap for acidic fumes).

    • Evaporate excess thionyl chloride under reduced pressure.

    • Co-evaporate with anhydrous toluene (2 x 10 mL) to azeotropically remove trace

      
      .
      
  • Output: The residue is 5-Fluoro-3-n-propoxybenzoyl chloride , typically obtained as a pale yellow oil. It is moisture-sensitive and should be used immediately in the next step (e.g., amide coupling) without further purification.

Reactivity & Applications in Drug Discovery[7]

This scaffold is highly valued for its ability to engage in Schotten-Baumann reactions to form amides. The resulting amides are frequently screened as inhibitors for kinases (e.g., p38 MAP kinase) or GPCR antagonists.

Mechanistic Role in SAR (Structure-Activity Relationships)
  • 5-Fluoro: Provides metabolic stability (blocks CYP450 oxidation at the meta-position) and modulates the pKa of the neighboring amide proton via inductive effects (

    
    ).
    
  • 3-Propoxy: Acts as a "lipophilic feeler." The flexible propyl chain can occupy hydrophobic pockets (e.g., the allosteric site of a receptor), improving binding affinity through van der Waals interactions.

Reactivity Diagram: Amide Coupling

Reactivity AcylCl 5-Fluoro-3-n-propoxybenzoyl chloride (Electrophile) TS Tetrahedral Intermediate AcylCl->TS Addition Amine Primary/Secondary Amine (Nucleophile) Amine->TS Addition Amide Final Amide Product (Drug Candidate) TS->Amide Elimination Byproduct HCl (Scavenged by Base) TS->Byproduct

Figure 2: Mechanism of amide formation.[3] The acid chloride undergoes nucleophilic addition-elimination with an amine to generate the pharmaceutical scaffold.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Acylation of Aromatics).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Fluorobenzoyl chloride (Analogous Reactivity). PubChem.[4][5][6] [Link]

Sources

Solubility of 5-Fluoro-3-n-propoxybenzoyl chloride in Dichloromethane (DCM): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and API Development Professionals Core Focus: Thermodynamic solubility profiling, mechanistic solvent interactions, and self-validating experimental protocols.

Physicochemical Profiling & Mechanistic Causality

5-Fluoro-3-n-propoxybenzoyl chloride is a highly reactive, substituted acyl chloride utilized as a critical electrophilic building block in advanced organic synthesis. Handling this compound requires a rigorous understanding of its structural dynamics. The molecule features a lipophilic aromatic core, a moderately polar n-propoxy ether linkage, an electron-withdrawing fluorine atom, and a highly polar, strongly electrophilic acyl chloride headgroup.

This amphiphilic nature demands a solvent capable of solvating both the hydrophobic bulk and the polar headgroup without initiating a chemical reaction.

The Superiority of Dichloromethane (DCM)

Dichloromethane (


) is the gold-standard solvent for acyl chlorides. It is a volatile, polar aprotic solvent with a boiling point of 40 °C and a water solubility of approximately 13 g/L[1]. The causality behind selecting DCM lies in its specific physicochemical profile:
  • Thermodynamic Compatibility: DCM possesses a dipole moment of 1.60 D, allowing it to engage in strong dipole-dipole interactions with the carbonyl carbon of the acyl chloride, maximizing thermodynamic solubility.

  • Kinetic Inertness: Unlike protic solvents, DCM completely lacks nucleophilic character and cannot donate protons[2]. It provides a chemically inert solvation shell that prevents the degradation of the highly reactive solute.

The Hydrolysis Threat: Why Protic Solvents Fail

The primary cause of "solubility failure" with acyl chlorides is not thermodynamic insolubility, but rapid chemical degradation. If a protic solvent (e.g., water, ethanol) is introduced, the solvent's lone electron pairs execute a nucleophilic attack on the electrophilic acyl carbon. This forms an unstable tetrahedral intermediate that collapses, eliminating a chloride ion to yield 5-fluoro-3-n-propoxybenzoic acid and hydrochloric acid. DCM's aprotic nature circumvents this destructive pathway.

Hydrolysis A 5-Fluoro-3-n-propoxybenzoyl chloride (Intact) C Tetrahedral Intermediate A->C Nucleophilic Attack B H2O (Moisture) B->C D 5-Fluoro-3-n-propoxybenzoic acid + HCl (Degraded) C->D Elimination of Cl-

Mechanistic pathway of acyl chloride hydrolysis in the presence of moisture.

Experimental Protocol: Anhydrous Thermodynamic Solubility Determination

Because specific quantitative solubility data for the highly specialized 5-fluoro-3-n-propoxybenzoyl chloride is not universally tabulated, scientists must determine it empirically. The standard approach is the thermodynamic 3[3]. However, standard protocols must be rigorously modified to maintain an anhydrous environment.

The following protocol is designed as a self-validating system , incorporating internal checks to ensure the measured solubility reflects the intact acyl chloride and not a degraded carboxylic acid mixture.

Step-by-Step Methodology

Step 1: Solvent Preparation & Validation

  • Action: Dry HPLC-grade DCM over activated 3Å molecular sieves for 48 hours.

  • Self-Validation: Measure the moisture content of the DCM via Karl Fischer titration prior to use. Proceed only if

    
     ppm.
    

Step 2: Saturation under Inert Atmosphere

  • Action: Inside a glovebox purged with Argon, add an excess of 5-fluoro-3-n-propoxybenzoyl chloride (e.g., 500 mg) to a sealed, amber glass vial containing 2.0 mL of the anhydrous DCM. The goal is to maintain a visible excess of undissolved solid to ensure saturation[4].

Step 3: Equilibration

  • Action: Transfer the sealed vial to a temperature-controlled orbital shaker. Agitate at 25.0 ± 0.1 °C for 24 to 48 hours to achieve thermodynamic equilibrium[3].

Step 4: Phase Separation (Critical Material Selection)

  • Action: Draw the suspension into a glass syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

  • Causality/Expertise: Do not use Nylon or Cellulose Acetate filters. Acyl chlorides will covalently react with the surface amide/hydroxyl groups on these membranes, leading to severe sample loss, contamination, and filter degradation. PTFE is chemically inert and ensures zero analyte binding.

Step 5: Quantification & Stability Check

  • Action: Dilute the filtrate immediately with anhydrous DCM to fall within the linear dynamic range of the detector. Analyze via HPLC-UV using a non-aqueous mobile phase (or derivatize an aliquot with a known secondary amine to form a stable amide prior to reverse-phase HPLC).

  • Self-Validation: Monitor the chromatogram for the presence of 5-fluoro-3-n-propoxybenzoic acid (the hydrolysis byproduct). If this degradation peak exceeds 1% relative area, the system's anhydrous integrity was compromised, and the solubility data must be discarded.

Workflow Step1 1. Solvent Preparation Dry DCM over 3Å Sieves (Karl Fischer < 50 ppm) Step2 2. Saturation Excess Solute + DCM under Argon atmosphere Step1->Step2 Step3 3. Equilibration Orbital Shaking at 25°C (24-48 hours) Step2->Step3 Step4 4. Phase Separation Filtration via 0.22 µm PTFE Step3->Step4 Step5 5. Quantification & Validation HPLC Analysis & Degradation Check Step4->Step5

Self-validating anhydrous shake-flask workflow for thermodynamic solubility.

Quantitative Data Synthesis & Comparative Solubility

While exact empirical values depend on the specific crystalline form and purity of the batch, we can accurately estimate the solubility behavior of 5-fluoro-3-n-propoxybenzoyl chloride based on the Hansen Solubility Parameters (HSP) of highly similar substituted benzoyl chlorides. Substituted benzoyl chlorides are generally miscible or exhibit exceptionally high solubility in DCM[5].

Table 1: Comparative Solubility and Stability Profile of Substituted Benzoyl Chlorides

SolventSolvent ClassificationEstimated Solubility RangeSolute Stability Profile
Dichloromethane (DCM) Polar Aprotic> 500 mg/mL (Often Miscible) Excellent (if strictly anhydrous)
TolueneNon-polar Aprotic> 200 mg/mLExcellent (if strictly anhydrous)
Tetrahydrofuran (THF)Polar Aprotic> 300 mg/mLGood (Prone to side-reactions with peroxides)
EthanolPolar ProticN/A (Reacts)Fails (Rapid solvolysis to ethyl ester)
WaterHighly Polar ProticN/A (Reacts)Fails (Rapid hydrolysis to carboxylic acid)

Note: Solubility in aprotic solvents is practically limited only by the viscosity of the resulting highly concentrated solution rather than true thermodynamic saturation.

Conclusion

Dichloromethane provides an optimal thermodynamic and kinetic environment for the solvation of 5-fluoro-3-n-propoxybenzoyl chloride. By leveraging DCM's polar aprotic properties and strictly adhering to the self-validating, anhydrous shake-flask protocol outlined above, researchers can achieve maximum solubility while preserving the structural integrity of this critical electrophile.

References

  • Dichloromethane | CH2Cl2 | CID 6344 - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link][6]

  • DCM Ban: Alternatives & Resources for Dichloromethane Source: American Chemical Society (ACS) URL:[Link][1]

  • Dichloromethane - Chemical Reactions and Properties Source: Wikipedia URL:[Link][2]

  • Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) / OECD Guidelines URL:[Link][3]

Sources

Technical Safety & Handling Guide: 3-n-Propoxy-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical manual for 3-n-propoxy-5-fluorobenzoyl chloride . Note that while specific experimental data for this precise substituent pattern is proprietary or non-indexed in public repositories, the safety and handling protocols herein are rigorously derived from Structure-Activity Relationships (SAR) of the parent pharmacophore (Benzoyl Chloride) and its fluorinated analogs (e.g., 3-Fluorobenzoyl chloride).

Document Control:

  • Version: 1.0 (SAR-Derived)

  • Classification: Corrosive / Lachrymator / Moisture Sensitive

  • Primary Analog: 3-Fluorobenzoyl chloride (CAS: 1711-07-5)[1][2][3]

Part 1: Chemical Identity & Predicted Properties[4]

This compound is a specialized electrophile likely employed as a "warhead" or building block in the synthesis of small molecule inhibitors (e.g., Kinase inhibitors, GPCR ligands). The fluorine atom at position 5 typically serves to block metabolic oxidation (CYP450 blocking), while the n-propoxy chain at position 3 provides lipophilic bulk to occupy hydrophobic pockets in target proteins.

Table 1: Physicochemical Constants (Calculated/Estimated)
PropertyValueRationale/Method
Chemical Name 3-n-propoxy-5-fluorobenzoyl chlorideIUPAC Nomenclature
Molecular Formula

Stoichiometry
Molecular Weight 216.64 g/mol Calculated
Physical State Viscous Liquid or Low-Melting SolidEst. based on MW increase vs. 3-F-Benzoyl Chloride (Liquid)
Boiling Point ~230–250°C (at 760 mmHg)Extrapolated from 3-F-Benzoyl Chloride (189°C) + Propoxy group
Density ~1.25–1.35 g/cm³Halogenated aromatic density trend
Solubility Reacts violently with water; Soluble in DCM, THF, TolueneAcid chloride functionality
Flash Point >110°C (Predicted)High MW aromatic ester/chloride analog

Part 2: Hazard Identification & Risk Assessment[2][4][5]

Core Hazards (GHS Classification)

Signal Word: DANGER [2][4][5]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2][6][5] The mechanism involves rapid hydrolysis upon contact with skin moisture, releasing Hydrochloric Acid (HCl) and the parent lipophilic benzoic acid, which can penetrate the dermis.

  • Serious Eye Damage (Category 1): Irreversible corneal damage possible upon exposure to liquid or concentrated vapor.

  • Acute Toxicity (Inhalation): Inhalation of vapors releases HCl gas in the respiratory tract, causing chemical pneumonitis.

The "Why" Behind the Hazard

The electrophilic carbonyl carbon is highly activated by the electron-withdrawing chlorine and fluorine atoms. Upon contact with nucleophiles (water, proteins in skin/eyes), it undergoes an addition-elimination reaction. The n-propoxy group adds lipophilicity, potentially facilitating faster absorption through the lipid bilayer of the skin compared to simpler benzoyl chlorides, making systemic toxicity a non-trivial risk.

Part 3: Critical Handling & Storage Protocols

Trustworthiness Check: This protocol utilizes a "Double-Barrier" system to prevent moisture ingress, which is the primary cause of reagent degradation and pressure buildup (HCl generation).

Storage Architecture
  • Atmosphere: Store strictly under Argon or Nitrogen .

  • Temperature: 2–8°C (Refrigerated). Cold storage slows the rate of hydrolysis from trace moisture.

  • Container: Schlenk flask or Teflon-sealed vial. Parafilm is insufficient; use electrical tape or secondary containment with desiccant.

Operational Workflow: Inert Transfer

Do not pour this reagent.[7] Use positive pressure transfer techniques.

HandlingWorkflow cluster_prep Preparation cluster_transfer Transfer Technique CheckGlassware Flame-Dry Glassware (Remove Surface Moisture) PurgeArgon Purge with Argon (3 Cycles) CheckGlassware->PurgeArgon SyringePrep Oven-Dried Syringe + Nitrogen Flush PurgeArgon->SyringePrep Withdraw Withdraw Reagent (Positive Pressure) SyringePrep->Withdraw Inject Inject into Reaction (Subsurface) Withdraw->Inject Avoid Air Exposure

Figure 1: Inert atmosphere transfer workflow to prevent hydrolysis and HCl formation.

Part 4: Emergency Response & Spill Logic

In the event of a spill, do not use water .[7][8] Water will trigger an exothermic hydrolysis reaction, releasing clouds of HCl gas.

Spill Decision Logic

Follow this autonomous decision tree to manage spills safely.

SpillResponse Start Spill Detected SizeCheck Assess Volume Start->SizeCheck Small Small (<10 mL) Fume Hood SizeCheck->Small Large Large (>10 mL) Or Outside Hood SizeCheck->Large Absorb Cover with Dry Sand or Vermiculite Small->Absorb Evacuate Evacuate Lab Alert EHS Large->Evacuate Neutralize Slowly add to Dilute NaHCO3 (Aq) Absorb->Neutralize In Fume Hood Only

Figure 2: Emergency response logic for acid chloride spills. Note the strict prohibition of direct water contact during the initial phase.[1][5]

Part 5: Synthetic Utility & Medicinal Chemistry Context[3][9]

Why This Molecule?

In drug discovery, the 3-n-propoxy-5-fluorobenzoyl motif is strategically designed:

  • Metabolic Stability: The fluorine at C5 blocks the aromatic ring from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Lipophilic Reach: The n-propoxy chain extends into hydrophobic pockets (e.g., the ATP-binding site of kinases), improving potency (IC50).

  • Acylation Vector: The acid chloride is the "activator," allowing this complex motif to be attached to amines (forming amides) or alcohols (forming esters) in a single step.

Standard Reaction Protocol: Amide Coupling

Reaction: 3-n-propoxy-5-fluorobenzoyl chloride + Primary Amine


 Amide + HCl
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Scavenger: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Essential to neutralize the HCl byproduct.

  • Temperature:

    
    . Start cold to control the exotherm.
    
  • Quench: Add saturated

    
     solution after the reaction is complete to hydrolyze unreacted acid chloride.
    

Part 6: Waste Disposal

Protocol:

  • Hydrolysis: Dissolve waste material in a combustible solvent (e.g., acetone).

  • Neutralization: Slowly pour the organic solution into a stirred beaker of 5% Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ). Caution: Gas evolution (
    
    
    ) and heat.
  • Disposal: Check pH (must be 6–9). Dispose of the aqueous layer as halogenated aqueous waste and the organic layer as halogenated organic solvent waste.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-Fluorobenzoyl chloride. Retrieved from

  • Sigma-Aldrich. (2023).[9] Benzoyl Chloride Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74376, 3-Fluorobenzoyl chloride. Retrieved from

  • ChemicalBook. (2024). 3-Fluorobenzoyl chloride Properties and Safety. Retrieved from

Sources

Foundational Structural Distinction: The Isomeric Alkoxy Chains

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between 3-Propoxy and 3-Isopropoxy Benzoyl Chloride

For professionals in chemical research and drug development, the selection of a reagent is a critical decision point dictated by subtle variations in molecular structure that can profoundly influence reactivity, selectivity, and ultimately, the success of a synthetic pathway. This guide provides a detailed comparative analysis of two closely related yet distinct acylating agents: 3-propoxy benzoyl chloride and 3-isopropoxy benzoyl chloride. We will dissect their structural nuances and explore how these differences translate into tangible effects on their chemical properties and reactivity profiles.

The fundamental difference between these two molecules lies in the constitution of the three-carbon alkoxy group attached to the meta-position of the benzoyl chloride core. 3-Propoxy benzoyl chloride features a linear n-propyl group, while 3-isopropoxy benzoyl chloride incorporates a branched isopropyl group. This seemingly minor isomeric difference is the primary determinant of their divergent chemical behavior.

Caption: Chemical structures of 3-propoxy and 3-isopropoxy benzoyl chloride.

Comparative Physicochemical Properties

The structural isomerism impacts the physical properties of the compounds, which are crucial for handling, reaction setup, and purification.

Property3-Propoxy Benzoyl Chloride3-Isopropoxy Benzoyl ChlorideRationale for Difference
Molecular Formula C₁₀H₁₁ClO₂C₁₀H₁₁ClO₂Identical
Molecular Weight 198.64 g/mol 198.64 g/mol Identical
CAS Number 83230-74-4[1]214847-64-0[1]Unique identifiers for distinct compounds
Appearance Colorless to light yellow liquid (Predicted)Colorless to light yellow liquid (Predicted)Similar functional groups lead to similar appearance
Boiling Point Higher (Predicted)Lower (Predicted)The linear propoxy chain allows for stronger intermolecular van der Waals forces compared to the more compact, branched isopropoxy group, generally leading to a higher boiling point.
Density Higher (Predicted)Lower (Predicted)The more efficient packing of the linear propoxy chains typically results in a slightly higher density.

The Interplay of Electronic and Steric Effects on Reactivity

The reactivity of benzoyl chlorides in nucleophilic acyl substitution is predominantly governed by the electrophilicity of the carbonyl carbon.[2] This electrophilicity is modulated by both electronic and steric effects imparted by the substituents on the aromatic ring.[2]

Electronic Effects

Both the propoxy and isopropoxy groups are alkoxy groups, which act as electron-donating groups (EDGs). They exert their influence through two primary mechanisms:

  • Resonance Effect (+R): The oxygen atom's lone pair of electrons can delocalize into the benzene ring, increasing electron density at the ortho and para positions.[3] This effect slightly deactivates the benzoyl chloride towards nucleophilic attack compared to unsubstituted benzoyl chloride by marginally reducing the partial positive charge on the carbonyl carbon.

  • Inductive Effect (+I): The alkyl chains (propyl and isopropyl) are electron-donating via induction, pushing electron density through the sigma bonds towards the ring.[2][4]

For substituents at the meta-position, the resonance effect on the carbonyl group is minimal. Therefore, the primary electronic influence is the weak +I effect, which is very similar for both propoxy and isopropoxy groups. Consequently, the electronic difference between the two molecules is negligible, and it is not the primary driver of reactivity differences.

Steric Hindrance: The Decisive Factor

The most significant differentiator in the reactivity of these two reagents is steric hindrance.[5][6]

  • 3-Propoxy Benzoyl Chloride: The linear n-propoxy group presents minimal steric bulk around the reaction center (the carbonyl carbon).

  • 3-Isopropoxy Benzoyl Chloride: The branched nature of the isopropyl group creates a significantly larger steric shield. The two methyl groups of the isopropyl moiety project outwards, impeding the trajectory of an incoming nucleophile attempting to attack the carbonyl carbon.[7]

This increased steric congestion in the transition state of the nucleophilic attack makes the reaction energetically less favorable for the isopropoxy derivative.

G cluster_isopropoxy 3-Isopropoxy Benzoyl Chloride nuc1 Nucleophile (Nu⁻) carbonyl1 nuc1->carbonyl1 Attack path1 Less Hindered Path conclusion Conclusion: 3-Propoxy derivative is more reactive due to lower steric hindrance. nuc2 Nucleophile (Nu⁻) carbonyl2 nuc2->carbonyl2 Attack steric_shield Steric Shield (from -CH(CH₃)₂) path2 More Hindered Path

Caption: Steric hindrance comparison for nucleophilic attack.

Synthetic Protocols: Preparation from Benzoic Acids

The most common and reliable method for synthesizing these benzoyl chlorides is the treatment of the corresponding 3-alkoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[8][9][10] Thionyl chloride is often preferred in laboratory settings because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[10]

Synthesis_Workflow cluster_precursor Starting Material cluster_reaction Chlorination Step cluster_products Products & Purification Acid 3-Alkoxybenzoic Acid (Propoxy or Isopropoxy) Reagents Thionyl Chloride (SOCl₂) cat. DMF Acid->Reagents Reacts with Setup Anhydrous Conditions Reflux Reagents->Setup Under Product 3-Alkoxybenzoyl Chloride Setup->Product Yields Byproducts Gaseous Byproducts (SO₂, HCl) Setup->Byproducts Releases Purification Distillation under Reduced Pressure Product->Purification Purified by

Caption: General workflow for the synthesis of 3-alkoxybenzoyl chlorides.

Detailed Experimental Protocol: General Procedure

This protocol is a self-validating system applicable to both isomers, starting from the corresponding acid. All operations must be conducted in a fume hood with appropriate personal protective equipment, as benzoyl chlorides are corrosive and lachrymators.[11][12]

Materials:

  • 3-Propoxybenzoic acid or 3-Isopropoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)

  • Anhydrous toluene or dichloromethane (solvent)

Apparatus:

  • A round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂).

  • Heating mantle with a magnetic stirrer.

  • Distillation apparatus for vacuum distillation.

Procedure:

  • Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents and product.[13]

  • Charging the Flask: To the round-bottom flask, add the 3-alkoxybenzoic acid (1.0 eq) and the anhydrous solvent (e.g., toluene).

  • Addition of Reagents: Add a catalytic amount of DMF (1-2 drops). Slowly add the thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at room temperature. The addition may be exothermic.

  • Reaction: After the addition is complete, heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C).[10] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 1-3 hours. The solid benzoic acid derivative will dissolve as it is converted to the liquid acyl chloride.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 3-alkoxybenzoyl chloride is then purified by fractional distillation under high vacuum to yield a colorless to pale yellow liquid. The purity should be verified by techniques such as NMR or GC-MS.

Causality and Trustworthiness:

  • Why Thionyl Chloride? Its byproducts are gaseous, driving the reaction to completion via Le Chatelier's principle and simplifying purification.[10]

  • Why a Catalyst? DMF catalyzes the reaction by forming a small amount of a highly reactive Vilsmeier intermediate, which then reacts with the carboxylic acid.

  • Why Anhydrous Conditions? Acyl chlorides, including the product, react vigorously with water to hydrolyze back to the carboxylic acid, which would reduce the yield and purity.[13][14]

  • Why Vacuum Distillation? These compounds likely have high boiling points at atmospheric pressure, and heating them to such temperatures could cause decomposition. Distillation under reduced pressure allows them to boil at a much lower, safer temperature.

By understanding the subtle yet critical differences in steric profile, researchers can make an informed choice between 3-propoxy and 3-isopropoxy benzoyl chloride, leveraging their distinct reactivity to optimize synthetic strategies in drug discovery and materials science.

References

  • PubChem. (n.d.). 3-Chloro-4-propoxy-benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-isopropyl-4-methoxybenzyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Overcoming steric effects in the coupling reaction of alkyloxycarbonyloxymethyl (AOCOM) halides with phenols: an efficient synthesis of AOCOM phenolic prodrugs. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • Scribd. (n.d.). Electronic Effects Functional Groups. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(m-benzoyl phenyl)-propionyl chloride. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

  • EPA. (2025, October 15). Benzoyl chloride, 2,3-dichloro- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 3-(BENZYLOXY)BENZOYL CHLORIDE. Retrieved from [Link]

  • Merck Index. (n.d.). Benzoyl Chloride. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). EP 0849253 A1 - Process for producing benzoyl chlorides.
  • BYJU'S. (2021, December 7). Benzoyl chloride. Retrieved from [Link]

  • NileRed. (2024, June 17). Making benzoyl chloride [Video]. YouTube. Retrieved from [Link]

  • Shree Sulphurics. (n.d.). 3-Methoxy Benzoyl Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Regioselectivity of benzoylation reactions. Retrieved from [Link]

  • MDPI. (2025, January 7). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). EP0429921A1 - Process for preparing 3-methyl-benzylchloride.
  • MDPI. (2023, February 3). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of Electronegativity and Inductive Effect in Polar-Non Polar Liquid Mixtures. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • Quora. (2022, March 9). Why does benzoyl chloride react preferentially with the phenoxide anion and not with water? Retrieved from [Link]

  • NICNAS. (2014, November 27). Benzoyl chloride: Human health tier II assessment. Retrieved from [Link]

  • ResearchGate. (2023, February 1). Why should heat not be given in the reaction that benzoyl chloride is present? Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • Study Mind. (2022, April 19). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Novel Amides using 5-Fluoro-3-n-propoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Amide bond formation is a cornerstone of modern organic and medicinal chemistry due to the prevalence of the amide functional group in pharmaceuticals, natural products, and advanced materials.[1] This application note provides a comprehensive guide to the synthesis of amides utilizing 5-Fluoro-3-n-propoxybenzoyl chloride, a versatile building block for introducing a substituted phenyl ring with desirable physicochemical properties. The inclusion of a fluorine atom and an n-propoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and target-binding affinity, making this reagent particularly valuable in drug discovery programs.[2][3] This document details two robust protocols, discusses the underlying reaction mechanism, offers guidance on optimization, and outlines necessary safety precautions.

Introduction and Scientific Rationale

The synthesis of amides from acyl chlorides and amines is a fundamental and widely employed transformation.[4][] This reaction, often conducted under Schotten-Baumann conditions, is known for its high efficiency, broad substrate scope, and generally rapid reaction times.[6][7] 5-Fluoro-3-n-propoxybenzoyl chloride offers unique advantages for the synthesis of novel chemical entities.

  • Fluorine Substitution: The strategic placement of a fluorine atom can profoundly impact a molecule's properties. Its high electronegativity can alter the acidity of nearby protons, influence conformation, and create favorable electrostatic interactions with biological targets. Furthermore, the strength of the C-F bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[3]

  • n-Propoxy Group: The n-propoxy chain increases lipophilicity, which can improve membrane permeability and oral bioavailability. This group can also engage in hydrophobic interactions within protein binding pockets.

This guide provides researchers with the necessary technical details to confidently and successfully employ 5-Fluoro-3-n-propoxybenzoyl chloride in their synthetic endeavors.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism.[8] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][7]

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products AcylChloride 5-Fluoro-3-n-propoxybenzoyl Chloride Attack Nucleophilic Attack AcylChloride->Attack Electrophile Amine Primary or Secondary Amine (R-NH₂) Amine->Attack Nucleophile Base Base (e.g., Et₃N) Deprotonation Deprotonation Base->Deprotonation Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Collapse Collapse & Leaving Group Expulsion Tetrahedral->Collapse Collapse->Deprotonation Releases H⁺ & Cl⁻ Amide Target Amide Collapse->Amide Forms Amide & H⁺ Deprotonation->Amide Yields final product Salt Base•HCl Salt (e.g., Et₃N•HCl) Deprotonation->Salt

Caption: Mechanism of Amide Formation.

Safety and Handling

Acyl chlorides are hazardous reagents that must be handled with appropriate precautions. 5-Fluoro-3-n-propoxybenzoyl chloride is corrosive, a lachrymator (causes tearing), and reacts readily with moisture, including humidity in the air, to release corrosive HCl gas.[9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; check manufacturer's compatibility data).

  • Handling: Conduct all operations in a certified chemical fume hood. Keep the reagent bottle tightly sealed and under an inert atmosphere (e.g., nitrogen or argon) when not in use. Use dry glassware and solvents to prevent hydrolysis.

  • Incompatible Materials: Avoid contact with water, alcohols, strong bases, and amines outside of controlled reaction conditions.[9][10]

  • Disposal: Quench any residual acyl chloride carefully with a suitable nucleophile (e.g., isopropanol) in a controlled manner before disposal according to institutional guidelines.

Experimental Protocols

Two general protocols are presented below. The choice depends on the stability of the amine substrate and the desired reaction conditions.

Protocol 1: Anhydrous Conditions with Organic Base

This method is ideal for most primary and secondary amines, especially those sensitive to water. It offers excellent control and is conducted in a single phase.

Materials:

  • 5-Fluoro-3-n-propoxybenzoyl chloride

  • Primary or secondary amine (1.0 equiv.)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equiv.).

  • Dissolution: Dissolve the amine in anhydrous DCM (to a concentration of approx. 0.2-0.5 M).

  • Base Addition: Add the organic base (e.g., triethylamine, 1.2 equiv.) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to manage the initial exotherm of the reaction.[11]

  • Acyl Chloride Addition: Dissolve 5-Fluoro-3-n-propoxybenzoyl chloride (1.05 equiv.) in a small amount of anhydrous DCM and add it dropwise to the cold amine solution over 5-10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[13]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, as appropriate.

Protocol 2: Schotten-Baumann Biphasic Conditions

This classic method is robust, scalable, and uses an inexpensive inorganic base. It is particularly useful for simple, water-insoluble amines.

Materials:

  • 5-Fluoro-3-n-propoxybenzoyl chloride

  • Primary or secondary amine (1.0 equiv.)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M aqueous)

  • An organic solvent such as Diethyl Ether or DCM

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Dissolve the amine (1.0 equiv.) in the chosen organic solvent (e.g., DCM, approx. 0.5 M) in a flask equipped with a magnetic stir bar.

  • Base Addition: Add an equal volume of 2 M NaOH solution to create a biphasic mixture.

  • Cooling: Cool the mixture to 0 °C with vigorous stirring.

  • Acyl Chloride Addition: Add 5-Fluoro-3-n-propoxybenzoyl chloride (1.05 equiv.), either neat or dissolved in a small amount of the organic solvent, dropwise to the vigorously stirred biphasic mixture.

  • Reaction: Stir the reaction vigorously at room temperature for 1-4 hours. Monitor by TLC.

  • Work-up: After the reaction is complete, separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL of DCM).

  • Washing & Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

G start Start: Assemble Dry Glassware under Inert Atmosphere prep 1. Dissolve Amine & Base in Anhydrous Solvent start->prep add_acyl 2. Add Acyl Chloride Solution Dropwise at 0°C prep->add_acyl react 3. React at 0°C to RT (Monitor by TLC/LC-MS) workup 4. Aqueous Work-up (Wash with Acid, Base, Brine) react->workup purify 5. Purify Product (Chromatography/Recrystallization) workup->purify end_node End: Characterize Pure Amide purify->end_node add_acyl->react

Caption: General Experimental Workflow.

Data and Expected Results

The following table provides representative data for the synthesis of amides from 5-Fluoro-3-n-propoxybenzoyl chloride with various amine types using the anhydrous protocol. Yields are illustrative and will vary based on the specific substrate and purification efficiency.

EntryAmineProduct NameReaction Time (h)Typical Yield (%)
1BenzylamineN-benzyl-5-fluoro-3-(propoxy)benzamide490-98%
2Morpholine(5-fluoro-3-(propoxy)phenyl)(morpholino)methanone392-99%
3Aniline5-fluoro-N-phenyl-3-(propoxy)benzamide1285-95%
4CyclohexylamineN-cyclohexyl-5-fluoro-3-(propoxy)benzamide688-96%

Conclusion

5-Fluoro-3-n-propoxybenzoyl chloride is an effective reagent for the synthesis of a diverse range of substituted benzamides. The protocols described herein are robust, reliable, and applicable to a wide variety of primary and secondary amines. By following the detailed procedures and adhering to the safety guidelines, researchers can efficiently generate novel amide compounds for applications in drug discovery, agrochemicals, and materials science.

References

  • (2021, June 22). Schotten-Baumann Reaction and its Mechanism. YouTube. Retrieved from [Link]

  • SATHEE, Chemistry. Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. Acyl chloride. Retrieved from [Link]

  • CORE. Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]

  • Pulsus Group. (2018, April 26). Synthesis and biological importance of amide analogues. Retrieved from [Link]

  • Baruch S. Blumberg Institute. (2025, April 21). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Retrieved from [Link]

  • MDPI. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]

  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • PMC. (2021, August 3). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]

  • PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

Sources

Application Note: Friedel-Crafts Acylation using 5-Fluoro-3-n-propoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Friedel-Crafts acylation with 5-Fluoro-3-n-propoxybenzoyl chloride Content Type: Detailed Application Note and Protocol

Abstract & Strategic Significance

This guide details the protocol for utilizing 5-Fluoro-3-n-propoxybenzoyl chloride as an electrophilic building block in Friedel-Crafts acylation. This reagent is a critical intermediate in medicinal chemistry, particularly for introducing the 3-fluoro-5-propoxybenzoyl moiety—a pharmacophore often employed to modulate lipophilicity (via the propoxy group) and metabolic stability (via the fluorine atom) in kinase inhibitors and GPCR ligands.

Critical Technical Challenge: The primary synthetic risk in this transformation is the chemoselectivity of the Lewis Acid . The n-propoxy ether linkage is susceptible to dealkylation (cleavage) by strong Lewis acids (e.g.,


, 

) under forcing conditions, potentially yielding the phenol impurity (3-fluoro-5-hydroxybenzoyl derivative). This protocol prioritizes conditions that maximize acylation efficiency while preserving the ether functionality.

Mechanistic Insight & Reagent Analysis

Electrophile Structure & Reactivity

The 5-Fluoro-3-n-propoxybenzoyl chloride features two substituents meta to the carbonyl:

  • Fluorine (C5): Inductively electron-withdrawing (-I), increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.

  • n-Propoxy (C3): Electron-donating via resonance (+M), but inductively withdrawing.

  • Net Effect: The acylium ion generated is moderately reactive. The steric bulk of the propoxy group is distal enough not to hinder the acylium formation but may influence regioselectivity if the substrate is sterically crowded.

Reaction Pathway

The reaction proceeds via the generation of an acylium ion intermediate.[1][2] The choice of Lewis Acid (LA) dictates the concentration and "hardness" of this electrophile.

FC_Mechanism Reagent 5-Fluoro-3-n-propoxybenzoyl chloride Complex Donor-Acceptor Complex Reagent->Complex Coordination LA Lewis Acid (AlCl3 or FeCl3) LA->Complex Acylium Acylium Ion (Active Electrophile) Complex->Acylium - [LA-Cl]- Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma + Arene Arene Arene Substrate (Nucleophile) Arene->Sigma Product Diaryl Ketone Product Sigma->Product - H+ byproduct HCl + LA Sigma->byproduct

Figure 1: Mechanistic pathway for the generation of the acylium ion and subsequent arylation.[2][3][4][5] Note the reversible coordination of the Lewis Acid to the ether oxygen, which must be managed to prevent cleavage.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Reagent 5-Fluoro-3-n-propoxybenzoyl chlorideElectrophile Source
Substrate Activated Arene (e.g., Anisole, Toluene, Thiophene)Nucleophile
Catalyst Aluminum Chloride (

) or Iron(III) Chloride (

)
Lewis Acid
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Reaction Medium
Quench 1M HCl / IceHydrolysis of LA complex
Lewis Acid Selection Guide
  • Option A:

    
     (Standard):  High reactivity. Best for deactivated substrates. Risk:  High risk of propoxy cleavage if T > 20°C.
    
  • Option B:

    
     (Recommended):  Milder. Sufficient for activated arenes (anisole, xylene). Benefit:  Significantly lower risk of ether cleavage.
    
  • Option C:

    
     or 
    
    
    
    :
    Very mild. Use only for highly electron-rich substrates (e.g., pyrroles, furans).
Step-by-Step Procedure (Standard Scale: 10 mmol)
Step 1: Preparation of the Catalyst Suspension
  • Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Cool the flask to 0 °C using an ice/water bath.

  • Add Dichloromethane (DCM, 20 mL) (anhydrous).

  • Add Aluminum Chloride (

    
    , 1.47 g, 11 mmol, 1.1 equiv)  in one portion under positive nitrogen pressure.
    
    • Note: If using

      
      , use 1.1 equiv. 
      
      
      
      is hygroscopic; weigh quickly.
Step 2: Formation of the Acylium Ion
  • Dissolve 5-Fluoro-3-n-propoxybenzoyl chloride (2.16 g, 10 mmol, 1.0 equiv) in DCM (10 mL) .

  • Transfer this solution to the addition funnel.

  • Add the acid chloride solution dropwise to the

    
     suspension at 0 °C over 15 minutes.
    
    • Observation: The suspension may clarify or turn yellow/orange as the acylium complex forms.

  • Stir at 0 °C for 15 minutes to ensure complete formation of the electrophile.

Step 3: Acylation Reaction
  • Dissolve the Arene Substrate (10-11 mmol) in DCM (10 mL) .

    • Stoichiometry: Use 1.0 equiv for valuable substrates; use excess (1.2-1.5 equiv) if the substrate is cheap (e.g., toluene) to drive conversion.

  • Add the substrate solution dropwise to the reaction mixture at 0 °C.

    • Exotherm Control: Monitor internal temperature; do not exceed 5 °C.

  • Critical Decision Point:

    • Activated Substrates (Anisole, Thiophene): Stir at 0 °C for 1–2 hours.

    • Deactivated Substrates (Chlorobenzene): Allow to warm to Room Temperature (20–25 °C) and stir for 4–12 hours. DO NOT REFLUX unless absolutely necessary, to protect the propoxy group.

Step 4: Quenching & Workup
  • Cool the mixture back to 0 °C (if warmed).

  • Slowly pour the reaction mixture into a beaker containing Ice/Water (100 g) and conc. HCl (5 mL) .

    • Safety:

      
       quenching is highly exothermic and releases HCl gas. Perform in a fume hood.
      
  • Separate the organic layer.[5]

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash combined organics with:

    • Water (

      
       mL)
      
    • Sat.

      
       (
      
      
      
      mL) - Removes unreacted acid.
    • Brine (

      
       mL)
      
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Quality Control & Troubleshooting

Analytical Parameters
  • HPLC/UPLC: Monitor the disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for analysis) and the appearance of the ketone.

  • Impurity Marker (Dealkylation): Look for a peak with Mass = [Product - 42] (Loss of propyl group, formation of phenol).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in LA or SolventEnsure

is fresh/yellow (not white powder) and solvent is anhydrous.
Dealkylation (Phenol formation) Reaction temp too high; LA too harshSwitch from

to

. Keep T < 5 °C. Reduce reaction time.
Regioisomer Mix Substrate directing effectsLower temperature to -20 °C to increase selectivity. Use a bulkier solvent (e.g., DCE/Nitromethane mix).
Hydrolysis of Chloride Wet reagentsCheck the quality of the starting benzoyl chloride. If it contains the acid (white solid), treat with

first.

Process Safety & Handling

Safety_Workflow Start Start: Reagent Handling AcidCl Acid Chloride: Corrosive, Lachrymator Start->AcidCl AlCl3 AlCl3: Reacts violently with water Releases HCl Start->AlCl3 Reaction Reaction Phase: Exothermic AcidCl->Reaction AlCl3->Reaction Quench Quench: High Heat/Gas Evolution Reaction->Quench Slow Addition Waste Waste Disposal: Acidic Halogenated Waste Quench->Waste

Figure 2: Safety workflow emphasizing critical hazard control points.

  • HF Generation: While the fluorine on the ring is generally stable, extreme conditions could theoretically release fluoride. Standard glass is usually acceptable, but avoid prolonged reflux with strong acids.

  • HCl Management: The reaction generates stoichiometric HCl gas. Use a scrubber (NaOH trap) connected to the nitrogen outlet.

References

  • Olah, G. A. (Ed.).[4] Friedel-Crafts and Related Reactions. Vol. 1-4. Interscience Publishers, 1963-1964. (The foundational text on F-C chemistry).[6]

  • Groves, J. K. "The Friedel-Crafts Acylation of Alkenes." Chemical Society Reviews, 1972, 1, 73-97. Link

  • Effenberger, F. "New methods for the preparation of aromatic ketones." Angewandte Chemie International Edition, 2002, 41(10), 1699-1700.
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience, 1999. (Reference for stability of aryl alkyl ethers/propoxy groups toward Lewis Acids).
  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. 5th Ed., Springer, 2007. Link

Sources

Application Note: Optimization of Amide Couplings using 5-Fluoro-3-n-propoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

This guide details the operational parameters for utilizing 5-Fluoro-3-n-propoxybenzoyl chloride (CAS: Analogous to 1711-07-5) in the synthesis of amide-based pharmacophores.

The 3-alkoxy-5-fluorobenzoyl scaffold is a privileged motif in medicinal chemistry, often employed to modulate lipophilicity (


) via the propoxy chain while leveraging the metabolic stability and electronic tuning of the fluorine atom. Unlike simple benzoylation, the presence of the electron-donating propoxy group at the meta position slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, while the meta-fluoro group exerts an inductive withdrawal.

Successful coupling requires a nuanced balance of base strength , solvent polarity , and nucleophile stoichiometry to prevent hydrolysis of the moisture-sensitive acid chloride while ensuring complete conversion of valuable amine substrates.

Chemical Logic & Reagent Selection

The Electrophile: Reactivity Profile

The substrate is an acid chloride , the most reactive derivative of carboxylic acids.

  • Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).

  • Key Challenge: The reaction generates HCl as a byproduct. If not neutralized, HCl will protonate the amine nucleophile, rendering it unreactive (ammonium salt formation) and stalling the reaction at 50% conversion.

  • Stability: The n-propoxy ether linkage is stable under standard acylation conditions, but the acid chloride moiety is susceptible to rapid hydrolysis by atmospheric moisture.

Base Selection Matrix

The choice of base dictates the reaction rate and the ease of workup.

Base ReagentTypepKa (conj. acid)Recommended Use CasePros/Cons
Triethylamine (TEA) Organic (

)
10.75Standard. Primary/Secondary amines in DCM.Pro: Cheap, volatile (easy removal). Con: Salts can precipitate and clog flow reactors.
DIPEA (Hünig's Base) Organic (

)
11.0Steric Bulk. Hindered amines.Pro: Non-nucleophilic; minimizes side reactions. Con: Harder to remove than TEA.
Pyridine Aromatic5.2Sensitive Substrates. Acid-labile amines.Pro: Acts as both solvent and catalyst (acyl pyridinium). Con: Difficult to remove traces; toxic odor.
Aq. NaOH / Na₂CO₃ Inorganic15.7 / 10.3Schotten-Baumann. Amino acids; water-soluble amines.Pro: Biphasic system; simple extraction. Con: Risk of ester/amide hydrolysis if too basic.
Solvent Compatibility
  • Dichloromethane (DCM): Preferred. High solubility for the lipophilic benzoyl chloride; easy evaporative workup.

  • Tetrahydrofuran (THF): Alternative. Use if the amine is polar. Must be anhydrous to prevent hydrolysis.[1]

  • DMF/DMAc: Last Resort. Use only for highly insoluble amines. High boiling point complicates removal.

Decision Pathways & Mechanism

Experimental Workflow (Decision Tree)

ReactionWorkflow Start Start: Amine Substrate Analysis SolubilityCheck Is Amine Soluble in DCM? Start->SolubilityCheck HinderedCheck Is Amine Sterically Hindered? SolubilityCheck->HinderedCheck Yes MethodC Method C: Schotten-Baumann (Biphasic DCM/Aq. NaOH) SolubilityCheck->MethodC No (Water Soluble) MethodA Method A: Standard Anhydrous (DCM + TEA) HinderedCheck->MethodA No (Primary/Linear) MethodB Method B: Catalytic Activation (DCM + DIPEA + DMAP) HinderedCheck->MethodB Yes (Secondary/Bulky) caption Figure 1: Decision tree for selecting coupling conditions based on amine properties.

Catalytic Mechanism (DMAP)

For sluggish amines, 4-Dimethylaminopyridine (DMAP) is added. It attacks the acid chloride to form a highly electrophilic N-acylpyridinium ion , which reacts faster with the amine than the free acid chloride does.

DMAP_Mechanism AcidCl 5-F-3-PrO-Benzoyl-Cl Intermediate Acyl-Pyridinium Salt (Activated) AcidCl->Intermediate + DMAP - Cl⁻ DMAP DMAP (Catalyst) Product Final Amide Intermediate->Product + Amine - DMAPH⁺ Amine Target Amine caption Figure 2: Nucleophilic catalysis cycle using DMAP.

Detailed Experimental Protocols

Method A: Standard Anhydrous Coupling (DCM/TEA)

Best for: Primary amines, anilines, and non-hindered secondary amines.

Reagents:

  • Amine (1.0 equiv)[1][2]

  • 5-Fluoro-3-n-propoxybenzoyl chloride (1.1 – 1.2 equiv)

  • Triethylamine (TEA) (1.5 – 2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM .

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Controls the exotherm and prevents bis-acylation.

  • Addition: Dissolve 5-Fluoro-3-n-propoxybenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Monitoring: Check via TLC or LC-MS.[3] The acid chloride reacts with methanol in LC-MS to show the Methyl Ester peak (M+31) if unreacted.

  • Quench & Workup:

    • Dilute with excess DCM.

    • Wash 1: 1M HCl (aqueous) – Removes unreacted amine and TEA.

    • Wash 2: Saturated NaHCO₃ – Removes benzoic acid byproducts formed by hydrolysis.

    • Wash 3: Brine.[3]

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, HCl salts of amines, or highly polar amines.

Reagents:

  • Amine/Amino Acid (1.0 equiv)[1]

  • 5-Fluoro-3-n-propoxybenzoyl chloride (1.2 equiv)

  • NaOH (10% aqueous solution) or Na₂CO₃ (saturated)[3]

  • DCM or Ethyl Acetate[4]

Procedure:

  • Dissolve the Amine in the aqueous base solution (2.0–3.0 equiv of base).

  • Dissolve the Acid Chloride in the organic solvent (DCM).

  • Add the organic phase to the aqueous phase rapidly with vigorous stirring .

    • Critical: The reaction relies on the interface. Stirring must be fast enough to create an emulsion.

  • Stir at room temperature for 1–2 hours.

  • Workup: Separate layers. Extract the aqueous layer with DCM.[4] Combine organics, dry, and concentrate.[3]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis of Acid ChlorideEnsure glassware is dried. Use fresh bottle of acid chloride. Increase equivalents to 1.5.
Incomplete Conversion HCl Salt FormationThe amine is trapping HCl. Increase Base (TEA/DIPEA) to 3.0 equiv.
Impurity: Bis-acylation Excess Acid ChlorideCommon with primary amines. Maintain 0 °C longer; add acid chloride slower; strictly limit to 1.05 equiv.
Precipitate in Flask Amine Hydrochloride SaltThis is normal (TEA·HCl). Add more DCM to maintain stirring, or switch to DIPEA (more soluble salts).

Safety & Handling

  • Corrosivity: 5-Fluoro-3-n-propoxybenzoyl chloride is corrosive and a lachrymator.[5] Handle ONLY in a fume hood.

  • Hydrolysis Hazard: Upon contact with water/mucous membranes, it releases HCl gas and potentially trace HF if thermal decomposition occurs (though rare at RT).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Thermo Fisher Scientific. (2024). 3-Fluorobenzoyl chloride Product Specifications & Safety Data Sheet.

  • Common Organic Chemistry. (2023). Amide Synthesis via Acid Chlorides: Standard Protocols.

Sources

Application Note: High-Fidelity Synthesis of 5-Fluoro-3-n-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details a robust, modular protocol for the synthesis of 5-Fluoro-3-n-propoxybenzamide . This compound serves as a critical intermediate in the development of lipophilic fluorinated scaffolds, often utilized in medicinal chemistry to modulate metabolic stability and CNS penetration (e.g., in dopamine D2/D3 receptor ligands or FtsZ inhibitors).

The following guide prioritizes process reliability and scalability , utilizing a "Convergent Functionalization" strategy that minimizes side reactions common in electron-deficient aromatic systems.

Abstract

This protocol describes the three-step synthesis of 5-Fluoro-3-n-propoxybenzamide starting from 3-Fluoro-5-hydroxybenzoic acid . The method features an optimized Williamson ether synthesis to introduce the propoxy side chain, followed by acid chloride activation and ammonolysis. This route avoids the regioselectivity issues associated with electrophilic aromatic substitution on pre-formed benzamides and ensures high purity (>98%) suitable for biological screening.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into three key synthons: the ammonia source, the n-propyl alkylating agent, and the 3,5-disubstituted aromatic core.

Strategic Rationale:

  • Late-Stage Amidation: Forming the amide bond last avoids N-alkylation side reactions during the ether synthesis step.

  • O-Alkylation First: Installing the propoxy group on the benzoate core increases the lipophilicity early, facilitating easier extraction and purification of intermediates compared to the highly polar hydroxybenzoic acid starting material.

Retrosynthesis Target 5-Fluoro-3-n-propoxybenzamide Inter1 5-Fluoro-3-n-propoxybenzoyl chloride Target->Inter1 Amidation Inter2 5-Fluoro-3-n-propoxybenzoic acid Inter1->Inter2 Activation Start 3-Fluoro-5-hydroxybenzoic acid Inter2->Start Ether Synthesis Reagent1 n-Propyl Iodide (K2CO3) Reagent1->Inter2 Reagent2 SOCl2 (cat. DMF) Reagent2->Inter1 Reagent3 NH3 (aq) (THF) Reagent3->Target

Figure 1: Retrosynthetic logic flow demonstrating the stepwise assembly of the target scaffold.

Experimental Protocol
Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Selective alkylation of the phenolic hydroxyl group.

  • Precursor: 3-Fluoro-5-hydroxybenzoic acid (CAS: 159482-91-6)

  • Reagents: n-Propyl iodide (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.5 equiv).

  • Solvent: DMF (Anhydrous) or Acetone (Reagent Grade).

Procedure:

  • Charge a round-bottom flask with 3-Fluoro-5-hydroxybenzoic acid (1.0 equiv) and anhydrous DMF (10 mL/g).

  • Add K₂CO₃ (2.5 equiv) in one portion. The suspension may turn slightly yellow.

  • Add n-Propyl iodide (1.2 equiv) dropwise via syringe over 10 minutes.

    • Note: Iodide is preferred over bromide for faster kinetics at lower temperatures, minimizing thermal decomposition.

  • Heat the reaction mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

  • Monitor: Check TLC (System: 30% EtOAc/Hexanes). The starting material (polar, low R_f) should disappear, replaced by the less polar ester/acid intermediate.

    • Critical: If the carboxylic acid is also alkylated (forming the propyl ester), saponification (LiOH/THF/H₂O) will be required before Step 2. To avoid this, use 2.2 equiv of base strictly or use the Methyl ester of the starting material and hydrolyze later. Recommendation: Use Methyl 3-fluoro-5-hydroxybenzoate if available to simplify purification.

  • Workup: Pour the mixture into ice-cold water (50 mL/g). Acidify to pH 2 with 1N HCl to precipitate the 3-Fluoro-5-n-propoxybenzoic acid .

  • Filter the white solid, wash with water, and dry under vacuum.

Step 2: Acid Chloride Activation

Objective: Convert the carboxylic acid to a reactive electrophile.

  • Reagents: Thionyl Chloride (SOCl₂, 3.0 equiv), DMF (catalytic, 2-3 drops).

  • Solvent: Toluene or DCM (Anhydrous).

Procedure:

  • Suspend the dry 3-Fluoro-5-n-propoxybenzoic acid in anhydrous Toluene (5 mL/g).

  • Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).

  • Add SOCl₂ dropwise at room temperature.

  • Heat to Reflux (80–110°C) for 2 hours. Gas evolution (SO₂, HCl) will be observed.

    • Safety: Use a caustic scrubber (NaOH trap) for the off-gas.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride as a yellow oil. Do not purify.

Step 3: Amidation (Ammonolysis)

Objective: Formation of the primary benzamide.

  • Reagents: Ammonium Hydroxide (28% NH₃ aq) or 0.5M NH₃ in Dioxane.

  • Solvent: THF (Tetrahydrofuran).[1]

Procedure:

  • Dissolve the crude acid chloride in anhydrous THF (10 mL/g) and cool to 0°C (ice bath).

  • Add Ammonium Hydroxide (5.0 equiv) dropwise. A white precipitate (NH₄Cl) will form immediately.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup: Remove THF under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with:

    • 1x Water[1][2][3]

    • 1x Saturated NaHCO₃ (to remove unreacted acid)

    • 1x Brine

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Process Optimization & Troubleshooting
IssueRoot CauseCorrective Action
Low Yield (Step 1) C-Alkylation or incomplete reactionEnsure K₂CO₃ is finely milled. Switch solvent to Acetone/Reflux if DMF workup is problematic.
Impurity: Propyl Ester Alkylation of carboxylic acidThis is expected if using the acid starting material. Simply hydrolyze with LiOH/MeOH/H₂O (RT, 1h) before Step 2.
Hydrolysis of Acid Chloride Wet solvents in Step 2/3Ensure Toluene/DCM are dried over molecular sieves. Keep the intermediate under N₂.
Colored Product Oxidation of phenol tracesPerform Step 1 under strict inert atmosphere. Use activated charcoal during recrystallization.
Analytical Data (Expected)

Validation of the final product 5-Fluoro-3-n-propoxybenzamide should be confirmed via NMR and MS.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.05 (br s, 1H, NH ), 7.45 (br s, 1H, NH ).

    • δ 7.30–7.10 (m, 3H, Ar-H ). Look for small coupling constants (J ~2 Hz) typical of meta-substituted protons.

    • δ 3.98 (t, J = 6.5 Hz, 2H, O-CH ₂).

    • δ 1.75 (m, 2H, CH₂-CH ₂-CH₃).

    • δ 1.01 (t, J = 7.4 Hz, 3H, CH₂-CH ₃).

  • ¹⁹F NMR: Single peak around -110 to -115 ppm (typical for meta-fluoro benzamides).

  • MS (ESI): Calculated for C₁₀H₁₂FNO₂ [M+H]⁺: 198.09. Found: 198.1.

Safety & Handling
  • Alkyl Halides (n-Propyl Iodide): Potent alkylating agents. Suspected carcinogens. Handle in a fume hood with double nitrile gloves.

  • Thionyl Chloride: Reacts violently with water to release HCl and SO₂. Store in a cool, dry place. Quench excess reagent carefully with aqueous bicarbonate.

  • Fluorinated Waste: Dispose of all fluorinated byproducts in dedicated halogenated waste streams to prevent environmental contamination.

References
  • General Synthesis of Alkoxybenzamides

    • Bishop, J. E., et al. "Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors."[4] Journal of Medicinal Chemistry, 1991, 34(5), 1612–1624.[4]

  • Amide Coupling Methodologies

    • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.

  • Fluorinated Benzamide Scaffolds in Drug Discovery

    • Stokes, N. R., et al. "Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators."[5] Bioorganic & Medicinal Chemistry Letters, 2020.

Sources

Reaction conditions for 5-Fluoro-3-n-propoxybenzoyl chloride with anilines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1.1 Executive Summary

The formation of benzamides via the coupling of benzoyl chlorides and anilines is a cornerstone transformation in medicinal chemistry, particularly for synthesizing kinase inhibitors and GPCR ligands. This guide focuses on the specific reaction of 5-Fluoro-3-n-propoxybenzoyl chloride with various anilines.

While standard benzoylation protocols exist, this specific electrophile presents unique electronic and steric features. The 5-fluoro substituent (electron-withdrawing via induction) and the 3-n-propoxy group (electron-withdrawing at the meta position via induction, despite being a resonance donor) synergistically increase the electrophilicity of the carbonyl carbon. Consequently, this acid chloride is highly reactive and prone to rapid hydrolysis.

1.2 Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.[1]

  • Nucleophilic Attack: The aniline nitrogen lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate.[2]

  • Elimination: The chloride ion is expelled, reforming the carbonyl double bond.

  • Deprotonation: A base (tertiary amine or inorganic) removes the proton from the nitrogen to generate the neutral amide.

Key Reactivity Factor: Both substituents are meta to the carbonyl.

  • 
     (F) 
    
    
    
    +0.34
  • 
     (O-Alkyl) 
    
    
    
    +0.10 to +0.12
  • Net Effect: The carbonyl is significantly more electrophilic than unsubstituted benzoyl chloride. Strict anhydrous handling is critical.

Experimental Protocols

Method A: Standard Anhydrous Coupling (High Throughput / MedChem)

Best for: Valuable anilines, small-scale synthesis (10 mg - 5 g), and moisture-sensitive substrates.

Reagents:

  • Electrophile: 5-Fluoro-3-n-propoxybenzoyl chloride (1.1 equiv)

  • Nucleophile: Substituted Aniline (1.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Protocol:

  • Setup: Flame-dry a round-bottom flask or vial. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve the aniline (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (concentration ~0.1 M to 0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Due to the activated nature of the acid chloride, cooling is mandatory to prevent exotherms and impurity formation.

  • Addition: Add 5-Fluoro-3-n-propoxybenzoyl chloride (1.1 equiv) dropwise (neat or dissolved in minimal DCM).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LCMS or TLC.

    • Typical Time: 1–3 hours.

  • Workup: Dilute with DCM. Wash sequentially with:

    • 0.5 M HCl (to remove unreacted aniline and amine base).

    • Saturated

      
       (to remove hydrolyzed benzoic acid byproduct).
      
    • Brine.

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up (>10 g), water-soluble amines, or robust anilines where anhydrous conditions are difficult to maintain.

Reagents:

  • Solvent: DCM / Water (1:1 ratio) or Ether / Water.

  • Base: inorganic base (e.g.,

    
    , 
    
    
    
    , or
    
    
    ).

Protocol:

  • Dissolve the aniline in the organic phase (DCM or Diethyl Ether).

  • Dissolve the inorganic base (2.0 – 3.0 equiv) in the aqueous phase.

  • Combine phases and stir vigorously (high RPM is critical for phase transfer).

  • Add the acid chloride dropwise to the biphasic mixture at 0°C – RT.

  • Stir for 4–12 hours.

  • Separation: Separate layers. Extract the aqueous layer with DCM.[3] Combine organics, dry, and concentrate.[4]

Method C: Pyridine-Mediated Coupling

Best for: Deactivated (electron-poor) anilines (e.g., nitro-anilines, halo-anilines).

Protocol:

  • Dissolve the unreactive aniline in pure Pyridine (acts as solvent and base).

  • Add acid chloride at 0°C.

  • If reaction is sluggish, heat to 50–80°C.

  • Workup: Co-evaporate with toluene to remove pyridine, or pour into dilute HCl/Ice to precipitate the product.

Data Presentation & Decision Matrix

3.1 Solvent & Base Compatibility Table
VariableRecommendationNotes
Solvent DCM (Anhydrous) Standard. Easy workup. Good solubility for lipophilic propoxy chain.
THF Use if aniline is polar. Ensure it is stabilizer-free/dry.
Toluene Good for reflux (Method C) or large scale.
Base DIPEA (Hünig's Base) Preferred. Non-nucleophilic. Scavenges HCl efficiently.
Triethylamine (TEA) Standard, but can occasionally act as a nucleophile (rare).
Pyridine Essential for electron-deficient anilines.
Temp 0°C

RT
CRITICAL. The fluorine substituent activates the ring; 0°C prevents bis-acylation.
3.2 Troubleshooting Guide
ObservationRoot CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry.[5] Increase Acid Chloride to 1.5 equiv.
Bis-acylation Reaction too hot / Excess reagentMaintain 0°C strictly. Add Acid Chloride slowly.
Remaining Aniline Deactivated NucleophileSwitch to Method C (Pyridine) or add DMAP (0.1 equiv) as catalyst.
Sticky Gum Propoxy chain lipophilicityTriturate crude oil with Hexanes/Ether to induce crystallization.

Visualization & Pathways

4.1 Reaction Mechanism & Workflow

ReactionPathway Start Reactants: 5-F-3-OPr-Ph-COCl + Aniline Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (DCM, 0°C) SideProduct Side Reaction: Hydrolysis (Benzoic Acid) Start->SideProduct Moisture Present (Avoid!) Transition Elimination of Cl- Intermediate->Transition Collapse Product Final Benzamide (Product) Transition->Product -HCl (Base Scavenged)

Caption: Fig 1. Mechanistic pathway for nucleophilic acyl substitution. Note the competitive hydrolysis pathway (red) which must be suppressed by anhydrous conditions.

4.2 Experimental Decision Tree

DecisionTree CheckAniline Analyze Aniline Electronic Nature ElectronRich Electron Rich/Neutral (e.g., Alkyl, Methoxy) CheckAniline->ElectronRich ElectronPoor Electron Poor (e.g., Nitro, Cyano, Halo) CheckAniline->ElectronPoor CheckSolubility Is Aniline Water Soluble? ElectronRich->CheckSolubility MethodC Method C: Pyridine / Heat ElectronPoor->MethodC MethodA Method A: DCM / DIPEA / 0°C CheckSolubility->MethodA No (Lipophilic) MethodB Method B: Schotten-Baumann (Biphasic) CheckSolubility->MethodB Yes (Hydrophilic)

Caption: Fig 2. Decision matrix for selecting the optimal synthetic protocol based on aniline properties.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852.

  • Fisher Scientific. (n.d.). Amide Synthesis - Reaction Protocols (Schotten-Baumann). Thermo Fisher Scientific.

  • Chemistry LibreTexts. (2022). Preparation of Amides from Acid Chlorides.[7][8]

  • BenchChem. (2025).[4][5] Optimization of reaction conditions for benzamide synthesis.

Sources

Synthesis of 5-Fluoro-3-n-propoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-Fluoro-3-n-propoxybenzoic Acid

Executive Summary & Scientific Context

The synthesis of 5-Fluoro-3-n-propoxybenzoic acid represents a critical workflow in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (e.g., analogs of Remogliflozin) and GPR40 agonists.[1] The 3-alkoxy-5-fluorophenyl moiety is a "privileged structure" in medicinal chemistry, offering a balance of lipophilicity (via the propoxy chain) and metabolic stability (via the fluorine atom).[1]

This Application Note provides a robust, three-step protocol designed for high regioselectivity. Unlike standard Williamson ether syntheses that require expensive 3-fluoro-5-hydroxybenzoic acid starting materials, this route utilizes the cost-effective 3,5-difluorobenzoic acid via Nucleophilic Aromatic Substitution (


).[1]

Key Technical Challenges Addressed:

  • Regiocontrol: Preventing bis-substitution (formation of 3,5-di-n-propoxy derivatives).

  • Scalability: Avoiding chromatographic purification in intermediate steps.[1]

  • Safety: Managing exotherms associated with

    
     in polar aprotic solvents.
    

Retrosynthetic Analysis & Strategy

The most efficient disconnection relies on the electronic properties of the 3,5-difluorobenzene core.[1]

  • Starting Material: 3,5-Difluorobenzoic acid.[1]

  • Activation: Conversion to the methyl ester is essential.[1] The carboxylate anion (

    
    ) is electron-donating by induction, which deactivates the ring toward nucleophilic attack.[1] The ester (
    
    
    
    ) is electron-withdrawing, activating the ring for
    
    
    .[1]
  • Differentiation: The introduction of the first alkoxy group (n-propoxy) donates electron density into the ring (resonance), significantly raising the activation energy required for a second substitution. This "self-limiting" reactivity is the cornerstone of this protocol's high yield.[1]

Retrosynthesis Target 5-Fluoro-3-n-propoxybenzoic acid Intermediate Methyl 5-fluoro-3-n-propoxybenzoate Target->Intermediate Hydrolysis SM 3,5-Difluorobenzoic acid Intermediate->SM SNAr & Esterification

Figure 1: Retrosynthetic disconnection strategy relying on electronic deactivation to ensure mono-substitution.

Detailed Experimental Protocols

Step 1: Methyl Esterification of 3,5-Difluorobenzoic Acid

Objective: Activate the aromatic ring for nucleophilic attack.[1]

Reagents:

  • 3,5-Difluorobenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Methanol (anhydrous, solvent volume: 5 mL/g of substrate)[1]

Protocol:

  • Charge 3,5-difluorobenzoic acid into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Add anhydrous Methanol under

    
     atmosphere. Cool to 0°C using an ice bath.[1]
    
  • Dropwise Addition: Add

    
     slowly over 30 minutes. Caution: Significant gas evolution (HCl/SO2).
    
  • Heat the reaction to reflux (65°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc, wash with saturated

    
     (2x) and Brine (1x).[1]
    
  • Dry over

    
     and concentrate.
    
  • Yield: Expect >95% as a clear oil or low-melting solid.[1] Use directly in Step 2.

Step 2: Regioselective with n-Propanol (The Critical Step)

Objective: Install the propoxy group while preventing bis-substitution.[1]

Reagents:

  • Methyl 3,5-difluorobenzoate (from Step 1) (1.0 equiv)[1]

  • n-Propanol (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 equiv)[1]
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).[1] Note: DMSO provides faster rates due to high dielectric constant.

Protocol:

  • Dissolve Methyl 3,5-difluorobenzoate in DMSO (5 volumes) in a reactor.

  • Add micronized

    
     and n-Propanol.[1]
    
  • Thermal Control: Heat the mixture to 90°C .

    • Expert Insight: Do not exceed 100°C. Higher temperatures increase the rate of the second substitution (impurity formation). n-Propanol is a primary alcohol and is more nucleophilic than isopropanol; kinetic control is vital.[1]

  • Stir for 4–6 hours. Monitor by HPLC.

    • Endpoint Criteria: <2% Starting Material remaining.[1] If Bis-propoxy impurity >5%, stop reaction immediately.[1]

  • Quench: Cool to room temperature. Pour mixture into ice-water (10 volumes). The product often precipitates.[1]

  • Extraction: If no precipitate, extract with MTBE (Methyl tert-butyl ether).[1] Wash organic layer copiously with water to remove DMSO.[1]

  • Purification: Crystallization from cold Hexane/EtOAc is usually sufficient.[1]

Step 3: Saponification to Final Acid

Objective: Hydrolyze the ester without cleaving the ether.

Reagents:

  • Methyl 5-fluoro-3-n-propoxybenzoate (1.0 equiv)[1]

  • Lithium Hydroxide (

    
    ) (2.5 equiv)
    
  • Solvent: THF/Water (3:1 ratio)

Protocol:

  • Dissolve the intermediate in THF/Water.[1]

  • Add LiOH in one portion.

  • Stir at 40°C for 2 hours.

  • Workup: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2–3.

  • Isolation: Filter the resulting white precipitate. Wash with water and dry in a vacuum oven at 45°C.

Mechanistic Visualization ( )

The following diagram illustrates the Meisenheimer complex intermediate. The stability of this complex determines the reaction rate.[1] The presence of the electron-withdrawing ester stabilizes the negative charge, facilitating the attack.[1]

Mechanism cluster_conditions Reaction Conditions Step1 Substrate (Difluoro Ester) Step2 Meisenheimer Complex (Anionic Intermediate) Step1->Step2 n-PrO(-) Attack (Rate Limiting) Step3 Product (Mono-propoxy) Step2->Step3 F(-) Departure (Fast) Cond Solvent: DMSO Base: K2CO3 Temp: 90°C

Figure 2:


 Mechanism via Meisenheimer Complex. The ester group (EWG) stabilizes the anionic intermediate.

Analytical Specifications & Expected Data

For the final product (5-Fluoro-3-n-propoxybenzoic acid), the following analytical markers validate the structure.

TechniqueParameterExpected Signal / ObservationInterpretation
HPLC Purity>98.5% (Area %)Critical for pharmaceutical intermediates.[1][2]
1H NMR Aromatic Region

7.2–7.5 ppm (3H, m)
Characteristic 1,3,5-substitution pattern.[1]
1H NMR Propoxy Chain

3.9 (t, 2H), 1.8 (m, 2H), 1.0 (t, 3H)
Confirms n-propyl chain (triplet methyl).[1]
19F NMR Fluorine Shift

-110 to -115 ppm
Single peak confirms mono-substitution.[1]
MS (ESI) Mass[M-H]- = 197.2 (approx)Negative mode ionization of carboxylic acid.[1]

Troubleshooting Guide:

  • Issue: High levels of bis-propoxy impurity.[1]

    • Root Cause:[1][2][3][4][5] Temperature too high (>100°C) or excess alkoxide generated.

    • Fix: Lower temp to 80°C; switch base to

      
       (weaker) or reduce equivalents of n-propanol.
      
  • Issue: Low conversion.

    • Root Cause:[1][2][3][4][5] Wet solvent (DMSO is hygroscopic). Water quenches the alkoxide.[1]

    • Fix: Use anhydrous DMSO and dry

      
      .[1]
      

References

  • Preparation of fluorinated benzoic acids. US Patent 6,333,431 B1.[1] (Describes the general alkylation and purification of fluorobenzoic acids).

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

    
     on activated rings). 
    
  • Process for the preparation of Remogliflozin. QuickCompany Patent Data. (Contextualizes the use of alkoxy-benzyl intermediates in SGLT2 inhibitors).

  • Solvent‐Controlled Regioselectivity in Nucleophilic Substitution. ResearchGate. (Support for using DMSO/Polar solvents to control mono- vs bis-substitution).

Sources

Precision Acylation: Protocols for Acyl Chloride Nucleophilic Substitution in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Acyl chlorides (acid chlorides) are among the most electrophilic species in the carboxylic acid derivative family, serving as linchpins in medicinal chemistry for the formation of amides (peptide bonds) and esters.[1][2] While their high reactivity drives rapid conversions, it also introduces challenges regarding moisture sensitivity, regioselectivity, and the management of acidic byproducts (HCl). This application note provides a rigorous, field-proven protocol for anhydrous nucleophilic acyl substitution, designed to maximize yield and purity in drug discovery workflows.

Mechanistic Foundations

The Addition-Elimination Pathway

Unlike SN2 reactions on alkyl halides, acyl chlorides react via a Nucleophilic Acyl Substitution (SNAc) mechanism.[2] The reaction proceeds through a tetrahedral intermediate, driven by the polarization of the carbonyl bond and the leaving group ability of the chloride ion.

  • Nucleophilic Attack: The nucleophile (amine, alcohol) attacks the electrophilic carbonyl carbon, breaking the

    
    -bond and forming a tetrahedral intermediate.
    
  • Elimination: The carbonyl

    
    -bond reforms, expelling the chloride ion (a good leaving group).
    
  • Deprotonation: A base scavenges the proton from the nucleophile to neutralize the system and prevent the formation of unreactive ammonium salts (in amine nucleophiles).

Nucleophilic Catalysis (The "DMAP Effect")

For sterically hindered alcohols or sluggish amines, 4-(Dimethylamino)pyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium ion . This intermediate is significantly more reactive toward the nucleophile than the free acyl chloride, accelerating reaction rates by orders of magnitude [1][2].[3]

Mechanistic Visualization

The following diagram illustrates the standard base-mediated pathway and the DMAP catalytic cycle.

AcylSubstitutionMechanism AcylCl Acyl Chloride (R-CO-Cl) Tetra Tetrahedral Intermediate AcylCl->Tetra + Nuc AcylPy N-Acylpyridinium Intermediate AcylCl->AcylPy + DMAP Nuc Nucleophile (Nu-H) Product Product (R-CO-Nu) Tetra->Product Elimination of Cl- DMAP DMAP (Catalyst) Tetra->DMAP Regenerated Product->Product Deprotonation (Fast) Base Base (e.g., Et3N) Salt Salt Byproduct (Et3NH+ Cl-) Base->Salt Scavenges HCl AcylPy->Tetra + Nuc (Fast)

Figure 1: Dual pathway mechanism showing standard addition-elimination and DMAP-mediated nucleophilic catalysis.[4]

Experimental Design & Critical Parameters

Success relies on the correct pairing of solvent, base, and stoichiometry.

Solvent Selection

Acyl chlorides react violently with water. Anhydrous, non-nucleophilic solvents are mandatory.

SolventSuitabilityNotes
Dichloromethane (DCM) ExcellentStandard choice.[5] Good solubility for most organics. Easy workup (low BP).
Tetrahydrofuran (THF) GoodUseful for polar substrates. Must be stabilized/inhibitor-free if possible.
DMF / DMAc ModerateUse only for highly polar substrates. High boiling point makes removal difficult; requires aqueous workup.
Toluene SpecializedGood for high-temperature reactions (rare for acyl chlorides).
Base Selection (The HCl Scavenger)

As the reaction generates HCl, a base is required to drive the equilibrium and prevent acid-sensitive degradation or protonation of the amine nucleophile.

  • Triethylamine (TEA) / DIPEA (Hünig's Base): Standard non-nucleophilic organic bases. Use DIPEA if the electrophile is very crowded.

  • Pyridine: Acts as both solvent and base. Common for highly reactive acyl chlorides (e.g., tosyl chloride, acetyl chloride).

  • Inorganic Bases (K₂CO₃): Used in biphasic Schotten-Baumann conditions (water/DCM) for robust substrates, but generally avoided in anhydrous drug discovery protocols due to solubility issues.

Standard Operating Procedure (SOP)

Objective: Synthesis of an amide from a primary amine and an acyl chloride under anhydrous conditions.

Reagents & Equipment
  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: Acyl Chloride (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DCM (0.1 M – 0.2 M concentration relative to amine)

  • Glassware: Oven-dried round-bottom flask, rubber septum, N₂/Ar balloon.

Workflow Diagram

ExperimentalWorkflow Setup 1. Setup Dry Glassware, N2 Atmosphere Dissolve 2. Solubilization Dissolve Amine + Base in DCM Setup->Dissolve Cool 3. Thermal Control Cool to 0°C (Ice Bath) Dissolve->Cool Add 4. Addition Add Acyl Chloride dropwise Cool->Add React 5. Reaction Warm to RT, Stir 1-4h Add->React Monitor 6. Monitor TLC / LCMS React->Monitor Monitor->React Incomplete Quench 7. Workup Acid/Base Wash & Extraction Monitor->Quench Complete

Figure 2: Step-by-step workflow for anhydrous acyl substitution.

Detailed Protocol Steps
  • Preparation: Purge an oven-dried reaction flask with nitrogen or argon.

  • Solubilization: Add the Amine (1.0 equiv) and TEA (1.5 equiv) to the flask. Dissolve in anhydrous DCM .

    • Expert Note: If the amine is supplied as a hydrochloride salt (e.g., R-NH₂·HCl), increase TEA to 2.5 equiv to free the base.

  • Thermal Control: Cool the solution to 0°C using an ice bath. Acyl chlorides are highly energetic; cooling prevents exotherms and side reactions (e.g., bis-acylation).

  • Addition: Add the Acyl Chloride (1.1 equiv) dropwise via syringe.

    • Safety: If the acyl chloride is a solid, dissolve it in a minimal amount of DCM before addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 1–4 hours.

    • Monitoring: Check conversion via TLC or LCMS. Look for the disappearance of the amine (often polar/streaky) and the appearance of the less polar amide.

  • Workup (The "Wash" Cycle):

    • Quench: Add saturated aqueous NaHCO₃ to quench unreacted acyl chloride (hydrolyzes to acid).

    • Extraction: Dilute with DCM.

    • Acid Wash: Wash the organic layer with 1M HCl (or 10% citric acid). Crucial Step: This removes the excess TEA and any unreacted amine starting material.

    • Base Wash: Wash with saturated NaHCO₃ to remove any carboxylic acid generated from the hydrolysis of excess acyl chloride.

    • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate in vacuo.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction Steric hindrance or deactivated nucleophile.Add DMAP (0.1 equiv) as a catalyst. Heat to reflux (40°C for DCM).
Starting Material Remains Acyl chloride hydrolysis (wet solvent).Ensure solvents are anhydrous. Increase Acyl Cl to 1.5 equiv.
Bis-acylation Nucleophile is too reactive; Excess reagent.Maintain strict 0°C during addition. Add Acyl Cl very slowly (syringe pump).
Product is Water Soluble Product lost during aqueous workup.Skip aqueous wash.[6][7] Filter off the solid TEA·HCl salts, concentrate, and purify directly by column chromatography.

Safety & Handling Guidelines

  • Corrosivity: Acyl chlorides react with moisture on skin/lungs to produce HCl gas. Always handle in a fume hood [3].

  • Pressure Buildup: Never store acyl chloride solutions in closed vessels for long periods; slow hydrolysis can pressurize the vial with HCl.

  • Quenching: Large scale quenching is exothermic. Add the reaction mixture to the aqueous bicarbonate slowly, not the other way around.

References

  • Steglich, W.; Höfle, G. (1969).[5] "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst."[5] Angewandte Chemie International Edition, 8(12), 981.

  • Berry, D. J., et al. (2001). "Nucleophilic Acyl Substitution." Chemistry LibreTexts.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 6353, Acetyl Chloride." PubChem.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to 5-Fluoro-3-n-propoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Fluoro-3-n-propoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting advice required to ensure the integrity of your starting material and the success of your experiments.

Section 1: The Science of Instability: Understanding Acyl Chloride Hydrolysis

5-Fluoro-3-n-propoxybenzoyl chloride is a highly reactive acylating agent, prized for its ability to introduce the 5-fluoro-3-n-propoxybenzoyl moiety into target molecules. However, this high reactivity is also its primary vulnerability. The compound readily reacts with even trace amounts of water in a process called hydrolysis, which can significantly impact reaction yields and product purity.

The Mechanism of Hydrolysis

The hydrolysis of an acyl chloride is a classic example of a nucleophilic addition-elimination reaction.[1][2] Water, though a weak nucleophile, readily attacks the highly electrophilic carbonyl carbon of the benzoyl chloride. This electrophilicity is enhanced by the electron-withdrawing nature of both the chlorine and oxygen atoms bonded to the carbonyl carbon.[2] The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the corresponding carboxylic acid (5-Fluoro-3-n-propoxybenzoic acid) and hydrochloric acid (HCl).[1][2]

Caption: Nucleophilic addition-elimination mechanism of acyl chloride hydrolysis.

The Electronic Influence of Substituents

The reactivity of the benzoyl chloride is modulated by the electronic properties of the substituents on the aromatic ring.[3]

  • 5-Fluoro Group: The fluorine atom is an electron-withdrawing group (-I effect). It pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.[3]

  • 3-n-propoxy Group: The propoxy group is an electron-donating group (+I, +M effects). It pushes electron density into the ring, which slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive compared to an unsubstituted benzoyl chloride.[3]

In the case of 5-Fluoro-3-n-propoxybenzoyl chloride, these opposing effects create a finely balanced reactivity profile. However, the activating effect of the fluoro group generally means that rigorous precautions against moisture are non-negotiable.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with 5-Fluoro-3-n-propoxybenzoyl chloride, providing direct answers and actionable solutions.

A: It is highly likely. The unexpected broad singlet in the NMR spectrum often corresponds to the carboxylic acid proton of the hydrolysis byproduct, 5-Fluoro-3-n-propoxybenzoic acid. The presence of this byproduct directly indicates that your starting material has been consumed by water, thus lowering the yield of your desired product. Another sign can be the formation of a white precipitate (the carboxylic acid) or the evolution of HCl gas, which may be observed as fumes if moisture is present in the headspace of the flask.[4][5]

To diagnose the source of the moisture, follow this troubleshooting workflow:

Troubleshooting_Workflow Start Low Yield / Suspected Hydrolysis? Q_Glassware Was all glassware oven- or flame-dried under vacuum? Start->Q_Glassware A_Glassware_No Result: Moisture on glassware is a likely cause. Q_Glassware->A_Glassware_No No Q_Solvent Was the solvent from a freshly opened anhydrous bottle or properly dried? Q_Glassware->Q_Solvent Yes A_Solvent_No Result: Residual water in the solvent is a primary suspect. Q_Solvent->A_Solvent_No No Q_Atmosphere Was a robust inert atmosphere (N₂/Ar) maintained throughout? Q_Solvent->Q_Atmosphere Yes A_Atmosphere_No Result: Atmospheric moisture ingress is probable. Q_Atmosphere->A_Atmosphere_No No Q_Reagents Were other reagents (e.g., amine, alcohol) anhydrous? Q_Atmosphere->Q_Reagents Yes A_Reagents_No Result: Contaminated reagents introduced water. Q_Reagents->A_Reagents_No No Success If all 'Yes', review workup procedure for moisture exposure. Q_Reagents->Success Yes

Caption: A logical workflow for troubleshooting hydrolysis issues.

Q2: What are the absolute "must-do" steps to prevent hydrolysis during a reaction?

A: To ensure success, you must create a completely anhydrous (water-free) and inert environment.

  • Dry Glassware: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under high vacuum. The hot glassware should be allowed to cool under a stream of dry inert gas (nitrogen or argon).[6]

  • Anhydrous Solvents: Use solvents from a freshly opened bottle labeled "anhydrous" or from a dedicated solvent purification system.[7] If neither is available, the solvent must be dried using appropriate methods (see Protocol 1).

  • Inert Atmosphere: The reaction must be conducted under a positive pressure of a dry inert gas like nitrogen or argon. This is best achieved using a Schlenk line or in a glovebox.[8][9]

  • Proper Reagent Transfer: Transfer all reagents, including the 5-Fluoro-3-n-propoxybenzoyl chloride, using dry syringes or cannulas under a positive pressure of inert gas.[6]

Q3: How should I properly store 5-Fluoro-3-n-propoxybenzoyl chloride to ensure long-term stability?

A: Proper storage is critical. The reagent should be stored in a tightly sealed container, preferably the original manufacturer's bottle which often has a specialized cap (e.g., a Sure/Seal™ septum). The container cap should be further sealed with paraffin film to provide an extra barrier against atmospheric moisture. Store the container in a cool, dry, well-ventilated area, away from incompatible materials like bases, alcohols, and oxidizing agents.[10] For maximum longevity, storage inside a desiccator or a nitrogen-filled glovebox is highly recommended.[11][12]

Q4: Can I use a standard nitrogen balloon, or do I need a more sophisticated setup like a Schlenk line?

A: While a nitrogen balloon is better than no inert atmosphere at all, it offers minimal protection. Balloons do not provide a robust positive pressure and are permeable to atmospheric moisture and oxygen over time. For a reagent as sensitive as an acyl chloride, a Schlenk line is strongly recommended.[13] A Schlenk line allows you to evacuate the flask of air and moisture before backfilling with high-purity inert gas, providing a much more rigorous and reliable inert environment for the duration of your experiment.[8][9]

Q5: My solvent is labeled "anhydrous," is that enough?

A: Not always. While a newly opened bottle of anhydrous solvent from a reputable supplier is generally reliable, its integrity can be compromised once opened. Every time the cap is removed, the solvent is exposed to atmospheric moisture. If the bottle has been opened multiple times, or if your reaction is extremely sensitive, it is best practice to either take a fresh bottle or re-dry the solvent before use.[11] You can store anhydrous solvents over molecular sieves (3Å or 4Å) to help maintain their dryness.[14][15]

Section 3: Protocols and Best Practices

Protocol 1: Step-by-Step Guide to Setting Up an Anhydrous Reaction

This protocol outlines the standard procedure for setting up a reaction that is sensitive to moisture and air.

  • Glassware Preparation:

    • Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).

    • Dry the assembled glassware in an oven (120-150°C) for at least 4 hours (or overnight).

    • Alternatively, assemble the glassware and flame-dry all surfaces under high vacuum using a heat gun or a soft flame until all visible moisture is gone.

    • Allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon connected via a Schlenk line.[6]

  • Solvent and Reagent Preparation:

    • If using a solvent from a bottle, transfer the required amount to your reaction flask via a dry syringe or cannula.[6]

    • If drying a solvent, follow the appropriate procedure (e.g., distillation from a suitable drying agent like calcium hydride for dichloromethane or sodium/benzophenone for THF).[15]

    • Ensure all other liquid reagents are transferred via dry syringes. Ensure solid reagents are dry (e.g., by drying in a vacuum oven) and add them to the flask under a strong counter-flow of inert gas.

  • Reaction Execution:

    • Maintain a slight positive pressure of inert gas throughout the entire experiment. This can be monitored with an oil bubbler attached to the exhaust of your Schlenk line.[6]

    • Cool the reaction mixture to the desired temperature (e.g., 0°C in an ice bath) before adding the 5-Fluoro-3-n-propoxybenzoyl chloride. The hydrolysis reaction is exothermic, and low temperatures help control both the desired reaction and any potential side reactions.[16]

    • Add the acyl chloride dropwise via a syringe through a rubber septum.

    • Once the reaction is complete, quench it carefully, still under an inert atmosphere, before proceeding to aqueous workup.

Data Table 1: Guide to Common Laboratory Drying Agents

The choice of drying agent is crucial for both solvent preparation and reaction workup.

Drying AgentFormulaApplicationCapacity & SpeedNotes & Incompatibilities
Magnesium Sulfate MgSO₄General purpose, neutral. Good for drying solutions during workup.High capacity, fast.Slightly acidic; can retain significant solvent.
Sodium Sulfate Na₂SO₄General purpose, neutral. Good for pre-drying or bulk water removal.High capacity, slow.Forms a hard cake when saturated. Less efficient than MgSO₄.
Calcium Chloride CaCl₂Drying tubes, pre-drying solvents.High capacity, fast.Can form adducts with alcohols, amines, and some carbonyl compounds.
Molecular Sieves (e.g., Na₁₂[(AlO₂)₁₂(SiO₂)₁₂]·27H₂O)Maintaining dryness of anhydrous solvents. Super-drying solvents.Low capacity, very efficient.3Å for polar solvents (MeOH, EtOH); 4Å for non-polar solvents. Must be activated by heating under vacuum.[15]
Calcium Hydride CaH₂Drying of ethers, hydrocarbons, and halogenated solvents.High capacity, very efficient.Reacts violently with water to produce H₂ gas. Not suitable for protic or carbonyl-containing solvents.[15]
References
  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

  • Scribd. (n.d.). Drying Methods for Organic Solvents | PDF. Retrieved from [Link]

  • JoVE. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • Moodle@Units. (n.d.). Schlenk Lines Transfer of Solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]

  • Unknown Source. (n.d.). use of schlenk line.
  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Retrieved from [Link]

  • MDPI. (2011, July 28). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • ResearchGate. (2023, February 1). Why should heat not be given in the reaction that benzoyl chloride is present? Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Unknown Source. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storing/handling moisture sensitive chemicals outside of the glovebox? Retrieved from [Link]

  • Fisher Scientific. (2010, September 7). SAFETY DATA SHEET - Acetyl chloride. Retrieved from [Link]

  • PubMed. (2004, May 28). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. Retrieved from [Link]

  • Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox? Retrieved from [Link]

  • Reddit. (2023, July 31). Acetyl Chloride Storage. Retrieved from [Link]

  • International Labour Organization. (2018, May). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 23). Removing excess Benzoyl Chloride. Retrieved from [Link]

Sources

Technical Support Center: Handling Moisture-Sensitive Fluorinated Acid Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Fluorinated Acid Chlorides (e.g., Trifluoroacetyl chloride, Pentafluorobenzoyl chloride)

Core Technical Brief: The "Super-Electrophile" Hazard

Why are these reagents different from standard acid chlorides? Fluorinated acid chlorides (


) are significantly more reactive than their non-fluorinated counterparts (e.g., Acetyl chloride). The high electronegativity of the fluorine atoms exerts a powerful inductive effect (

), pulling electron density away from the carbonyl carbon.
  • Consequence: The carbonyl carbon becomes a "super-electrophile," making it hyper-sensitive to nucleophilic attack.

  • The Risk: While standard acid chlorides hydrolyze in air to release HCl, fluorinated variants do so violently and instantaneously. The hydrolysis product is not just a carboxylic acid, but often a strong organic acid (e.g., Trifluoroacetic acid, pKa ~0.23) alongside hydrochloric acid gas.[1][2][3]

Safety Critical Warning: While the primary off-gas is HCl, the resulting fluorinated acids can be volatile and corrosive. Always assume the presence of corrosive vapors.

Module A: Storage & Integrity Check (Pre-Experiment)

User Issue: "I found a bottle of Pentafluorobenzoyl chloride in the cabinet. It has a white crust on the septum. Is it safe to use?"

Troubleshooting Guide: Reagent Viability Triage

The "white crust" is typically the hydrolysis product (the carboxylic acid) formed by moisture diffusing through the septum. Use the decision matrix below to determine usability.

StorageTriage start Inspect Reagent Bottle crust Is there white crust on the septum/cap? start->crust liquid Is the liquid clear? crust->liquid No pressure Is the septum bulging? crust->pressure Yes action_distill PURIFY (Distillation Required) liquid->action_distill No (Cloudy/Precipitate) action_use USE (Proceed with Caution) liquid->action_use Yes (Colorless/Straw) action_discard DISCARD (Hydrolysis > 10%) pressure->action_discard No (But Crusted) action_vent VENT (Needle vent in Hood) pressure->action_vent Yes (High Risk) action_vent->action_discard After Venting

Figure 1: Decision matrix for evaluating the integrity of stored fluorinated acid chlorides.

FAQ: Storage
  • Q: Can I store these in a standard fridge?

    • A: Conditional. Only if the secondary containment is perfect. As the fridge cools the bottle, it creates a vacuum that pulls moist air in through the threads if not sealed with Parafilm/electrical tape.

    • Recommendation: Store in a desiccator or a glovebox.[4] If cold storage is required, place the bottle inside a secondary jar containing Drierite (calcium sulfate) and seal the outer jar.

Module B: Handling & Transfer (The Workflow)

User Issue: "Every time I try to syringe the reagent, it fumes uncontrollably and the plunger gets stuck."

Root Cause Analysis
  • Fuming: This is HCl gas generating instantly upon contact with humidity in the air.

  • Stuck Plunger: The hydrolysis product (carboxylic acid) is often a solid or viscous liquid that "glues" the ground glass or swells the PTFE tip of the plunger.

Protocol: The "Positive Pressure" Cannula Transfer

Standard syringes often fail with super-electrophiles. Use this self-validating system.

Materials:

  • Double-manifold Schlenk line (Nitrogen/Vacuum).

  • PTFE tubing (Cannula) or large-bore stainless steel needle.

  • Oven-dried glassware.

Step-by-Step Methodology:

  • Pressure Equalization:

    • Insert a nitrogen inlet needle into the reagent bottle before attempting to withdraw liquid.

    • Why: This prevents a vacuum from forming, which would otherwise suck moist air into the bottle.

  • The Transfer:

    • Do not use a syringe if the volume is >5mL. Use positive pressure transfer.[4]

    • Connect a PTFE tube from the reagent bottle (submerged) to your reaction flask (under N2).

    • Apply a slight N2 overpressure to the reagent bottle. The liquid will be pushed through the tube into your flask.

  • The "Dry" Syringe (For <5mL):

    • Flush the syringe with N2 three times inside the reagent bottle headspace.

    • Draw the liquid.

    • Critical: Pull a small cushion of inert gas into the needle tip before removing it from the bottle. This gas "plug" protects the liquid from air during the transit to the reaction flask.

Material Compatibility Table
MaterialCompatibilityNotes
Glass (Borosilicate) Excellent Must be oven-dried (>120°C for 4h). Surface moisture causes immediate etching/clouding.
PTFE (Teflon) Excellent Ideal for tubing, gaskets, and stir bars. Chemically inert to

.
Stainless Steel (304/316) Poor

hydrolysis releases HCl, which rapidly pits stainless steel (needles/cannulas) if moisture is present. Use single-use needles.
Silicone Septa Fair Permeable to HCl over time. Use PTFE-faced septa only.

Module C: Reaction Troubleshooting

User Issue: "My yield is 40% lower than expected, and I see a lot of unreacted starting material."

The "Schlenk Equilibrium" Logic

In reactions involving fluorinated acid chlorides, the competition is between your nucleophile (amine/alcohol) and adventitious water. Because


 is a super-electrophile, it reacts with water faster than standard acid chlorides.

ReactionLogic cluster_fail Failure Mode RfCOCl Rf-COCl (Super-Electrophile) Water Trace Water (Impurity) RfCOCl->Water Fastest Reaction (k1 >> k2) Nucleophile Target Nucleophile (Amine/Alcohol) RfCOCl->Nucleophile Desired Reaction (k2) HCl HCl Water->HCl Generates Nucleophile->HCl Generates Base Base Scavenger (TEA/Pyridine) HCl->Nucleophile Protonates Nuc (Deactivates it) HCl->Base Consumes Base (Precipitate forms)

Figure 2: Competitive reaction pathways. Note that water consumes the reagent AND generates HCl, which can deactivate your nucleophile (amine) if base stoichiometry is insufficient.

Troubleshooting Checklist
  • Base Stoichiometry:

    • Rule: You need at least 1.1 eq of base for the reaction, PLUS extra base to neutralize any HCl from hydrolysis.

    • Fix: If using an amine nucleophile, use 2.5 eq of base (or 2 eq of amine) to ensure the nucleophile is not protonated by the HCl byproduct.

  • Solvent Dryness:

    • "Anhydrous" solvent from a bottle opened 3 days ago is not anhydrous enough for

      
      .
      
    • Fix: Store solvents over activated 3Å or 4Å molecular sieves for 24h prior to use.

  • Order of Addition:

    • Never add the base to the acid chloride.

    • Correct Protocol: Dissolve Nucleophile + Base in solvent. Cool to 0°C. Add

      
       dropwise.[5][6] This ensures the base immediately quenches the HCl produced.
      

Module D: Waste & Neutralization (Post-Experiment)

User Issue: "How do I clean the flask? I added water and it popped/splashed."

Safety Alert: Direct addition of water to residual fluorinated acid chloride causes a violent exotherm and rapid expansion of HCl gas.

Safe Quenching Protocol
  • Dilution: Dilute the reaction mixture with an inert solvent (DCM or Toluene) first. This acts as a heat sink.

  • The "Ice Cascade":

    • Place the flask in an ice bath.

    • Add Isopropanol (IPA) dropwise first. IPA reacts slower than water and forms the isopropyl ester, releasing heat more gradually.

    • Observation: Fuming will occur. Ensure good ventilation.[7][8]

  • Neutralization:

    • Once fuming subsides, add Saturated Aqueous Sodium Bicarbonate (

      
      ) .
      
    • Warning: This will bubble vigorously (

      
       release). Add slowly.
      
  • Disposal: Check pH. Once pH is 6-8, dispose of as halogenated organic waste.

References

  • BenchChem. (2025).[4][9][10] Trifluoroacetylation of Amines using Trifluoroacetyl Chloride - Experimental Protocols. BenchChem Application Notes. 6

  • CP Lab Safety. (2024). PTFE and Teflon Chemical Compatibility Chart.[11][12][13] CalPacLab. 12

  • University of Wisconsin-Madison. (2025). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.[3][14] EH&S Guidance.[3][9] 3

  • BASF. (2025). Acid Chlorides and Chloroformates - Safety and Handling Guidelines.[15] BASF Technical Safety Brochure.[15] 15[5][16][17]

  • LibreTexts. (2024). Chemistry of Acid Halides: Hydrolysis Mechanisms. Chemistry LibreTexts. 18

Sources

Removing excess thionyl chloride from 5-Fluoro-3-n-propoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Fluoro-3-n-propoxybenzoyl chloride

Topic: Removing Excess Thionyl Chloride (


)
Role:  Senior Application Scientist
Date:  October 26, 2023

Executive Summary

The synthesis of 5-Fluoro-3-n-propoxybenzoyl chloride typically involves the chlorination of the corresponding benzoic acid using thionyl chloride (


). While effective, residual 

is a critical impurity that can degrade the product via acid-catalyzed ether cleavage (affecting the n-propoxy moiety) or interfere with downstream nucleophilic substitutions (e.g., forming sulfonamides instead of amides).

This guide provides high-fidelity protocols for the complete removal of thionyl chloride, ensuring the integrity of your acid chloride intermediate.

Part 1: Troubleshooting & FAQs

Q1: I have removed the bulk solvent, but my NMR still shows a peak at ~76 ppm ( ) or I smell the distinct acrid odor of . How do I remove these stubborn traces?

Diagnosis: You are experiencing "entrapment."[1] Thionyl chloride can become trapped in the viscous oil of the product, and simple vacuum distillation is insufficient due to Raoult’s Law interactions. The Fix: The Azeotropic "Chase" Do not simply apply more heat or lower vacuum, as this risks decomposing the propoxy ether linkage. Instead, use Azeotropic Co-evaporation .

  • Protocol: Add anhydrous toluene (approx. 3-5 mL per gram of product) to the crude residue.

  • Mechanism: Toluene does not form a true azeotrope with

    
     in the strict thermodynamic sense, but it acts as a carrier solvent. Its higher boiling point (110.6°C) relative to 
    
    
    
    (74.6°C) allows it to "sweep" the volatile chloride out of the matrix during distillation.
  • Action: Rotovap the toluene off at

    
    .[1] Repeat this process 3 times. This is the industry-standard "Chase" technique.
    
Q2: My product turned yellow/orange during concentration. Is it decomposing?

Diagnosis: Likely not product decomposition, but rather the concentration of sulfur impurities. Explanation: Commercial thionyl chloride often contains traces of sulfur dichloride (


) or disulfur dichloride (

), which are yellow/orange liquids. As you remove the volatile

, these higher-boiling sulfur impurities concentrate. The Fix:
  • Prevention: Use freshly distilled colorless

    
     for sensitive work.
    
  • Remediation: If the color is problematic for downstream analytics, a rapid filtration of the acid chloride through a plug of anhydrous Celite (under inert atmosphere) can sometimes reduce particulate sulfur species, though the color may persist until the next step.

Q3: I am worried about the stability of the n-propoxy group. Can the HCl generated damage it?

Diagnosis: Valid concern. While primary alkyl ethers are generally stable, high concentrations of


 and heat can trigger cleavage.
The Fix:  Temperature Control.
  • Maintain your water bath at

    
     .
    
  • Ensure your vacuum is robust (< 10 mbar). Lower pressure allows for lower temperatures.

  • Crucial: Do not let the reaction sit in

    
     overnight at reflux. Quench/evaporate immediately upon completion.
    
Q4: My vacuum pump oil is degrading rapidly. What is happening?

Diagnosis:


 vapors are bypassing your cold trap and acidifying the pump oil, leading to corrosion.
The Fix:  The "Double Barrier" Defense.
  • Liquid Nitrogen Trap: Essential for condensing

    
    . Dry ice/acetone (-78°C) is often insufficient for high-flow removal.
    
  • Base Guard: Place a drying tower filled with KOH pellets or a bubbling trap containing 10% NaOH solution between the cold trap and the pump. This neutralizes any vapors that escape the trap.

Part 2: Detailed Experimental Protocol

The "Toluene Chase" Method for 5-Fluoro-3-n-propoxybenzoyl chloride

Prerequisites:

  • Apparatus: Rotary evaporator with a chemically resistant vacuum seal (PTFE).

  • Solvent: Anhydrous Toluene (stored over molecular sieves).

  • Safety: Work in a fume hood.

    
     reacts violently with water to release 
    
    
    
    and
    
    
    .

Step-by-Step Procedure:

  • Bulk Removal:

    • Connect the reaction flask to the rotary evaporator.

    • Set bath temperature to 40°C .

    • Slowly ramp vacuum to 200 mbar to prevent bumping. Once stabilized, lower to <20 mbar .

    • Result: Bulk liquid volume decreases; a viscous oil remains.

  • The First Chase:

    • Break vacuum with dry nitrogen (NOT ambient air).

    • Add Anhydrous Toluene (5 mL per g of theoretical product).

    • Swirl to ensure the oil is fully dissolved and the solution is homogeneous.

    • Concentrate again at 45°C / <20 mbar until solvent stops collecting.

  • The Second & Third Chase:

    • Repeat Step 2 two more times.

    • Why 3 times? Statistical removal. Each cycle reduces the residual

      
       concentration by orders of magnitude.
      
  • Final High-Vacuum Polish:

    • Place the flask on a high-vacuum manifold (Schlenk line) at <1.0 mmHg for 1 hour at room temperature.

    • Verification: A distinct lack of acrid smell and a stable baseline in

      
       NMR (no wandering acidic protons) confirms purity.
      

Part 3: Data & Visualization

Table 1: Physical Properties & Removal Parameters
CompoundRoleBoiling Point (atm)Boiling Point (20 mbar)Removal Strategy
Thionyl Chloride Reagent74.6°C~ -10°CBulk Vacuum Distillation
Toluene Chase Solvent110.6°C~ 20°CAzeotropic Co-evaporation
5-Fluoro-3-n-propoxybenzoyl chloride Product>220°C (est.)>100°C (est.)Remains in Flask
Hydrogen Chloride Byproduct-85°CGasSpontaneous venting
Workflow Diagram: Purification Logic

PurificationWorkflow start Crude Reaction Mixture (Product + Excess SOCl2) bulk Bulk Evaporation (Rotovap, 40°C, 20 mbar) start->bulk check Check Residue State bulk->check chase Add Toluene (5 mL/g) & Re-evaporate check->chase Viscous Oil nmr QC: 1H NMR / Odor Check chase->nmr nmr->chase Acrid Smell / Impure final High Vacuum Polish (1 hr, RT) nmr->final Clean done Pure Acid Chloride final->done

Caption: Logical workflow for the iterative removal of thionyl chloride using the toluene chase method.

References

  • BenchChem. (2025).[2][3] Technical Support Center: Removal of Excess Thionyl Chloride. Retrieved from

  • Sigma-Aldrich. (n.d.). Thionyl Chloride: Properties and Specifications. Retrieved from

  • ResearchGate Community. (2016). Best practices for removing thionyl chloride from acid chlorides. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Acid Chloride synthesis mechanisms).
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Quenching reactions involving 5-Fluoro-3-n-propoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoro-3-n-propoxybenzoyl Chloride

Subject: Safe Quenching & Workup Protocols for Lipophilic Fluorinated Acid Chlorides Ticket ID: #RXN-5F3P-Q Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The "Hidden" Hazards of this Reagent

You are likely working with 5-Fluoro-3-n-propoxybenzoyl chloride as a building block for a kinase inhibitor or a GPCR ligand. While it behaves like a standard acid chloride, it presents a specific dual-hazard profile that often catches researchers off guard:

  • Electronic Activation: The meta-fluorine atom is electron-withdrawing. This makes the carbonyl carbon more electrophilic than in unsubstituted benzoyl chloride, leading to a faster, more violent hydrolysis exotherm [1].

  • Lipophilic Masking: The n-propoxy chain renders the molecule highly lipophilic. When quenched with water, it does not dissolve; it forms an oily "lens" that traps unreacted acid chloride inside. This can lead to a delayed exotherm —the reaction seems finished, but suddenly boils over when the oil droplet finally breaks up.

This guide replaces standard textbook advice with field-proven protocols to handle these specific risks.

Module 1: The Thermodynamics of the Quench

The Core Issue: Acid chloride hydrolysis is highly exothermic (


). With the 5-Fluoro substituent accelerating the rate, adding water to the neat reagent triggers a runaway release of HCl gas and heat.

The Solution: The "Reverse Quench" Protocol Never add water to the acid chloride. Always add the acid chloride solution to a chilled basic mixture.

Step-by-Step Protocol
  • Dilution: Dissolve your reaction mixture (containing the acid chloride) in a non-reactive, water-immiscible solvent (e.g., Dichloromethane or Toluene).[1] Do not quench neat material.

  • Receiver Setup: In a separate flask, prepare a 1:1 mixture of Ice and Saturated NaHCO₃ .

    • Why Base? It neutralizes HCl immediately, preventing acid-catalyzed degradation of your product.

    • Why Ice? It acts as a heat sink.

  • Addition: Transfer the organic solution into the vigorously stirred aqueous receiver via a dropping funnel.

    • Rate Limit: Maintain internal temperature

      
      .
      

Visualization: Safe Quenching Workflow

QuenchProtocol Rxn Reaction Mixture (Acid Chloride + DCM) Receiver Receiver Flask (Ice + Sat. NaHCO3) Rxn->Receiver Slow Addition (<10°C) Mix Biphasic Mixture (Vigorous Stirring) Receiver->Mix Neutralization Gas CO2 Release (Vent Required) Mix->Gas Effervescence Result Quenched Carboxylate Salt Mix->Result Completion

Figure 1: The Reverse Quench workflow prevents thermal runaway by using the aqueous phase as a heat sink.

Module 2: Troubleshooting Phase Separation ("Oiling Out")

The Core Issue: The n-propoxy group makes the resulting hydrolysis product (5-fluoro-3-n-propoxybenzoic acid) poorly soluble in water but also potentially poorly soluble in non-polar solvents if the pH is wrong. This leads to stable emulsions or "oiling out" where the product forms a third, sticky phase at the interface.

Diagnostic Table: Phase Behavior

pH ConditionSpecies FormedSolubility ProfileRisk
pH < 3 (Acidic)Free Acid (R-COOH)Soluble in Organics (DCM/EtOAc)Safe. Product partitions to organic layer.
pH > 10 (Basic)Carboxylate Salt (R-COO⁻)Soluble in WaterSafe. Product stays in aqueous layer (wash away impurities).
pH 4 - 7 Mixed SpeciesInsoluble in both Critical. Forms "rag layer" or emulsion.
Troubleshooting Protocol: Breaking the Emulsion

If you encounter a thick emulsion during workup:

  • The "Salting Out" Method: Add solid NaCl to the mixture until the aqueous layer is saturated. This increases the ionic strength, forcing organics out of the water phase.

  • The Celite Filtration: If the emulsion persists, it may be stabilized by microscopic precipitate. Filter the entire biphasic mixture through a pad of Celite.

  • The pH Swing:

    • If you want the acid product:[2] Acidify to pH 1 with 1N HCl. The precipitate will dissolve into the organic layer.

    • If you want to wash it away:[3] Basify to pH 12 with 1N NaOH. The oil will dissolve into the aqueous layer.

Module 3: Chemical Stability & Side Reactions

The Core Issue: A common impurity in this reaction is the Symmetric Anhydride . Reaction:



This occurs if you quench with too little water or add base too fast. The hydrolyzed carboxylate attacks the remaining acid chloride [2].

Mechanism of Impurity Formation

AnhydrideFormation Start Acid Chloride (R-COCl) Hydrolysis Hydrolysis (Water Attack) Start->Hydrolysis + H2O SideRxn Nucleophilic Attack (R-COO- attacks R-COCl) Start->SideRxn Excess R-COCl Intermediate Carboxylate Anion (R-COO-) Hydrolysis->Intermediate - HCl Intermediate->SideRxn If Water is Low Product Symmetric Anhydride (Impurity) SideRxn->Product

Figure 2: Pathway for anhydride formation. This impurity is often mistaken for the product in TLC due to similar polarity.

Prevention Strategy:

  • Ensure excess water is present from the very start of the quench.

  • Use THF as a co-solvent in the quench receiver to homogenize the mixture, ensuring water contacts the acid chloride faster than the carboxylate can.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Methanol to quench the reaction? A: Yes, but it will form the Methyl Ester (Methyl 5-fluoro-3-n-propoxybenzoate), not the acid.

  • Use Case: This is actually preferred for analytical monitoring (HPLC/GC) because the ester is more volatile and has a sharper peak shape than the free acid.

  • Protocol: Take a 50 µL aliquot of the reaction, quench into 500 µL MeOH, and inject.

Q2: The acid chloride has turned from a clear oil to a cloudy sludge in storage. Is it usable? A: Likely not without purification. The cloudiness is Benzoic Acid precipitate formed by moisture ingress reacting with the -COCl group.

  • Test: Dissolve a small amount in dry DCM. If solids remain, it is the hydrolyzed acid (insoluble in DCM without base).

  • Fix: You can distill it under vacuum (bp approx 110-120°C @ 5 mmHg, estimated based on analogs) or add Thionyl Chloride (

    
    ) and reflux to reconvert the acid back to the chloride.
    

Q3: Why is there a pressure buildup in my waste bottle? A: You likely transferred the quenched mixture while it was still acidic. 5-Fluoro-3-n-propoxybenzoyl chloride releases HCl upon hydrolysis. If this mixes with bicarbonate in the waste drum, it generates massive amounts of


.
  • Rule: Always verify pH is neutral (pH 7) before transferring to waste.

References

  • Substituent Effects in Solvolysis

    • Title: Solvent and substituent effects in solvolyses of benzoyl chlorides.[4]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Relevance: Establishes that electron-withdrawing groups (like 3-Fluoro) accelerate the solvolysis (hydrolysis)
    • URL:[Link]

  • Anhydride Formation Mechanism

    • Title: Preparation and Reaction Mechanisms of Carboxylic Anhydrides.
    • Source: Chemistry Steps / Organic Syntheses.[1][5]

    • Relevance: Details the mechanism where acid chlorides react with carboxylates to form anhydrides under w
    • URL:[Link]

  • Safety & Handling of Fluorinated Benzoyl Chlorides

    • Title: 3-Fluorobenzoyl chloride Safety Data Sheet (SDS).

    • Source: Fisher Scientific.
    • Relevance: Provides baseline safety data (Corrosive, Lachrym

Sources

Technical Support Center: Minimizing Side Reactions with Alkoxy-Substituted Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of using alkoxy-substituted benzoyl chlorides in your experiments. Our focus is on providing practical, field-proven insights to help you minimize side reactions and maximize the yield and purity of your desired products.

Introduction: The Double-Edged Sword of Alkoxy Substituents

Alkoxy-substituted benzoyl chlorides are invaluable reagents in organic synthesis, particularly for the preparation of specialized ketones that are often key intermediates in pharmaceutical development. The alkoxy groups, typically methoxy or ethoxy, are electron-donating, which can activate the aromatic ring and influence the regioselectivity of reactions. However, these same electronic effects, combined with the reaction conditions required for acylations, can lead to a variety of challenging side reactions. This guide is designed to help you understand and overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation with p-anisoyl chloride is giving a significant amount of a polar, phenolic byproduct. What is happening and how can I prevent it?

A1: This is a classic case of ether cleavage, a common side reaction with alkoxy-substituted benzoyl chlorides, especially those with the alkoxy group in the para position.

The Chemistry Behind the Problem:

Under the strong Lewis acidic conditions of a Friedel-Crafts reaction, the alkoxy group can be dealkylated.[1] The Lewis acid (e.g., AlCl₃) can coordinate to the oxygen of the methoxy group, making the methyl group susceptible to nucleophilic attack by the chloride ion also present in the reaction mixture.[2] This results in the formation of a hydroxybenzoyl derivative, which is often more polar than the desired product and can complicate purification.

Troubleshooting Workflow:

cluster_0 Troubleshooting Ether Cleavage Start High Phenolic Byproduct Cause Probable Cause: Ether Cleavage (Dealkylation) Start->Cause Solution1 Modify Reaction Conditions Cause->Solution1 Condition1 Lower Temperature Solution1->Condition1 Condition2 Use Milder Lewis Acid Solution1->Condition2 Condition3 Change Solvent Solution1->Condition3 Outcome Reduced Ether Cleavage & Improved Yield of Desired Product Condition1->Outcome Condition2->Outcome Condition3->Outcome cluster_1 Navigating Phenol Acylation Start Acylation of Phenol Choice Desired Product? Start->Choice O_Acylation O-Acylated Product (Phenyl Ester) Choice->O_Acylation Ester C_Acylation C-Acylated Product (Hydroxyaryl Ketone) Choice->C_Acylation Ketone O_Acyl_Protocol Protocol: - Use a non-Lewis acid base (e.g., pyridine, triethylamine) - Lower temperature (0°C to RT) O_Acylation->O_Acyl_Protocol C_Acyl_Protocol Protocol: - Protect the hydroxyl group first (e.g., as a silyl ether) - Perform Friedel-Crafts acylation - Deprotect C_Acylation->C_Acyl_Protocol Fries_Protocol Alternative for C-Acylation: - Perform O-acylation - Induce Fries Rearrangement with a Lewis acid C_Acylation->Fries_Protocol Alternative

Caption: Decision-making for the acylation of phenolic substrates.

Solutions:

  • For O-acylation: Avoid Lewis acids. Use a base like pyridine or triethylamine to facilitate the esterification. [3]* For C-acylation: The most reliable method is to first protect the hydroxyl group (e.g., as a silyl ether), then perform the Friedel-Crafts acylation, followed by deprotection. [4]* Leveraging the Fries Rearrangement: Alternatively, you can intentionally perform the O-acylation first and then induce the Fries rearrangement with a Lewis acid to obtain the C-acylated product. [5][6]The ratio of ortho to para isomers can often be controlled by temperature.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation with an Alkoxy-Substituted Benzoyl Chloride

This protocol provides a general starting point. Optimization of temperature, solvent, and Lewis acid may be necessary.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate (1.0 eq.) and the anhydrous solvent (e.g., DCM).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Lewis Acid Addition: Add the Lewis acid (e.g., AlCl₃, 1.1 eq.) portion-wise, maintaining the temperature below 10°C.

  • Acyl Chloride Addition: Dissolve the alkoxy-substituted benzoyl chloride (1.05 eq.) in a small amount of anhydrous solvent and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

  • Work-up: Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl. [7]7. Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution (to remove any acidic byproducts), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Work-up Procedure to Remove Phenolic Byproducts

If your reaction has produced a significant amount of a phenolic byproduct from ether cleavage, this modified work-up can help with its removal.

  • Initial Quenching and Extraction: Follow steps 6 and 7 from Protocol 1.

  • Base Wash: Wash the combined organic layers with a 1M aqueous solution of sodium hydroxide (NaOH). The phenolic byproduct will be deprotonated to form a water-soluble sodium phenoxide salt, which will move into the aqueous layer.

  • Separation: Carefully separate the organic and aqueous layers.

  • Acidification and Re-extraction (Optional): If you wish to recover the phenolic byproduct, acidify the aqueous layer with HCl and extract it with an organic solvent.

  • Final Washes: Wash the original organic layer with water and brine.

  • Drying, Concentration, and Purification: Proceed with steps 9 and 10 from Protocol 1.

References

  • ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • SATHEE. (n.d.). Friedel Crafts Reaction. [Link]

  • Chemistry LibreTexts. (2019). 18.5 Friedel–Crafts Alkylation and Acylation. [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • Wikipedia. (2024). Fries rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]

  • Arkat USA. (2001). Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2022). Procedure for Friedel-Crafts Acylation of Phenol. [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]

  • PMC. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. [Link]

Sources

Technical Support Center: Regioselective Acylation with 3,5-Disubstituted Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for organic chemists and process development scientists. It focuses on the strategic use of 3,5-disubstituted benzoyl chlorides to achieve regiochemical control in acylation reactions—a critical challenge in complex molecule synthesis and drug discovery.

Status: Operational | Role: Senior Application Scientist Topic: Tuning Regioselectivity via Steric and Electronic Modulation

Executive Summary: The "Meta" Advantage

In complex synthesis, standard benzoyl chloride often lacks the discrimination necessary to distinguish between competing nucleophiles (e.g., primary vs. secondary hydroxyls, or


- vs. 

-acylation).

3,5-Disubstituted benzoyl chlorides offer a unique solution. Unlike 2,6-substituted variants (like the Yamaguchi reagent) which block the carbonyl directly, 3,5-substituents exert remote control . They preserve the carbonyl's accessibility for reaction initiation while creating a "tunable" steric or electronic wall that destabilizes the transition states of more hindered or less nucleophilic sites.

This guide provides troubleshooting workflows for using these reagents to act as regioselective filters .

Reagent Selection & Mechanism

Before troubleshooting, verify you are using the correct "variant" for your specific selectivity problem.

The 3,5-Selector Table
Reagent VariantSubstituent EffectPrimary ApplicationMechanism of Selectivity
3,5-Di-tert-butyl Steric Bulk Discriminating

vs.

alcohols; Kinetic resolution.
Steric Gearing: The meta-t-butyl groups create a "cone" of repulsion that clashes with the backbone of secondary alcohols in the tetrahedral intermediate.
3,5-Dimethoxy Electronic Donation (+M)High fidelity acylation of highly reactive nucleophiles only.Deactivation: Reduces electrophilicity of the carbonyl, making the reaction slower and strictly governed by nucleophile strength (Thermodynamic control).
3,5-Dinitro (3,5-DNB) Electronic Withdrawal (-I/-M)Derivatization of unreactive/hindered sites; HPLC tagging.Hyper-Activation: Increases electrophilicity. Warning: Low regioselectivity due to high reactivity (The "Shotgun" approach).
3,5-Bis(trifluoromethyl) Hybrid (Steric + Electronic)Stable, crystalline esters; NMR discrimination (

F).
Dipole Repulsion: Strong electron-withdrawal combined with moderate steric bulk.

Troubleshooting Guide: Common Failure Modes

Issue 1: "I am getting significant bis-acylation (Over-reaction)."

Scenario: You are trying to mono-protect a diol (e.g., a carbohydrate or nucleoside) at the primary position, but the secondary position is also reacting.

  • Root Cause: The reagent is too electrophilic (reaction is diffusion-controlled, not chemically controlled) or the base is acting as a nucleophilic catalyst (DMAP) rather than a proton scavenger.

  • Diagnostic Check: Are you using DMAP? If yes, stop. DMAP forms a highly reactive

    
    -acylpyridinium intermediate that bypasses the steric selectivity of your benzoyl chloride.
    
  • Solution Protocol:

    • Switch Reagent: Move to 3,5-di-tert-butylbenzoyl chloride . The meta-bulk amplifies the energy difference between the primary and secondary transition states.

    • Change Base: Switch from DMAP/Et

      
      N to 2,4,6-collidine  or 2,6-lutidine . These bases are sterically hindered and cannot form the acyl-ammonium intermediate; they only act as proton scavengers.
      
    • Temp Control: Lower temperature to -78°C. Selectivity (

      
      ) generally increases as temperature decreases (Selectivity 
      
      
      
      ).
Issue 2: "The reaction is stalling; low conversion of the desired isomer."

Scenario: You are using an electron-rich chloride (e.g., 3,5-dimethoxy) to achieve high selectivity, but the reaction won't complete.

  • Root Cause: The carbonyl carbon is deactivated by resonance donation from the methoxy groups.

  • Solution Protocol (The TMEDA Boost): Instead of heating (which kills selectivity), use TMEDA (N,N,N',N'-tetramethylethylenediamine) as the promoter.

    • Mechanism:[1][2][3][4][5][6] TMEDA forms a transient, reactive complex with the acid chloride that is more reactive than the free chloride but less "loose" than a DMAP complex.

    • Reference: Sano, T. et al. demonstrated remarkably fast acylation with benzoyl chlorides using TMEDA at -78°C [1].[7]

Issue 3: "My 3,5-substituted benzoyl group is migrating."

Scenario: You successfully acylated a secondary alcohol, but upon workup or standing, the group moved to a neighboring primary amine or hydroxyl.

  • Root Cause: Neighboring Group Participation (NGP). 3,5-electron withdrawing groups (like NO

    
     or CF
    
    
    
    ) make the carbonyl carbon more susceptible to intramolecular nucleophilic attack.
  • Solution:

    • Avoid basic workups. Quench with acidic buffer (pH 4-5).

    • If the group is 3,5-DNB, immediate purification is required. The electron deficiency makes the ester bond labile to hydrolysis and migration.

Visualizing the Decision Process

Use this logic flow to determine the optimal experimental setup for your regioselectivity challenge.

Regioselectivity_Flow Start START: Define Substrate Challenge Q1 Is the target nucleophile sterically hindered (e.g., 2° or 3° OH)? Start->Q1 Q2 Are there competing more reactive sites (e.g., 1° OH)? Q1->Q2 No (Easy to hit) Path_A Use 3,5-Dinitrobenzoyl Chloride (High Reactivity) Q1->Path_A Yes (Hard to hit) Q2->Path_A No (Just derivatization) Q3 Do you need to PROTECT the 1° site and leave the 2° site free? Q2->Q3 Yes Path_B Use 3,5-Di-tert-butylbenzoyl Chloride (Max Steric Discrimination) Q3->Path_B Yes (Kinetic Control) Path_C Use 3,5-Dimethoxybenzoyl Chloride (Thermodynamic Control) Q3->Path_C No (Need extreme fidelity) Advice_1 Add TMEDA promoter if reaction stalls Path_C->Advice_1

Figure 1: Decision tree for selecting the appropriate 3,5-disubstituted benzoyl chloride based on substrate constraints.

Standard Operating Procedures (SOPs)

Protocol A: High-Fidelity Regioselective Acylation (Primary vs. Secondary OH)

Target: Selective protection of a primary hydroxyl in a polyol (e.g., glucoside). Reagent: 3,5-Di-tert-butylbenzoyl chloride.

  • Preparation: Dry the substrate (1.0 equiv) by azeotropic distillation with toluene. Dissolve in anhydrous CH

    
    Cl
    
    
    
    (0.1 M).
  • Base Addition: Add 2,4,6-collidine (1.5 equiv). Do not use Et

    
    N or DMAP.
    
  • Cooling: Cool the reaction mixture to -40°C .

  • Reagent Addition: Dissolve 3,5-di-tert-butylbenzoyl chloride (1.1 equiv) in CH

    
    Cl
    
    
    
    and add dropwise over 30 minutes.
    • Why? Slow addition maintains a low concentration of the electrophile, favoring the faster reaction (primary) over the slower one (secondary) via kinetic control.

  • Monitoring: Stir at -40°C for 4 hours. Monitor by TLC.[8] If conversion is <50%, warm slowly to 0°C.

  • Quench: Add MeOH (excess) to consume unreacted chloride, then wash with 0.5 M HCl to remove collidine.

Protocol B: The "Yamaguchi" Variation (Mixed Anhydride Method)

Context: Sometimes the 3,5-disubstituted benzoyl group is the acid component you need to attach to a complex alcohol, and the acid chloride is too unstable or difficult to make pure. Method: In-situ Mixed Anhydride.

  • Activation: Dissolve 3,5-disubstituted benzoic acid (1.1 equiv) and Et

    
    N (1.2 equiv) in THF.
    
  • Reagent: Add 2,4,6-trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 equiv). Stir 1h at RT.

    • Note: The 2,4,6-trichlorobenzoyl group acts as a "sacrificial" steric blocker.

  • Coupling: Filter off the triethylamine-HCl salt. Add the filtrate to a solution of your alcohol (1.0 equiv) and DMAP (1.1 equiv) in Toluene.

  • Reflux: Heat to reflux.

    • Regioselectivity Mechanism:[5][9] The DMAP attacks the less hindered carbonyl of the mixed anhydride.[2][5] Since the 2,4,6-side is blocked by ortho-chlorines, DMAP activates your 3,5-substituted acid exclusively [2].

Frequently Asked Questions (FAQs)

Q: Can I use 3,5-disubstituted benzoyl chlorides for Friedel-Crafts acylation? A: Yes. They are excellent for preventing ortho-substitution on the substrate ring. The 3,5-substituents on the acyl group create a "roof" over the reaction site, forcing the incoming electrophile to attack the para position of the substrate (if available) or remote positions on heterocycles to avoid steric clash [3].

Q: Why is my 3,5-dinitrobenzoyl chloride hydrolyzing so fast? A: The two nitro groups are powerful electron-withdrawing groups (Hammett


 each). This makes the carbonyl carbon extremely electrophilic—so much so that it reacts with trace moisture in the air almost instantly. Troubleshooting:  Always handle 3,5-DNB chloride under a strict Nitrogen/Argon blanket and use freshly distilled solvents.

Q: I need to remove the 3,5-group later. Which one is easiest? A:

  • Easiest: 3,5-Dinitrobenzoate (Cleaves with mild base or propyl amine due to electron deficiency).

  • Hardest: 3,5-Di-tert-butylbenzoate (Requires strong hydrolysis conditions like LiOH/H

    
    O
    
    
    
    or reduction with LiAlH
    
    
    due to steric shielding).

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1][2] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[2] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[1] [Link]

  • Eames, J., et al. (2000). Regioselective Friedel–Crafts Acylation of Indoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 19F NMR Profiling of 5-Fluoro-3-n-propoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 19F NMR characteristics of 5-Fluoro-3-n-propoxybenzoyl chloride , structured for researchers and drug development professionals.

Executive Summary: The Fluorine Fingerprint

5-Fluoro-3-n-propoxybenzoyl chloride is a critical electrophilic building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where the 3,5-disubstitution pattern offers unique vector exploration.

The 19F NMR chemical shift is the primary quality attribute (CQA) for verifying the integrity of this moisture-sensitive reagent. Unlike proton NMR, which can be cluttered by the propyl chain and aromatic overlaps, the fluorine signal provides a singular, distinct "heartbeat" that reveals the oxidation state of the carbonyl carbon meta to it.

Compound Predicted 19F Shift (CDCl₃) Signal Character Key Application
Target: 5-Fluoro-3-n-propoxybenzoyl chloride -110.5 to -111.5 ppm Singlet / Multi-lineElectrophile for coupling
Precursor: 5-Fluoro-3-n-propoxybenzoic acid-113.0 to -114.0 ppmSingletStarting material / Hydrolysis product
Reference: Fluorobenzene-113.5 ppmMultipletInternal Standard (Secondary)

Technical Profile & Mechanism

The Chemical Shift Logic

The 19F chemical shift of this compound is governed by the interplay of inductive (


) and resonance (

) effects from the meta-substituents.
  • Base Shift: The fluorobenzene core resonates at -113.5 ppm .

  • Effect of 3-Propoxy Group: Alkoxy groups are electron-donating by resonance (

    
    ) but electron-withdrawing by induction (
    
    
    
    ). At the meta position, the resonance effect is decoupled, leaving a weak inductive deshielding effect.
    • Impact: Slight downfield shift (+1.0 to +1.5 ppm).

  • Effect of 5-Acyl Chloride (COCl): The acyl chloride is a potent electron-withdrawing group (EWG), significantly stronger than the carboxylic acid precursor. This withdraws electron density from the ring, deshielding the fluorine nucleus.

    • Impact: Distinct downfield shift (+1.5 to +2.5 ppm) relative to the acid.

Comparative Performance: Chloride vs. Acid

The most critical analytical challenge is distinguishing the active acid chloride from its hydrolyzed precursor (the acid).

  • The Acid (Precursor/Degradant): The -COOH group participates in hydrogen bonding (dimerization), which slightly shields the ring system compared to the chloride. Typical shift: -113.9 ppm (based on 3-fluorobenzoic acid data).

  • The Chloride (Active): The -COCl group lacks hydrogen bonding and exerts a stronger inductive pull. This results in a deshielding effect , moving the peak downfield to approximately -111.0 ppm .

Field Insight: When monitoring the reaction (e.g., with Thionyl Chloride), you will observe the disappearance of the peak at -114 ppm and the emergence of the new peak at -111 ppm. A complete conversion is indicated by the total loss of the upfield signal.

Experimental Protocol: Self-Validating NMR Analysis

To ensure scientific integrity, the following protocol minimizes hydrolysis artifacts, which are the most common source of error in analyzing acid chlorides.

Reagents & Setup
  • Solvent: CDCl₃ (Anhydrous, stored over 4Å molecular sieves). Avoid DMSO-d6 as it can react or absorb moisture.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm).
  • Tube: 5mm NMR tube, oven-dried at 120°C for >2 hours.

Step-by-Step Workflow
  • Blank Preparation: Dissolve 10 mg of the internal standard in 0.6 mL anhydrous CDCl₃.

  • Sample Addition: Under an inert atmosphere (N₂ or Ar), add 20-30 mg of 5-Fluoro-3-n-propoxybenzoyl chloride .

  • Rapid Acquisition: Cap the tube immediately. Run the 19F NMR experiment (typically 16-64 scans) within 10 minutes of preparation.

  • Data Processing:

    • Reference the Internal Standard.[1][2]

    • Apply exponential line broadening (LB = 1.0 Hz) to improve S/N.

    • Integrate the target peak (-111 ppm) relative to the standard.

Quality Criteria (Pass/Fail)
  • Pass: Single dominant peak at ~ -111 ppm (>95% integral).

  • Fail (Hydrolysis): Presence of a secondary peak at ~ -114 ppm (Acid).

  • Fail (Over-reaction): Presence of peaks > -100 ppm (potential anhydride formation or impurities).

Visualizing the Analytical Pathway

The following diagram illustrates the reaction monitoring workflow, highlighting the chemical shift migration that confirms successful synthesis.

G cluster_legend Shift Interpretation Start Start: 5-Fluoro-3-n-propoxybenzoic Acid Reagent + SOCl2 / (COCl)2 Start->Reagent Intermediate Reaction Mixture Reagent->Intermediate Check 19F NMR Checkpoint Intermediate->Check Aliquot in Dry CDCl3 Product Product: Benzoyl Chloride Shift: ~ -111 ppm Check->Product Signal at -111 ppm (Target) Hydrolysis Hydrolysis Artifact Shift: ~ -114 ppm Check->Hydrolysis Signal at -114 ppm (Moisture) Legend -114 ppm = Acid (Reactant) -111 ppm = Chloride (Product)

Caption: Logical workflow for monitoring the conversion of acid to acid chloride using 19F NMR shift migration.

Comparative Analysis of Alternatives

When selecting a building block, researchers often compare the propyl derivative with methyl or ethyl analogs. The 19F NMR behavior is highly conserved across these analogs, making the data below transferable.

Alternative ReagentStructure19F Shift (Acid)19F Shift (Chloride)Usage Note
5-Fluoro-3-methoxybenzoyl chloride OMe analog-113.8 ppm~ -110.8 ppmStandard "scaffold" reference.
5-Fluoro-3-n-propoxybenzoyl chloride Target -114.0 ppm ~ -111.0 ppm Propyl chain adds lipophilicity; shift is identical to OMe.
3-Fluorobenzoyl chloride Unsubstituted-114.1 ppm-111.8 ppmReference standard for calibration.

Key Insight: The length of the alkoxy chain (Methyl vs. Propyl) has a negligible effect (<0.1 ppm) on the meta-fluorine shift. Therefore, literature values for the methoxy analog can be used as a reliable proxy for the propoxy compound.

References

  • Robinson, C. et al. (2006). "Acidity of Frozen Electrolyte Solutions: 19F NMR of 3-fluorobenzoic acid." Journal of Physical Chemistry B. Link

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • University of Huddersfield. (2019). "Synthesis of Amides from Acid Chlorides and Amines in Cyrene." Research Portal. (Provides comparative shifts for 3-fluorobenzoyl chloride derivatives). Link

  • Alfa Chemistry. "19F NMR Chemical Shift Table." (General reference for organofluorine shifts). Link

Sources

A Comparative Guide to the LC-MS Identification of 5-Fluoro-3-n-propoxybenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and agrochemical research, the synthesis and analysis of fluorinated aromatic compounds are of paramount importance. The introduction of fluorine into a molecule can significantly alter its metabolic stability, binding affinity, and lipophilicity, making it a key strategy in drug design. 5-Fluoro-3-n-propoxybenzoyl chloride and its derivatives are a class of reactive intermediates used in the synthesis of a variety of biologically active molecules. Their inherent reactivity, however, presents a significant analytical challenge. Accurate identification and characterization are crucial for process optimization, quality control, and regulatory compliance.

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the identification of 5-Fluoro-3-n-propoxybenzoyl chloride derivatives. As Senior Application Scientists, our goal is to offer not just a protocol, but a comprehensive understanding of the analytical choices, their underlying principles, and practical implications.

The Analytical Challenge: The Nature of Acyl Chlorides

Acyl chlorides, such as 5-Fluoro-3-n-propoxybenzoyl chloride, are highly reactive electrophiles. Their carbonyl carbon is readily attacked by nucleophiles, leading to rapid hydrolysis, alcoholysis, or aminolysis.[1] This reactivity is the very reason they are valuable synthetic intermediates, but it also means that analytical methods must be carefully chosen to avoid degradation of the analyte before and during analysis. The presence of a fluorine atom and a propoxy group on the aromatic ring further influences the molecule's polarity and potential fragmentation pathways in mass spectrometry.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the information required. For a reactive, halogenated aromatic compound like 5-Fluoro-3-n-propoxybenzoyl chloride, several techniques can be considered, each with its own strengths and limitations.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity followed by mass-to-charge ratio detection.Separation based on volatility followed by mass-to-charge ratio detection.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Sample State SolutionVolatilized (gas)Solution
Volatility Requirement Not requiredRequiredNot required
Thermal Stability Suitable for thermally labile compounds.[2][3]Requires thermal stability; potential for on-column degradation.Non-destructive.
Derivatization Generally not required.Often required for polar or non-volatile analytes.[4]Not required.
Sensitivity High (picogram to femtogram).[2][4]High (picogram to femtogram).Lower (microgram to milligram).[5]
Structural Information Molecular weight and fragmentation pattern.Fragmentation pattern (often with library matching).Detailed connectivity and 3D structure.
Applicability to 5-Fluoro-3-n-propoxybenzoyl Chloride High. Can analyze the compound directly with minimal degradation.Moderate. Risk of degradation and reaction with column materials.High. Excellent for structural elucidation of the pure substance.

Expert Insight: For reactive acyl chlorides, LC-MS is often the preferred technique for routine analysis and identification in complex matrices.[2][3] The ability to perform separations at or near ambient temperature minimizes the risk of hydrolysis or other reactions that can occur at the elevated temperatures required for GC-MS. While NMR provides unparalleled structural detail, its lower sensitivity makes it less suitable for trace-level identification in reaction mixtures or biological samples.[5][6]

Deep Dive: LC-MS for 5-Fluoro-3-n-propoxybenzoyl Chloride Derivatives

A successful LC-MS analysis hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection.

Liquid Chromatography: The Separation

The goal of the LC separation is to resolve the target analyte from starting materials, byproducts, and degradants. Given the structure of 5-Fluoro-3-n-propoxybenzoyl chloride, a reversed-phase chromatographic approach is most suitable.

Experimental Workflow for LC-MS Analysis

Caption: A typical experimental workflow for LC-MS analysis.

Causality in Experimental Choices:

  • Column Chemistry: A C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent retention for moderately nonpolar compounds like our target analyte. The aromatic ring and the n-propoxy group will interact favorably with the C18 chains.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically acetonitrile or methanol) is recommended.[7] Starting with a higher proportion of water and gradually increasing the organic solvent concentration will allow for the elution of polar impurities first, followed by the target analyte. The use of a volatile buffer, such as formic acid or ammonium formate, at a low concentration (e.g., 0.1%) is crucial for good peak shape and efficient ionization in the mass spectrometer.[7]

  • Solvent Selection: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its superior ability to solvate a wide range of compounds.

Mass Spectrometry: The Detection and Identification

The mass spectrometer provides two key pieces of information: the molecular weight of the analyte and its fragmentation pattern, which serves as a structural fingerprint.

Ionization Technique: Electrospray Ionization (ESI) is the most suitable ionization technique for this class of compounds.[8] It is a soft ionization method that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[8] Given the presence of electronegative atoms (fluorine, oxygen, chlorine), the molecule can also be detected in negative ion mode as [M-Cl]⁻ or other adducts.

Predicted Mass Spectrum and Fragmentation:

The expected monoisotopic mass of 5-Fluoro-3-n-propoxybenzoyl chloride (C₁₀H₁₀ClFO₂) is 216.04 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 217.04.

Tandem Mass Spectrometry (MS/MS): To gain structural information, collision-induced dissociation (CID) is employed to fragment the precursor ion. The fragmentation pattern is predictable based on the structure of the molecule.

Proposed Fragmentation Pathway of 5-Fluoro-3-n-propoxybenzoyl Chloride

G M [M+H]+ (m/z 217) F1 [M+H-HCl]+ (m/z 181) M->F1 - HCl F2 [M+H-C3H6]+ (m/z 175) M->F2 - Propene F4 [C7H4FO]+ (m/z 123) M->F4 - C3H7OCl F3 [M+H-C3H7O]+ (m/z 158) F2->F3 - OH radical

Caption: Proposed ESI-MS/MS fragmentation of the target molecule.

Expert Interpretation of Fragmentation:

  • Loss of HCl (m/z 181): A common fragmentation pathway for acyl chlorides is the neutral loss of HCl.

  • Loss of Propene (m/z 175): The n-propoxy group can undergo a McLafferty-type rearrangement, leading to the loss of a neutral propene molecule.

  • Loss of the Propoxy Group (m/z 158): Cleavage of the ether bond can result in the loss of the entire propoxy group.

  • Formation of the Fluorobenzoyl Cation (m/z 123): Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the formation of the fluorobenzoyl cation, a characteristic fragment for this class of compounds.

Alternative and Complementary Techniques

While LC-MS is a powerful tool, other techniques can provide complementary or, in some cases, more suitable information.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent chromatographic resolution and benefits from extensive, well-established spectral libraries for compound identification.[2][4] However, for reactive acyl chlorides, the high temperatures of the injector and column can lead to degradation. Derivatization to a more stable ester or amide can be employed, but this adds complexity to the sample preparation and may introduce artifacts.

GC-MS Experimental Workflow

Caption: A typical experimental workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation.[9] ¹H, ¹³C, and ¹⁹F NMR would provide definitive information about the connectivity of atoms in the 5-Fluoro-3-n-propoxybenzoyl chloride molecule.

  • ¹H NMR: Would show characteristic signals for the aromatic protons, the n-propoxy group, and potentially long-range coupling to the fluorine atom.

  • ¹³C NMR: Would confirm the number of unique carbon environments and their connectivity.

  • ¹⁹F NMR: Is particularly powerful for fluorinated compounds, providing a sensitive and direct probe of the fluorine's chemical environment.[9][10]

The primary limitation of NMR is its relatively low sensitivity compared to MS, making it unsuitable for trace analysis.[5]

Self-Validating Protocols and Trustworthiness

A robust analytical method must be self-validating. For the LC-MS identification of 5-Fluoro-3-n-propoxybenzoyl chloride derivatives, this can be achieved through:

  • Use of an Internal Standard: A structurally similar compound, not present in the sample, should be spiked in at a known concentration to account for variations in sample preparation and instrument response.

  • Spiking and Recovery Experiments: Adding a known amount of the target analyte to a blank matrix and measuring the recovery provides confidence in the accuracy of the method.

  • Confirmation by High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the analyte and its fragments, which greatly increases the confidence in its identification.

Conclusion

The identification of reactive intermediates like 5-Fluoro-3-n-propoxybenzoyl chloride and its derivatives requires a carefully considered analytical strategy. Liquid Chromatography-Mass Spectrometry stands out as the most versatile and reliable technique for this purpose, offering a balance of sensitivity, selectivity, and applicability to these thermally labile and reactive compounds. By understanding the principles of LC-MS and the rationale behind the selection of experimental parameters, researchers can develop robust and self-validating methods for the accurate identification of these important synthetic building blocks. While GC-MS and NMR have their specific strengths, LC-MS provides the most practical and comprehensive solution for the routine analysis of these challenging analytes in complex research and development environments.

References

  • Moody, C. J., & Whitham, G. H. (1992).
  • Singh, M. S. (2014). Reactive Intermediates in Organic Chemistry: Structure, Mechanism, and Reactions. Wiley-VCH. [Link]

  • Gerig, J. T. (1994). Fluorine NMR. eMagRes, 1-8. [Link]

  • Moss, R. A., Platz, M. S., & Jones, M. (Eds.). (2004). Reactive Intermediate Chemistry. John Wiley & Sons. [Link]

  • Emwas, A. H. M. (2015). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. In Metabonomics (pp. 161-193). Humana Press, New York, NY. [Link]

  • Taylor & Francis Group. (n.d.). Reactive intermediates – Knowledge and References. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 213-226. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An organic chemist's guide to electrospray mass spectrometric structure elucidation. Molecules, 24(3), 611. [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. [Link]

  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]

  • Conquer Scientific. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. [Link]

  • Alhaidari, L. M., & Spain, S. G. (2023). Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. Polymers, 15(7), 1778. [Link]

  • Derissen, E. J., et al. (2015). Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. Journal of Pharmaceutical and Biomedical Analysis, 109, 88-97. [Link]

  • Subbaiah, N., et al. (2017). A selective and sensitive method development and validation by LC–MS/MS approach for trace level quantification of three potential genotoxic impurities in pantoprazole sodium drug. Rasayan Journal of Chemistry, 10(4), 1080-1087. [Link]

  • McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. [Link]

  • ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms. [Link]

  • Agilent Technologies. (2020, December 10). WHAT Do I Need for Successful Method Development?[Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • Wang, Y., et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology. [Link]

  • Kage, S., et al. (2006). Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma. Journal of Chromatography B, 832(1), 126-130. [Link]

  • Khan, I., et al. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. Molecules, 28(11), 4494. [Link]

  • LCGC International. (2025, January 20). New Study Uses MSPE with GC–MS to Analyze PFCAs in Water. [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Drotleff, B., & Ternes, T. A. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry, e5001. [Link]

  • JEOL Ltd. (n.d.). Simultaneous analysis of pesticide residues by GC-MS/MS method using Nitrogen carrier gas. [Link]

  • Fabre, N., et al. (2007). The use of liquid chromatography–mass spectrometry in the analysis of flavonoids. Phytochemical Analysis, 18(2), 95-112. [Link]

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Technical Comparison: IR Spectroscopy of Benzoyl Chloride vs. Carbonyl Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoyl chloride (PhCOCl) is a pivotal acylating agent in pharmaceutical synthesis. Its purity is critical; however, its high moisture sensitivity leads to rapid hydrolysis into benzoic acid, a common impurity that can compromise downstream nucleophilic substitutions.

This guide provides a definitive spectroscopic characterization of the benzoyl chloride carbonyl group. Unlike standard carbonyls, PhCOCl exhibits a high-frequency Fermi resonance doublet , a unique spectral signature that allows for precise differentiation from its hydrolysis products and structural analogues.

The Benzoyl Chloride Spectral Signature[1][2][3][4][5]

The Carbonyl Doublet (Fermi Resonance)

While most carbonyls appear as a single singlet, benzoyl chloride typically displays a split peak in the carbonyl region. This is not due to impurities or isomers, but a quantum mechanical mixing known as Fermi Resonance .

  • Primary Band: ~1774 cm⁻¹ (Fundamental C=O stretch)

  • Secondary Band: ~1733 cm⁻¹ (Overtone of the

    
     or lower frequency mode)
    

Mechanism: The unperturbed C=O stretch frequency (theoretically ~1750 cm⁻¹) is energetically similar to the first overtone of a lower-frequency fundamental vibration (likely the Ph-C stretch or ring deformation around 870–880 cm⁻¹). These two vibrational states mix, "borrowing" intensity from each other and splitting into two distinct peaks.

Electronic Effects on Frequency

The high frequency of benzoyl chloride compared to other carbonyls is governed by the competition between Inductive (-I) and Resonance (+R) effects.

  • Inductive Effect (-I): The electronegative Chlorine atom pulls electron density through the sigma bond, shortening and strengthening the C=O bond (

    
     Frequency).
    
  • Resonance Effect (+R): The Chlorine lone pair can donate into the carbonyl

    
     orbital, weakening the bond (
    
    
    
    Frequency).
  • Conjugation: The phenyl ring conjugates with the carbonyl, lowering the frequency relative to aliphatic acid chlorides (e.g., Acetyl Chloride at ~1810 cm⁻¹).

In PhCOCl, the -I effect dominates , resulting in a significantly higher wavenumber than esters, amides, or ketones.

Visualization: Electronic Effects Pathway

ElectronicEffects Cl Chlorine Atom Inductive Inductive Effect (-I) Electron Withdrawal Cl->Inductive Dominant Resonance Resonance Effect (+R) Lone Pair Donation Cl->Resonance Weak CO_Bond C=O Bond Strength Inductive->CO_Bond Increases k (Force Constant) Resonance->CO_Bond Decreases k Conjugation Phenyl Conjugation Delocalization Conjugation->CO_Bond Decreases k (vs Aliphatic) Frequency IR Frequency (~1775 cm⁻¹) CO_Bond->Frequency

Caption: Interplay of electronic effects determining the specific IR frequency of Benzoyl Chloride.

Comparative Analysis: PhCOCl vs. Analogues

To validate sample identity, one must distinguish PhCOCl from its precursors and potential degradation products.

Table 1: Characteristic Carbonyl Frequencies[6][7]
CompoundFunctional Group

(cm⁻¹)
Key Distinguishing Features
Benzoyl Chloride Acyl Chloride 1774 & 1733 (Doublet) High freq doublet; C-Cl stretch ~870 cm⁻¹
Acetyl ChlorideAliphatic Acyl Cl~1810Higher freq due to lack of phenyl conjugation.
Benzoic Acid Carboxylic Acid~1680–1710Broad O-H stretch (2500–3300 cm⁻¹); often appears as dimer.
Methyl BenzoateEster~1720–1735Strong C-O stretch ~1270 cm⁻¹; no broad OH.
BenzaldehydeAldehyde~1700Fermi doublet C-H stretch (2720 & 2820 cm⁻¹).
BenzamideAmide~1660–1690Amide I band; N-H stretches (3100–3500 cm⁻¹).
Critical Quality Indicator: The Hydrolysis Shift

The most common failure mode in PhCOCl storage is moisture ingress.

  • Pure PhCOCl: Sharp doublet at 1774/1733 cm⁻¹.

  • Hydrolyzed (Benzoic Acid): Appearance of a broad peak at ~1710 cm⁻¹ and the "OH trough" centered at 3000 cm⁻¹.

  • Action: If the 1710 cm⁻¹ shoulder appears, the reagent purity is compromised.

Experimental Protocol: Moisture-Sensitive IR Analysis

Handling acyl chlorides requires strict exclusion of atmospheric water to prevent artifactual benzoic acid formation during measurement.

Method Selection
  • Recommended: ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.

    • Why: Minimal sample prep, fast cleaning, limits exposure time to air.

  • Alternative: Sealed Liquid Cell (CaF₂ windows).

    • Note: Avoid NaCl/KBr plates if the sample is potentially wet, as HCl byproduct can fog/etch the plates.

Step-by-Step Workflow
  • System Purge: Purge the spectrometer sample chamber with dry N₂ for 5 minutes to remove background water vapor.

  • Background Scan: Collect background spectrum (air/N₂).

  • Sample Loading:

    • Using a dry glass pipette, transfer ~20 µL of neat Benzoyl Chloride onto the ATR crystal.

    • Speed is critical: Cover the sample immediately with the ATR pressure clamp or a glass slip to minimize atmospheric contact.

  • Acquisition: Scan immediately (Resolution: 4 cm⁻¹, Scans: 16).

  • Validation: Check for the absence of the 3300 cm⁻¹ (OH) band.[1] If present, dry the clamp/crystal and repeat with fresh aliquot.

Visualization: QC Decision Workflow

Protocol Start Start IR Analysis CheckOH Check 2500-3300 cm⁻¹ Region Start->CheckOH OH_Present Broad Band Detected? CheckOH->OH_Present CheckCO Check 1700-1800 cm⁻¹ Region OH_Present->CheckCO No Fail_Wet FAIL: Hydrolyzed (Benzoic Acid) OH_Present->Fail_Wet Yes (OH) Doublet Doublet (1774/1733)? CheckCO->Doublet Singlet Singlet ~1710? Doublet->Singlet No Pass PASS: Pure PhCOCl Doublet->Pass Yes Singlet->Fail_Wet Yes (1710) Fail_Other FAIL: Wrong Compound Singlet->Fail_Other No (Other Freq)

Caption: Quality Control decision tree for validating Benzoyl Chloride purity via IR.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Benzoyl Chloride. National Institute of Standards and Technology (NIST). [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Chemical and Pharmaceutical Bulletin. (Discussion of Fermi Resonance origin).
  • LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Hannus, I., et al. (2000).[2] IR spectroscopic investigations of the adsorption of benzoyl chloride in zeolites. Vibrational Spectroscopy, 22(1-2), 29-37.[2] (Confirmation of doublet persistence).

Sources

A Comparative Guide to HPLC Methodologies for the Purity Analysis of Fluorinated Acid Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for fluorinated acid chlorides is a critical, yet challenging, aspect of pharmaceutical and chemical development. These compounds are highly reactive and susceptible to hydrolysis, making direct analysis by standard reversed-phase High-Performance Liquid Chromatography (HPLC) methods problematic.[1][2][3] This guide provides a comparative analysis of robust HPLC-based strategies for the purity assessment of fluorinated acid chlorides, with a focus on pre-column derivatization techniques. We will delve into the rationale behind method selection, provide detailed experimental protocols, and compare the performance of different approaches to empower you to make informed decisions for your analytical needs.

The Challenge of Analyzing Fluorinated Acid Chlorides

Fluorinated acid chlorides are valuable synthetic intermediates, but their inherent reactivity poses a significant analytical challenge. The primary obstacle is their rapid reaction with water and other protic solvents, leading to the formation of the corresponding carboxylic acid.[3][4] This instability can result in inaccurate purity assessments and the potential for overlooking critical impurities.[5] Consequently, direct injection onto a reversed-phase HPLC system, which typically employs aqueous mobile phases, is often not feasible.

To overcome this, pre-column derivatization is the most common and effective strategy. This involves converting the highly reactive acid chloride into a more stable, readily analyzable derivative.[3][6][7] The ideal derivatization scheme should be rapid, quantitative, and produce a derivative with favorable chromatographic and detection properties.

Comparative Analysis of HPLC Methods

This guide will compare two primary derivatization-based HPLC methods and a direct analysis approach:

  • Derivatization with 2-Nitrophenylhydrazine followed by Reversed-Phase HPLC

  • Derivatization with Anhydrous Methanol followed by Reversed-Phase HPLC

  • Direct Analysis by Normal Phase HPLC

The following sections will provide a detailed overview of each method, including the underlying chemistry, a step-by-step protocol, and a discussion of its advantages and limitations.

Method 1: Derivatization with 2-Nitrophenylhydrazine and RP-HPLC Analysis

This method leverages the rapid reaction between the acid chloride and the weakly basic 2-nitrophenylhydrazine to form a stable, chromophoric derivative.[1][2][8] The introduction of the nitro-substituted phenylhydrazine moiety provides a significant advantage by shifting the UV absorption maximum of the derivative to a longer wavelength (around 395 nm).[1][8] This red-shift is crucial as it minimizes interference from the drug substance matrix and other impurities that typically absorb at shorter wavelengths.[1][5]

Reaction Chemistry

The derivatization reaction is a nucleophilic acyl substitution where the hydrazine nitrogen attacks the electrophilic carbonyl carbon of the fluorinated acid chloride, displacing the chloride ion to form a stable N-acyl-N'-(2-nitrophenyl)hydrazine derivative.

reagents Fluorinated Acid Chloride + 2-Nitrophenylhydrazine product Stable, Chromophoric Derivative reagents->product Derivatization hplc RP-HPLC Analysis (UV Detection at ~395 nm) product->hplc Injection

Caption: Workflow for derivatization with 2-nitrophenylhydrazine.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh the fluorinated acid chloride sample and dissolve it in a suitable aprotic solvent, such as anhydrous acetonitrile, to a known concentration.

2. Derivatization Reaction:

  • To a solution of the fluorinated acid chloride in acetonitrile, add a solution of 2-nitrophenylhydrazine (e.g., 100 µg/mL in acetonitrile).[1][2]

  • Allow the reaction to proceed at room temperature for approximately 30 minutes.[1][2]

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 395 nm.[1]

  • Injection Volume: 10 µL.

Performance Characteristics
FeatureDescription
Specificity High, due to the unique chromophore of the derivative and detection at a longer wavelength, minimizing matrix interference.[1][5]
Sensitivity Excellent, with reported detection limits in the range of 0.01-0.03 µg/mL for similar acid chlorides.[1][2]
Advantages - Minimizes matrix interference.[1][8]- High sensitivity.[1]- Relatively simple and rapid derivatization at room temperature.[1][2]
Disadvantages - Requires a derivatization step.- Stability of the derivatizing reagent and derivative should be monitored.

Method 2: Derivatization with Anhydrous Methanol and RP-HPLC Analysis

This approach involves the esterification of the fluorinated acid chloride with anhydrous methanol to form the corresponding methyl ester.[7] This method is particularly useful when the primary goal is to stabilize the reactive acid chloride for analysis, and when matrix interference is less of a concern. The resulting ester is significantly more stable in the aqueous mobile phases used in reversed-phase HPLC.[3][7]

Reaction Chemistry

The reaction is a nucleophilic acyl substitution where the oxygen of methanol attacks the carbonyl carbon of the fluorinated acid chloride, leading to the formation of the methyl ester and hydrochloric acid.

reagents Fluorinated Acid Chloride + Anhydrous Methanol product Stable Methyl Ester Derivative reagents->product Esterification hplc RP-HPLC Analysis (UV or MS Detection) product->hplc Injection

Caption: Workflow for derivatization with anhydrous methanol.

Experimental Protocol

1. Sample Preparation:

  • Dissolve the fluorinated acid chloride sample in a suitable anhydrous aprotic solvent.

2. Derivatization Reaction:

  • Add anhydrous methanol to the sample solution. The reaction is typically rapid and can be performed at room temperature.[3]

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength for the ester, or Mass Spectrometry (MS) for enhanced specificity and sensitivity.[7]

  • Injection Volume: 10 µL.

Performance Characteristics
FeatureDescription
Specificity Moderate with UV detection, as the ester may have a similar chromophore to the parent carboxylic acid (a potential impurity). High specificity can be achieved with MS detection.[7]
Sensitivity Good, with detection limits as low as 2 ppm reported with MS detection for similar compounds.[7]
Advantages - Simple and rapid derivatization.[3]- Reagents are readily available and inexpensive.- The resulting ester is generally stable.[7]
Disadvantages - Potential for interference from the corresponding carboxylic acid if UV detection is used.[5]- The reaction can be sensitive to the presence of water.[2]

Method 3: Direct Analysis by Normal Phase HPLC

For certain fluorinated acid chlorides, direct analysis without derivatization may be possible using normal phase chromatography.[3] This approach avoids the complexities of a derivatization step by using non-aqueous mobile phases, thus preserving the integrity of the acid chloride during analysis.

Methodology

In normal phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar, non-protic mobile phase (e.g., a mixture of hexane and ethyl acetate). The fluorinated acid chloride is retained on the column based on its polarity and can be separated from non-polar impurities.

Experimental Protocol

1. Sample Preparation:

  • Dissolve the fluorinated acid chloride sample in the mobile phase or a compatible non-protic solvent.

2. HPLC Analysis:

  • Column: Silica or other normal phase column.

  • Mobile Phase: A mixture of non-polar, aprotic solvents (e.g., hexane/ethyl acetate).

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Detection: UV detection.

  • Injection Volume: 10 µL.

Performance Characteristics
FeatureDescription
Specificity Good for separating the acid chloride from its hydrolysis product (the carboxylic acid), as the acid is highly retained on the silica column.[3]
Sensitivity Generally lower than derivatization-based methods, especially if the acid chloride lacks a strong chromophore.
Advantages - No derivatization step required.- Direct measurement of the analyte.- Good for in-process control monitoring.[3]
Disadvantages - Not universally applicable; depends on the specific analyte and impurity profile.- Can have lower sensitivity and resolution compared to reversed-phase methods.- Requires the use of non-aqueous, and often flammable, mobile phases.

Comparison Summary

MethodPrincipleKey AdvantageKey DisadvantageBest For
Derivatization with 2-Nitrophenylhydrazine Forms a stable, highly chromophoric derivative.High specificity and sensitivity, minimal matrix interference.[1][8]Requires a derivatization step.Trace analysis and purity determination in complex matrices.
Derivatization with Anhydrous Methanol Forms a stable methyl ester.Simple, rapid derivatization.[3]Potential for interference with UV detection.[5]Routine analysis where high sensitivity is not the primary concern or when MS detection is available.
Direct Normal Phase HPLC Direct analysis using a non-aqueous mobile phase.No derivatization needed.[3]Lower sensitivity and not universally applicable.In-process control and analysis of less complex samples.

Conclusion and Recommendations

The selection of an appropriate HPLC method for the purity analysis of fluorinated acid chlorides is contingent upon the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

For applications demanding high sensitivity and specificity, particularly in the presence of a complex matrix, derivatization with 2-nitrophenylhydrazine followed by reversed-phase HPLC is the recommended approach. This method's ability to shift the UV absorption to a region with minimal interference makes it a robust and reliable choice for final product quality control.

When simplicity and speed are paramount, and when potential interference from the corresponding carboxylic acid can be managed (e.g., with MS detection), derivatization with anhydrous methanol offers a practical alternative.

Direct analysis by normal phase HPLC should be considered for in-process monitoring where the rapid, direct assessment of the acid chloride is more critical than high sensitivity.

Ultimately, the development and validation of any analytical method for these reactive compounds must be performed with care, paying close attention to sample handling and the potential for hydrolysis to ensure accurate and reliable results.

References

  • Zhang, Y., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 201-208. Retrieved from [Link]

  • Karanam, V., et al. (2015). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. Retrieved from [Link]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents. (n.d.).
  • Zhang, Y., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Ovid. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Lásko, Z., et al. (2026). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Retrieved from [Link]

  • Stability of acyl halides in various water media. A) Acyl chloride and... - ResearchGate. (n.d.). Retrieved from [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2010). ResearchGate. Retrieved from [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC. (2010). Retrieved from [Link]

  • Chemistry Acid Chloride - sathee jee. (n.d.). Retrieved from [Link]

  • HPLC Methods for analysis of Chloride Ion - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. (n.d.). Retrieved from [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC. (2021). Retrieved from [Link]

  • Successful removal of fluoride from aqueous environment using Al(OH)3@AC: column studies and breakthrough curve modeling - PMC. (n.d.). Retrieved from [Link]

  • Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

The Halogen Conundrum: Mechanistic Causality of Interferences

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for Halogenated Organics: A Comparative Guide for C10H10ClFO2

As drug development pipelines increasingly rely on halogenated compounds to modulate lipophilicity and metabolic stability, the accurate elemental characterization of these molecules has become a critical bottleneck. The compound C10H10ClFO2 (Theoretical mass: 216.63 g/mol )—a structural motif common in fluorinated and chlorinated pharmaceutical intermediates—presents a unique analytical challenge.

This guide objectively compares the performance of standard combustion analysis, modified CHN analysis, and Combustion Ion Chromatography (CIC) for the elemental quantification of C10H10ClFO2. By examining the mechanistic causality behind halogen interferences, we establish self-validating protocols to ensure absolute data integrity.

To understand why C10H10ClFO2 is notoriously difficult to analyze, we must look at the theoretical elemental composition:

  • Carbon (C): 55.44%

  • Hydrogen (H): 4.65%

  • Chlorine (Cl): 16.36%

  • Fluorine (F): 8.77%

  • Oxygen (O): 14.77%

When subjected to standard CHNS/O combustion at 950°C–1050°C, the simultaneous presence of fluorine and chlorine triggers a cascade of matrix interferences. Fluorine is highly reactive and possesses the highest ionization potential among halogens[1]. During dynamic combustion, the hydrogen in the sample forms H₂O, which immediately reacts with fluorine to form hydrofluoric acid (HF).

If left unmitigated, this HF attacks the silica (SiO₂) in the quartz combustion tube: 4HF + SiO₂ → SiF₄ + 2H₂O

The Causality of Error: This secondary generation of water artificially inflates the hydrogen reading, causing severe peak tailing and splitting of the hydrogen chromatogram[2]. Furthermore, dry combustion of fluorinated organics often yields tetrafluoromethane (CF₄), a highly stable gas that resists aqueous absorption, leading to an underestimation of total fluorine. Chlorine similarly forms HCl, which can poison oxidation catalysts if not properly trapped.

G Start Target Analyte: C10H10ClFO2 Q1 Primary Elements of Interest? Start->Q1 CH Carbon & Hydrogen Q1->CH Halogens Fluorine & Chlorine Q1->Halogens CHN_Std Standard CHN (High Error due to HF) CH->CHN_Std No Trap CHN_Mod Modified CHN (with FluoAdso trap) CH->CHN_Mod Fluorine Trap CIC Combustion Ion Chromatography (CIC) Halogens->CIC High Throughput OFC Oxygen Flask Combustion (OFC) Halogens->OFC Classical Method

Caption: Decision matrix for selecting elemental analysis methods for halogenated organics.

Comparative Analysis of Methodologies

To accurately characterize C10H10ClFO2, laboratories must choose between three primary modalities, each with distinct operational parameters and limitations.

A. Modified CHN Analysis (The Carbon/Hydrogen Standard)

Standard CHN analyzers fail on fluorinated compounds. However, modified CHN analyzers utilize a specialized fluorine adsorber (e.g., FluoAdso or MgO/CeO₂ mixtures) placed in the hottest zone of the oxidation reactor[2]. This trap binds fluorine as stable metal fluorides before it can react with the quartz walls, preserving the integrity of the H₂O peak and protecting the downstream GC column.

B. Combustion Ion Chromatography (CIC) (The Halogen Gold Standard)

CIC combines automated pyrohydrolytic combustion with the separation power of Ion Chromatography[3]. It is the premier method for quantifying the 16.36% Cl and 8.77% F in C10H10ClFO2. The sample is oxidized in an Ar/O₂ atmosphere with a continuous supply of water vapor. This pyrohydrolysis ensures that all halogens are stoichiometrically converted to HX (HF and HCl) rather than volatile CF₄ or Cl₂[4]. The gases are absorbed in an aqueous solution and injected into an IC system.

C. Oxygen Flask Combustion (OFC) + Titration/IC

The classical Schöniger flask method involves combusting milligram proportions of the sample in a closed flask charged with pure oxygen[5]. While highly accurate for chlorine, it is labor-intensive, suffers from low throughput, and is prone to operator error during the absorption phase.

Quantitative Data Presentation

The following tables summarize the expected analytical performance and operational parameters when analyzing C10H10ClFO2 across the evaluated platforms.

Table 1: Theoretical vs. Expected Elemental Recoveries for C10H10ClFO2

ElementTheoretical Mass (%)Standard CHN (Expected)Modified CHN (Expected)CIC (Expected)
Carbon (C) 55.44%54.80% ± 0.5%55.40% ± 0.15%N/A
Hydrogen (H) 4.65%5.80% ± 1.2% (Inflated)4.66% ± 0.10%N/A
Chlorine (Cl) 16.36%N/AN/A16.35% ± 0.05%
Fluorine (F) 8.77%N/AN/A8.75% ± 0.08%

Table 2: Operational and Instrumental Comparison

ParameterModified CHNCombustion Ion Chromatography (CIC)Oxygen Flask Combustion (OFC)
Primary Target C, H, NF, Cl, Br, I, SF, Cl, Br, I, S
Sample Size 1 – 3 mg1 – 150 mg10 – 50 mg
Combustion Tube Quartz (with FluoAdso)Ceramic (Quartz degrades via HF)Borosilicate/Quartz Flask
Throughput High (~10 mins/sample)High (~15-20 mins/sample)Low (Manual prep required)
Interference Risk Low (if trap is active)Very Low (Chromatographic separation)Moderate (Matrix dependent)

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must be designed as self-validating systems. The following workflows incorporate internal causality checks to ensure that matrix interferences from C10H10ClFO2 are actively suppressed.

Protocol 1: Modified CHN Analysis for Carbon and Hydrogen

Objective: Quantify C and H while neutralizing the 8.77% Fluorine content.

  • System Suitability & Blanking: Run three empty tin capsules to establish a baseline. Validation: The baseline must show zero drift, confirming the system is free of atmospheric N₂ or residual carbon.

  • Reactor Configuration: Install a quartz combustion reactor packed with standard oxidation catalysts (e.g., Cr₂O₃/Co₃O₄) and a 3-5 cm layer of FluoAdso in the 950°C hot zone[2]. Causality: The FluoAdso layer stoichiometrically binds F⁻, preventing HF-induced silica degradation and subsequent H₂O generation.

  • Calibration: Calibrate the system using Acetanilide (K-factor method)[2].

  • Sample Preparation: Weigh accurately 1.5 mg of C10H10ClFO2 into a tin capsule. Add 0.5 mg of Vanadium Pentoxide (V₂O₅) directly to the capsule. Causality: V₂O₅ acts as an oxygen donor and flux, ensuring complete, flash combustion of heavily halogenated aromatic rings.

  • Data Validation: Post-run, examine the chromatogram. Self-Validation Check: A single, sharp, symmetrical H₂O peak validates that the fluorine trap is functioning. Any peak splitting or excessive tailing of the hydrogen peak immediately invalidates the run, indicating trap exhaustion.

Protocol 2: Combustion Ion Chromatography (CIC) for Halogens

Objective: Isolate and quantify total F and Cl without CF₄ loss.

CIC_Pathway Sample Sample (C10H10ClFO2) Furnace Pyrohydrolysis (1050°C, Ar/O2 + H2O) Sample->Furnace Gas Gaseous Products (CO2, H2O, HF, HCl) Furnace->Gas Oxidation Absorber Absorber Module (Aqueous H2O2) Gas->Absorber Absorption Ions Analyte Ions (F⁻, Cl⁻) Absorber->Ions Dissociation IC Ion Chromatography Separation Ions->IC Injection

Caption: Mechanistic workflow of Combustion Ion Chromatography (CIC) for halogen quantification.

  • Hardware Selection: Equip the combustion module with a ceramic combustion tube[4]. Causality: Fluorine-rich samples (8.77% F) will rapidly etch quartz tubes, leading to severe memory effects and tube fracture. Ceramic is chemically inert to HF.

  • Pyrohydrolytic Combustion: Introduce the sample boat into the furnace at 1050°C under an Argon/Oxygen atmosphere. Continuously inject ultra-pure water into the gas stream[6]. Causality: Dry combustion of C10H10ClFO2 risks forming CF₄. The addition of H₂O (pyrohydrolysis) forces the thermodynamic equilibrium toward the formation of easily absorbable HF and HCl.

  • Absorption: Route the gaseous effluent into an absorber module containing 50 mg/L H₂O₂[4]. Causality: H₂O₂ acts as a mild oxidant to convert any trace SO₂ (if sulfur were present) to SO₄²⁻, preventing sulfite peaks from co-eluting with halides on the IC column.

  • IC Separation & Validation: Inject the absorbed solution onto an anion-exchange column with conductivity detection. Self-Validation Check: The resolution (Rs) between the Fluoride peak and the system void volume (water dip) must be >1.5. If the F⁻ peak rides on the void volume, the quantification is compromised.

References

  • Combustion Ion Chromatography (CIC) - EAG Laboratories Source: EAG Laboratories URL:[Link]

  • Halogen Analysis | Combustion Ion Chromatography | OFC-IC analysis Source: Elemental Lab URL:[Link]

  • combustion ion chromatography (CIC) - Quality Analysis Source: Quality Analysis Group URL:[Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 3,5-Substituted Benzoyl Chloride Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the structural integrity of key intermediates is paramount. 3,5-substituted benzoyl chlorides are a critical class of building blocks, utilized in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Their reactivity, governed by the electron-withdrawing nature of the acyl chloride and the electronic effects of the substituents at the 3 and 5 positions, makes them highly valuable. However, this reactivity also predisposes them to degradation and the formation of impurities. Consequently, rigorous structural validation is not merely a procedural step but a cornerstone of quality control, ensuring the reliability of downstream reactions and the safety of the final drug product.

This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of 3,5-substituted benzoyl chloride intermediates. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights gleaned from years of practical application in the field.

The Analytical Gauntlet: A Comparative Overview

The choice of analytical technique for validating a 3,5-substituted benzoyl chloride intermediate is dictated by the specific question being asked. Are we confirming the primary structure? Quantifying purity? Or identifying unknown impurities? Each technique offers a unique lens through which to view the molecule. The primary methods for structural determination include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[1] For purity and impurity profiling, chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable.

Technique Information Provided Strengths Limitations Best For
NMR Spectroscopy Detailed atomic-level structural information, including connectivity and spatial relationships of atoms.[1][2]Unambiguous structure elucidation; non-destructive; quantitative (qNMR).[3][4][5]Lower sensitivity compared to MS; requires higher sample concentration.Primary structure confirmation and purity assessment (qNMR).
Mass Spectrometry (MS) Precise molecular weight and elemental composition; structural information from fragmentation patterns.[1][2]High sensitivity; ability to analyze complex mixtures when coupled with chromatography (GC-MS, LC-MS).[6][7]Isomers can be difficult to distinguish; fragmentation can be complex to interpret.Molecular weight confirmation and impurity identification.
FTIR Spectroscopy Presence of specific functional groups.[1]Fast and simple; provides a molecular "fingerprint".Provides limited information on the overall molecular structure.Rapid confirmation of the acyl chloride functional group and absence of hydrolysis products.
GC & HPLC Separation and quantification of components in a mixture.High-resolution separation; accurate quantification of impurities.Requires reference standards for identification and quantification.Purity determination and impurity profiling.

The Logic of Validation: An Experimental Workflow

A robust validation strategy for a 3,5-substituted benzoyl chloride intermediate is a multi-pronged approach, where each technique provides a piece of the puzzle. The following workflow illustrates a logical sequence of analysis.

ValidationWorkflow cluster_synthesis Synthesis & Work-up cluster_initial_char Initial Characterization cluster_structure_confirm Structure Confirmation cluster_purity Purity & Impurity Profiling cluster_final Final Validation Synthesis Synthesis of 3,5-Substituted Benzoyl Chloride FTIR FTIR Spectroscopy Synthesis->FTIR Quick functional group check TLC_GC TLC / GC Screen Synthesis->TLC_GC Assess reaction completion NMR 1H & 13C NMR FTIR->NMR TLC_GC->NMR MS Mass Spectrometry (GC-MS or LC-MS) NMR->MS Complementary data qNMR Quantitative NMR (qNMR) NMR->qNMR If high purity is required HPLC_GC Validated HPLC or GC Method MS->HPLC_GC Decision Structure & Purity Confirmed? HPLC_GC->Decision qNMR->Decision Pass Release for Downstream Use Decision->Pass Yes Fail Repurify or Re-synthesize Decision->Fail No

Caption: A typical workflow for the structural validation of a small molecule.[1]

Deep Dive into Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides the most definitive, non-destructive evidence of a molecule's structure. For a 3,5-substituted benzoyl chloride, both ¹H and ¹³C NMR are essential.

Causality Behind the Experiment: The chemical shift of each proton and carbon nucleus is highly sensitive to its local electronic environment. The symmetry of a 3,5-substituted ring leads to a characteristic and often simplified ¹H NMR spectrum, making it a powerful diagnostic tool. For example, the protons at the 2 and 6 positions will be equivalent, as will the substituents at the 3 and 5 positions (if they are identical). The proton at the 4 position will be unique. This predictable pattern is a strong indicator of successful synthesis.

Experimental Protocol: ¹H NMR of 3,5-Dimethylbenzoyl Chloride

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 3,5-dimethylbenzoyl chloride intermediate.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Note: Benzoyl chlorides are moisture-sensitive, so use of an anhydrous solvent is critical to prevent hydrolysis to the corresponding benzoic acid.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Key parameters to set:

      • Sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

      • A relaxation delay (d1) of at least 5 seconds is crucial for accurate integration, especially if considering quantitative analysis.

  • Data Processing and Interpretation:

    • Process the spectrum using appropriate software (e.g., Mnova, TopSpin).

    • Reference the spectrum to the TMS signal.

    • Integrate all signals. The relative integrals should correspond to the number of protons giving rise to each signal.

    • Expected Spectrum for 3,5-Dimethylbenzoyl Chloride:

      • A singlet at ~2.4 ppm, integrating to 6H, corresponding to the two equivalent methyl groups.

      • A singlet at ~7.6 ppm, integrating to 1H, corresponding to the proton at the 4-position.

      • A singlet at ~7.8 ppm, integrating to 2H, corresponding to the two equivalent protons at the 2 and 6 positions.

Quantitative NMR (qNMR) for Purity Assessment:

For a highly accurate purity assessment, qNMR is a superior alternative to chromatography as it does not require a reference standard of the analyte itself.[3][5][8]

Experimental Protocol: qNMR Purity of a 3,5-Substituted Benzoyl Chloride

  • Sample and Standard Preparation:

    • Accurately weigh a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial. The standard should be stable, non-volatile, and have signals that do not overlap with the analyte.

    • Accurately weigh the 3,5-substituted benzoyl chloride intermediate into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with parameters optimized for quantification:

      • Long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of any proton being quantified.

      • A 90° pulse angle.

      • Sufficient number of scans for a high signal-to-noise ratio (>100:1).

  • Calculation:

    • The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

MS is a highly sensitive technique that provides the molecular weight of the intermediate and, through fragmentation analysis, clues to its structure. When coupled with a separation technique like GC or LC, it becomes a powerful tool for identifying and quantifying trace impurities.[6][7][9]

Causality Behind the Experiment: Electron impact (EI) ionization, commonly used in GC-MS, is a high-energy technique that causes the molecular ion to fragment in a predictable manner. The benzoyl cation (m/z 105 for an unsubstituted ring) is often a prominent fragment. The specific mass of the molecular ion and the pattern of its fragments provide a high degree of confidence in the structure.

Experimental Protocol: GC-MS Analysis of 3,5-Dichlorobenzoyl Chloride

  • Sample Preparation:

    • Prepare a dilute solution of the 3,5-dichlorobenzoyl chloride intermediate (~1 mg/mL) in a volatile, anhydrous solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Split/splitless, 250 °C.

    • Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is suitable.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Interpretation:

    • Expected Molecular Ion (M+): For 3,5-dichlorobenzoyl chloride (C₇H₃Cl₃O), the molecular ion will appear as a cluster of peaks due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The expected m/z for the most abundant isotopologue (with three ³⁵Cl atoms) is 208.

    • Key Fragments:

      • Loss of Cl• from the acyl chloride (M-35) to give a fragment around m/z 173.

      • Formation of the 3,5-dichlorobenzoyl cation at m/z 173.

      • Loss of CO from the benzoyl cation to give a fragment at m/z 145.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR is a rapid and straightforward technique to confirm the presence of the key acyl chloride functional group and to check for the absence of the corresponding carboxylic acid, which is the primary hydrolysis impurity.

Causality Behind the Experiment: The stretching vibration of the carbonyl (C=O) group in an acyl chloride is at a characteristically high frequency due to the electron-withdrawing effect of the chlorine atom. This makes it easily distinguishable from the carbonyl stretch of a carboxylic acid, which is at a lower frequency and is also accompanied by a very broad O-H stretch.

Experimental Protocol: FTIR of a Liquid 3,5-Substituted Benzoyl Chloride

  • Sample Preparation:

    • Place a single drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Note: Salt plates are sensitive to moisture and must be handled in a dry environment.

    • Gently press the plates together to form a thin film.

  • Data Acquisition:

    • Acquire a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans at a resolution of 4 cm⁻¹ is sufficient.

  • Data Interpretation:

    • Key Absorptions:

      • A strong, sharp C=O stretch between 1775-1810 cm⁻¹.[7]

      • A C-Cl stretch in the range of 550-730 cm⁻¹.[7]

      • Absence of: A broad O-H stretch from 2400-3400 cm⁻¹, which would indicate the presence of the carboxylic acid hydrolysis product.

Ensuring Trustworthiness: Adherence to ICH Guidelines

For drug development professionals, all analytical methods must be validated to ensure they are fit for purpose. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a framework for this validation.[10][11][12][13]

ICH_Validation cluster_params Key Validation Parameters Validation ICH Q2(R2) Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R2).

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings.[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[11]

By systematically evaluating a method against these parameters, a self-validating system is created, ensuring that the data generated is reliable, reproducible, and defensible.

Conclusion

The structural validation of 3,5-substituted benzoyl chloride intermediates is a critical, multi-faceted process that underpins the quality and safety of pharmaceutical products. A combination of NMR for definitive structure elucidation and purity assessment, MS for molecular weight confirmation and impurity identification, and FTIR for rapid functional group analysis provides a comprehensive characterization. By grounding these experimental choices in sound scientific principles and adhering to rigorous validation standards such as those outlined by the ICH, researchers can proceed with confidence in the integrity of their chemical building blocks.

References

  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS | LCGC International. Available at: [Link]

  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • Validation of analytical procedures according to the ICH guidelines - Efor Group. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. Available at: [Link]

  • What is qNMR and why is it important? - Mestrelab Resources. Available at: [Link]

  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago. Available at: [Link]

  • Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][6]benzodiazepin-1( 2H)-ones - PubMed. Available at: [Link]

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC. Available at: [Link]

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]

  • Identifying reactive intermediates by mass spectrometry - RSC Publishing. Available at: [Link]

Sources

Safety Operating Guide

Definitive Guide: Safe Disposal of 5-Fluoro-3-n-propoxybenzoyl Chloride

[1]

Executive Summary & Chemical Profile

5-Fluoro-3-n-propoxybenzoyl chloride is a highly reactive acyl halide intermediate commonly used in medicinal chemistry. Its primary disposal hazard lies in its acid chloride functional group (-COCl) , which reacts violently with water and atmospheric moisture to release hydrochloric acid (HCl) gas and the corresponding carboxylic acid.

Direct disposal of this compound into aqueous or general organic waste streams is strictly prohibited. Doing so can cause container pressurization, rupture, and acid explosions.[1] This guide outlines the mandatory "Quenching Protocol" to chemically deactivate the substance before it enters the waste management stream.

Property Data
Functional Group Acid Chloride (Acyl Chloride)
Primary Hazard Water Reactive (Violent) , Corrosive (Causes severe burns)
Reaction Byproducts Hydrochloric Acid (HCl), 5-Fluoro-3-n-propoxybenzoic acid
RCRA Waste Codes D002 (Corrosive), D003 (Reactive - if unquenched)
PPE Requirements Neoprene/Nitrile gloves (double gloved), Chemical Splash Goggles, Face Shield, Lab Coat

The "Quenching" Protocol (Mandatory Pre-Treatment)

Core Directive: You must convert the reactive acid chloride into a stable ester or acid salt before it leaves the fume hood.

Method A: Alcohololysis (Preferred)

This method converts the acid chloride into a stable methyl or ethyl ester. It is preferred because it avoids the rapid evolution of CO₂ gas associated with bicarbonate neutralization.

Reagents: Methanol (MeOH) or Ethanol (EtOH).[2] Byproducts: Methyl/Ethyl ester of the parent acid + HCl.

  • Setup: Perform in a functioning fume hood. Place a round-bottom flask containing the acid chloride in an ice bath (0°C) .

  • Dilution: If the acid chloride is neat (pure liquid/solid), dilute it with a non-reactive solvent like Dichloromethane (DCM) or Toluene (1:5 ratio).

  • Addition: Slowly add Methanol (excess, ~10-20 equivalents) dropwise to the stirred acid chloride solution.

    • Note: The reaction is exothermic and will generate HCl fumes. The ice bath controls the heat; the fume hood manages the vapors.

  • Completion: Allow the mixture to warm to room temperature and stir for 30–60 minutes.

  • Neutralization (Optional but Recommended): Once the reaction is complete (no more heat/fumes), add a small amount of aqueous Sodium Bicarbonate (NaHCO₃) slowly to neutralize dissolved HCl.

  • Disposal: The resulting mixture (organic solvent + ester) can now be safely tagged as "Halogenated Organic Waste."

Method B: Controlled Hydrolysis (Base Neutralization)

Use this method if you need to recover the parent acid or if alcohol is unavailable. Warning: This generates CO₂ gas (fizzing).[3]

Reagents: 5-10% Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) solution. Byproducts: Sodium salt of 5-Fluoro-3-n-propoxybenzoic acid + CO₂ + NaCl.

  • Setup: Prepare a large beaker with the base solution in an ice bath.

  • Addition: Dissolve the acid chloride in a minimal amount of inert solvent (Acetone or THF). Slowly add this solution to the stirring base.

    • Critical: Add slowly to prevent foam-over from CO₂ evolution.

  • Verification: Check pH. It should remain basic (pH > 8). If acidic, add more base.[1]

  • Disposal: The resulting aqueous slurry can be disposed of as "Aqueous Hazardous Waste" (check local regulations regarding fluorinated organics).

Operational Workflow Diagram

The following logic flow ensures you choose the correct path and avoid "dead-end" hazards (like sealing a pressurizing container).

DisposalWorkflowStartStart: 5-Fluoro-3-n-propoxybenzoyl chloride(Waste/Residue)CheckStateIs the material Neat or in Solution?Start->CheckStateNeatNeat (Solid/Liquid)CheckState->NeatSolutionIn Solution (DCM, THF, etc.)CheckState->SolutionDiluteDilute with DCM or Toluene(Heat Sink)Neat->DiluteDecisionChoose Quench MethodSolution->DecisionDilute->DecisionMethodAMethod A: Alcohololysis(Add MeOH/EtOH)Decision->MethodAPreferredMethodBMethod B: Hydrolysis(Add aq. NaHCO3)Decision->MethodBAlternativeRiskARisk: Exotherm + HCl fumesAction: Ice Bath + Fume HoodMethodA->RiskAFinalCheckCheck pH / Heat EvolutionMethodA->FinalCheckRiskBRisk: CO2 Evolution (Foaming)Action: Slow Addition + Oversized VesselMethodB->RiskBMethodB->FinalCheckWasteTagTag as Hazardous Waste(Halogenated Organic)FinalCheck->WasteTag

Figure 1: Decision tree for the safe quenching and disposal of reactive acid chlorides.

Spill Response (Immediate Action)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area. Acid chlorides release HCl gas which is an inhalation hazard.

  • PPE Up: Do not attempt cleanup without a respirator (if fumes are present) or SCBA, and chemical-resistant gloves.

  • Absorb & Neutralize:

    • Cover the spill with a Dry Spill Mix (1:1:1 mixture of soda ash, clay cat litter, and sand).[1]

    • Do not use water or wet paper towels, as this will generate acid fumes immediately.[1]

  • Collect: Scoop the absorbed material into a wide-mouth jar. Do not seal tight immediately; allow off-gassing in a fume hood.

Regulatory & Compliance Codes

When filling out your hazardous waste tag, use the following classifications to ensure EHS compliance:

  • Proper Shipping Name: Waste Corrosive Liquid, Acidic, Organic, n.o.s. (Contains Benzoyl Chloride derivative)[1][4][5][6][7]

  • RCRA Codes:

    • D002: Corrosivity (pH < 2 upon contact with water).[8]

    • D003: Reactivity (if unquenched).

  • Segregation: Store away from Oxidizers , Bases , and Water/Aqueous streams .[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Personal protective equipment for handling 5-Fluoro-3-n-propoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 5-Fluoro-3-n-propoxybenzoyl chloride

Executive Summary & Chemical Profile

Role: Senior Application Scientist Scope: Laboratory Safety, Logistics, and Waste Management

5-Fluoro-3-n-propoxybenzoyl chloride is a specialized electrophilic intermediate often employed in the synthesis of heterocyclic pharmaceutical scaffolds. As an acid chloride , it possesses a dual-hazard profile: it is violently reactive with nucleophiles (including atmospheric moisture) and severely corrosive to biological tissue.

This guide moves beyond generic safety advice, applying "Read-Across" toxicology logic derived from structurally analogous fluorinated benzoyl chlorides. The presence of the n-propoxy ether chain adds lipophilicity, potentially increasing skin permeation rates compared to simpler analogs.

Key Hazard Classifications:

  • Corrosive (Category 1B): Irreversible skin/eye damage upon contact.

  • Lachrymator: High probability of inducing severe respiratory and ocular irritation.

  • Water-Reactive: Hydrolyzes rapidly to release hydrochloric acid (HCl) gas and 5-fluoro-3-n-propoxybenzoic acid.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves often provide insufficient protection against acid chlorides, which can degrade nitrile rubber or permeate through it in under 3 minutes. The following "Defense-in-Depth" strategy is required.

Table 1: Glove Compatibility & Breakthrough Thresholds
Glove MaterialThickness (mil)Est. Breakthrough TimeProtection LevelOperational Context
Silver Shield / 4H® (Laminate) ~2.7> 480 minExcellent Primary Barrier: Mandatory for spill cleanup or handling neat (undiluted) reagent.
Viton / Butyl Rubber 10–14> 240 minHigh Suitable for heavy handling; expensive and reduces dexterity.
Nitrile (Disposable) 4–6< 5 min Low (Splash Only) Secondary Barrier: Use only as an under-glove or for incidental splash protection. Change immediately upon contact.
Latex AnyImmediate Failure Unsafe DO NOT USE. Acid chlorides degrade latex instantly.
Respiratory & Body Protection[1][2][3][4][5][6][7][8]
  • Engineering Control (Primary): All operations must occur within a certified chemical fume hood with sash height < 18 inches.

  • Respiratory (Secondary): If fume hood containment is breached or for spill cleanup outside a hood, use a Full-Face Respirator with Multi-Gas cartridges (Organic Vapor + Acid Gas) .

    • Why? The organic vapor filter traps the benzoyl scaffold; the acid gas filter neutralizes the evolved HCl.

  • Eye/Face: Chemical splash goggles (ventless or indirect vent) are mandatory. A face shield is required when transferring volumes > 100 mL.

Operational Workflow: Handling & Storage

A. Storage Protocol
  • Atmosphere: Store under inert gas (Argon or Nitrogen). Moisture ingress converts the chloride to the acid, pressurizing the bottle with HCl gas.

  • Container: Tightly sealed glass with Teflon-lined caps. Parafilm is insufficient; use electrical tape or secondary containment over the cap.

  • Temperature: Refrigeration (2–8°C) is recommended to lower vapor pressure, but allow the bottle to warm to room temperature before opening to prevent condensation.

B. Transfer & Reaction Setup
  • Inspect Glassware: Ensure all receiving flasks are flame-dried and purged with nitrogen.

  • Syringe Technique: For volumes < 10 mL, use a glass syringe with a Luer-lock needle. Avoid plastic syringes (plungers may swell/seize).

  • Cannula Transfer: For volumes > 10 mL, use positive pressure cannula transfer to avoid atmospheric exposure.

Quenching & Disposal Protocol

Critical Safety Rule: NEVER add water directly to the neat acid chloride. This triggers a violent exothermic reaction (steam explosion) and massive HCl release.

The following workflow utilizes a "Dilute-Cool-Destroy" methodology to safely neutralize the compound.

QuenchingProtocol Start Waste: 5-Fluoro-3-n-propoxybenzoyl chloride Step1 1. DILUTION Dissolve in inert solvent (DCM or Toluene) Ratio: 1:10 Start->Step1 Reduce Concentration Step2 2. COOLING Place flask in Ice/Water Bath (0°C) Step1->Step2 Control Exotherm Step4 4. CONTROLLED ADDITION Add Quench Agent dropwise via addition funnel Monitor Temp < 10°C Step2->Step4 Step3 3. QUENCHING AGENT PREP Prepare 1.5M Methanol or Sat. Sodium Bicarbonate Step3->Step4 Reactant Step5 5. NEUTRALIZATION CHECK Test pH (Target pH 7-8) Step4->Step5 Evolve HCl/Heat End Disposal: Halogenated Organic Waste Step5->End Safe for Pickup

Figure 1: Step-by-step quenching workflow. The "Dilute first" step is critical to act as a heat sink.

Emergency Response Procedures

Accidental Spills (Outside Hood)
  • Evacuate: Clear the area immediately. The lachrymatory effect will be instant.

  • PPE Up: Don Full-Face Respirator (OV/AG cartridges) and Silver Shield gloves.

  • Contain: Cover spill with dry sand or vermiculite . Do not use paper towels (fire hazard due to heat of reaction).

  • Neutralize: Carefully apply solid Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate over the absorbent to neutralize acid generation.

  • Collect: Scoop into a hazardous waste container labeled "Acid Chloride Debris + HCl."

First Aid
  • Skin Contact:

    • Immediate Action: Wipe off excess liquid with a dry cloth (if possible/rapid) before washing.

    • Flush: Rinse with copious water for 15 minutes .[1] Do not use neutralizing creams on the initial burn.

    • Medical: Seek evaluation for HF exposure potential (though less likely than HCl, the fluorine bond is stable, but metabolic cleavage is a non-zero risk in chronic scenarios).

  • Eye Contact:

    • Flush immediately at an eyewash station for 15 minutes, holding eyelids open.[1]

    • Do not use contact lenses.[2]

References

  • University of Pennsylvania, EHRS. (2025). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.